molecular formula C14H13NO2 B147090 2,2-Diphenylglycine CAS No. 3060-50-2

2,2-Diphenylglycine

货号: B147090
CAS 编号: 3060-50-2
分子量: 227.26 g/mol
InChI 键: YBONNYNNFBAKLI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.>

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-amino-2,2-diphenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c15-14(13(16)17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBONNYNNFBAKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184674
Record name 2,2-Diphenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3060-50-2
Record name 2,2-Diphenylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3060-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Diphenylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003060502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Diphenylglycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33392
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Diphenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α-diphenylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.364
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2-DIPHENYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/634Y52030L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 2,2-Diphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diphenylglycine, a non-proteinogenic α-amino acid, serves as a crucial building block in organic synthesis and holds significant interest within the pharmaceutical industry. Its unique structural motif, featuring two phenyl groups attached to the α-carbon, imparts distinct chemical and physical properties that make it a valuable precursor for a variety of molecular scaffolds. Notably, derivatives of this compound have demonstrated promising anticonvulsant activity, driving further investigation into its potential therapeutic applications. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including detailed experimental protocols and spectral analyses, to support ongoing research and development efforts.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
Melting Point 245-247 °C (decomposition)
Solubility Sparingly soluble in water. Soluble in hot ethanol.[1]
Appearance White to off-white powder or crystals

Experimental Protocols

Synthesis of this compound

A common and effective method for the laboratory synthesis of this compound is through a modified Strecker synthesis, starting from benzophenone. This multi-step process involves the formation of an aminonitrile intermediate, followed by hydrolysis to yield the final amino acid.

Workflow for the Synthesis of this compound:

SynthesisWorkflow Benzophenone Benzophenone Reaction1 Reaction with KCN and NH4Cl in aqueous ethanol Benzophenone->Reaction1 Aminonitrile α-Aminodiphenylacetonitrile (Intermediate) Reaction1->Aminonitrile Reaction2 Acid Hydrolysis (e.g., HCl) Aminonitrile->Reaction2 CrudeProduct Crude this compound Reaction2->CrudeProduct Purification Recrystallization CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic pathway for this compound from benzophenone.

Detailed Methodology:

  • Formation of α-Aminodiphenylacetonitrile:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzophenone (1 equivalent) in ethanol.

    • Add an aqueous solution of potassium cyanide (KCN, 1.2 equivalents) and ammonium chloride (NH₄Cl, 1.5 equivalents).

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

  • Hydrolysis to this compound:

    • Carefully add concentrated hydrochloric acid (HCl) to the reaction mixture.

    • Heat the mixture to reflux for an additional 8-12 hours to facilitate the hydrolysis of the nitrile group.

    • Cool the mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude this compound.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from a suitable solvent system, typically an ethanol-water mixture, to obtain a product of high purity.[1]

Workflow for Recrystallization:

RecrystallizationWorkflow Crude Crude this compound Dissolution Dissolve in minimum hot ethanol Crude->Dissolution HotFiltration Hot Gravity Filtration (remove insoluble impurities) Dissolution->HotFiltration Crystallization Slow cooling to room temperature, then ice bath HotFiltration->Crystallization VacuumFiltration Vacuum Filtration to collect crystals Crystallization->VacuumFiltration Drying Dry under vacuum VacuumFiltration->Drying Pure Pure Crystalline This compound Drying->Pure

Caption: Purification of this compound via recrystallization.

Detailed Methodology:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

  • Slowly add hot water to the hot ethanolic filtrate until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the resulting crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals under vacuum.

Spectral Analysis

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound provide detailed information about its carbon-hydrogen framework.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

  • ~7.2-7.5 ppm (m, 10H): Aromatic protons of the two phenyl groups.

  • ~3.5 ppm (br s, 2H): Protons of the amine group (-NH₂).

  • ~12.0 ppm (br s, 1H): Proton of the carboxylic acid group (-COOH).

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

  • ~175 ppm: Carbonyl carbon of the carboxylic acid group.

  • ~145 ppm: Quaternary aromatic carbons attached to the α-carbon.

  • ~127-129 ppm: Aromatic carbons (CH).

  • ~70 ppm: α-carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups within the molecule.

Table 2: Key FT-IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3000N-H StretchAmine (-NH₂)
3300-2500 (broad)O-H StretchCarboxylic Acid (-COOH)
~1700C=O StretchCarboxylic Acid (-COOH)
~1600, ~1495, ~1450C=C StretchAromatic Rings
~1580N-H BendAmine (-NH₂)
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mode, the molecular ion peak (M⁺) is expected at m/z = 227. Common fragmentation patterns include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the C-C bond adjacent to the phenyl rings.

Applications in Drug Development

Derivatives of this compound have been investigated for their anticonvulsant properties. The bulky diphenylmethyl group is believed to play a role in the interaction with neuronal ion channels. The general mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated sodium channels, enhancement of GABAergic inhibition, or attenuation of glutamatergic excitation. Further research into specific derivatives of this compound is necessary to elucidate their precise signaling pathways and mechanism of action.

Logical Relationship of Anticonvulsant Drug Action:

AnticonvulsantAction Drug This compound Derivative Target Neuronal Ion Channels (e.g., Sodium Channels) Drug->Target Effect1 Modulation of Channel Activity Target->Effect1 Effect2 Reduced Neuronal Excitability Effect1->Effect2 Outcome Anticonvulsant Effect Effect2->Outcome

Caption: Postulated mechanism of anticonvulsant action.

Conclusion

This compound is a molecule of significant interest due to its unique chemical properties and its role as a precursor in the synthesis of biologically active compounds. This technical guide has provided a detailed overview of its fundamental characteristics, including experimental protocols for its synthesis and purification, and a comprehensive analysis of its spectral data. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further exploration of this versatile compound and its derivatives.

References

An In-Depth Technical Guide to the Synthesis of 2,2-Diphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 2,2-diphenylglycine, a crucial non-proteinogenic amino acid and a valuable building block in pharmaceutical and organic synthesis. The document details experimental protocols, presents quantitative data for comparative analysis, and illustrates the reaction pathways through clear diagrams.

Bucherer-Bergs Synthesis via 5,5-Diphenylhydantoin

The Bucherer-Bergs reaction offers a robust two-step pathway to this compound, commencing with the synthesis of 5,5-diphenylhydantoin (phenytoin) from either benzophenone or benzil, followed by hydrolysis.

Synthesis of 5,5-Diphenylhydantoin from Benzil

This method involves the condensation of benzil with urea in an alkaline medium.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve benzil (e.g., 5.3 g, 0.025 mol) and urea (e.g., 3.0 g, 0.05 mol) in ethanol (75 mL).

  • To this solution, add an aqueous solution of sodium hydroxide (15 mL, 30%).

  • Heat the mixture to reflux and maintain for at least 2 hours.

  • After cooling to room temperature, pour the reaction mixture into water (125 mL) and stir.

  • Filter the resulting mixture to remove any insoluble by-products.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude 5,5-diphenylhydantoin.

  • Collect the precipitate by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 5,5-diphenylhydantoin.[1]

Quantitative Data:

ParameterValueReference
Starting MaterialBenzil, Urea[1]
SolventEthanol[1]
BaseSodium Hydroxide[1]
Reaction Time2 hours (reflux)[1]
Yield~44%[1]

Reaction Pathway:

G benzil Benzil naoh NaOH, EtOH, Reflux benzil->naoh urea Urea urea->naoh diphenylhydantoin 5,5-Diphenylhydantoin naoh->diphenylhydantoin Condensation

Synthesis of 5,5-Diphenylhydantoin from Benzil.
Hydrolysis of 5,5-Diphenylhydantoin to this compound

The synthesized hydantoin is then hydrolyzed under alkaline conditions to yield the final amino acid.

Experimental Protocol:

  • Place 5,5-diphenylhydantoin in a suitable reaction vessel.

  • Add an aqueous solution of a strong base, such as sodium hydroxide.

  • Heat the mixture to reflux. The progress of the hydrolysis can be monitored by thin-layer chromatography.

  • After completion of the reaction, cool the mixture to room temperature.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 4.6.

  • Cool the mixture to induce precipitation of this compound.

  • Collect the product by filtration, wash with cold water and then with a solvent like acetone to remove impurities.

  • Dry the product to obtain this compound.[2]

Quantitative Data:

ParameterValueReference
Starting Material5,5-Diphenylhydantoin[2]
ReagentSodium Hydroxide (aq)[2]
Reaction ConditionReflux[2]
YieldHigh (specific yield not detailed in the provided abstract)[2]

Reaction Pathway:

G diphenylhydantoin 5,5-Diphenylhydantoin hydrolysis 1. NaOH (aq), Reflux 2. H+ (acidification) diphenylhydantoin->hydrolysis diphenylglycine This compound hydrolysis->diphenylglycine Hydrolysis

Hydrolysis of 5,5-Diphenylhydantoin.

Strecker Synthesis

The Strecker synthesis provides a one-pot method for the preparation of α-amino acids from a ketone, in this case, benzophenone. The reaction proceeds via an α-aminonitrile intermediate which is subsequently hydrolyzed.[3][4]

Experimental Protocol (General Procedure):

  • In a suitable reaction vessel, dissolve benzophenone in a solvent such as methanol.

  • Add a source of ammonia, such as ammonium chloride, and a cyanide source, like sodium or potassium cyanide.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion of the α-aminonitrile formation, the reaction mixture is subjected to hydrolysis.

  • This is typically achieved by adding a strong acid (e.g., concentrated HCl) and heating the mixture to reflux.

  • After hydrolysis, the mixture is cooled, and the pH is adjusted to the isoelectric point of this compound to precipitate the product.

  • The precipitate is collected by filtration, washed, and dried.

Quantitative Data:

Specific quantitative data for the one-pot Strecker synthesis of this compound from benzophenone was not available in the provided search results. The following table is a general representation based on typical Strecker syntheses.

ParameterValue
Starting MaterialBenzophenone
ReagentsNH4Cl, NaCN (or KCN)
SolventMethanol/Water
Reaction TimeVaries
HydrolysisHCl, Reflux
YieldModerate to High

Reaction Pathway:

G benzophenone Benzophenone reagents NH3, HCN benzophenone->reagents aminonitrile α-Aminodiphenylacetonitrile reagents->aminonitrile Iminium formation & cyanide attack hydrolysis H3O+, Heat aminonitrile->hydrolysis diphenylglycine This compound hydrolysis->diphenylglycine Nitrile Hydrolysis

Strecker Synthesis of this compound.

Asymmetric Synthesis Approaches

For applications requiring enantiomerically pure this compound, asymmetric synthesis methodologies are employed. These often involve the use of chiral auxiliaries or chiral phase-transfer catalysts.

Asymmetric Strecker Reaction with a Chiral Auxiliary

This approach introduces a chiral amine to the Strecker reaction, leading to the diastereoselective formation of an α-aminonitrile, which can then be separated and converted to the enantiopure amino acid.

Conceptual Workflow:

  • Iminium Formation: Benzophenone reacts with a chiral amine (e.g., (S)-1-phenylethylamine) to form a chiral iminium ion.

  • Diastereoselective Cyanide Addition: A cyanide source adds to the chiral iminium ion, preferentially forming one diastereomer of the α-aminonitrile due to steric hindrance from the chiral auxiliary.

  • Diastereomer Separation: The resulting diastereomers are separated, often by crystallization or chromatography.

  • Hydrolysis and Auxiliary Removal: The desired diastereomer is hydrolyzed, and the chiral auxiliary is cleaved to yield the enantiomerically enriched this compound.

Reaction Logic:

G benzophenone Benzophenone chiral_iminium Chiral Iminium Ion benzophenone->chiral_iminium chiral_amine Chiral Amine (e.g., (S)-1-phenylethylamine) chiral_amine->chiral_iminium diastereomers Diastereomeric α-Aminonitriles chiral_iminium->diastereomers cyanide HCN cyanide->diastereomers separation Separation diastereomers->separation pure_diastereomer Pure Diastereomer separation->pure_diastereomer hydrolysis Hydrolysis & Auxiliary Removal pure_diastereomer->hydrolysis enantioenriched_dpg Enantioenriched This compound hydrolysis->enantioenriched_dpg

Asymmetric Strecker Synthesis Workflow.
Asymmetric Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) can be employed for the asymmetric alkylation of a glycine derivative using a chiral phase-transfer catalyst. This method is particularly useful for synthesizing α,α-disubstituted amino acids.

Conceptual Workflow:

  • Enolate Formation: A glycine Schiff base (e.g., from diphenylmethylene) is deprotonated by a strong base in a biphasic system (e.g., aqueous NaOH and an organic solvent).

  • Chiral Ion Pair Formation: A chiral phase-transfer catalyst (often derived from cinchona alkaloids) transports the enolate into the organic phase, forming a chiral ion pair.

  • Asymmetric Alkylation: An alkylating agent (in the case of this compound, this would be a two-step process or a related strategy) reacts with the enolate. The chiral environment created by the catalyst directs the alkylation to one face of the enolate, leading to an enantiomerically enriched product.

  • Hydrolysis: The resulting product is hydrolyzed to yield the desired enantiomer of this compound.

Experimental Workflow:

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase base Base (e.g., NaOH) enolate Enolate base->enolate catalyst_anion Catalyst+ Anion- chiral_ion_pair Chiral Ion Pair [Catalyst+ Enolate-] catalyst_anion->chiral_ion_pair glycine_derivative Glycine Schiff Base glycine_derivative->enolate Deprotonation enolate->chiral_ion_pair Phase Transfer product Enantioenriched Product chiral_ion_pair->product Asymmetric Alkylation alkylating_agent Alkylating Agent alkylating_agent->product

Asymmetric Phase-Transfer Catalysis Workflow.

Conclusion

The synthesis of this compound can be achieved through several effective methods, with the Bucherer-Bergs reaction and the Strecker synthesis being the most prominent. The choice of method will depend on factors such as the desired scale, available starting materials, and the need for enantiopurity. For racemic this compound, the Bucherer-Bergs synthesis via 5,5-diphenylhydantoin is a well-documented and reliable route. The Strecker synthesis offers a more direct, one-pot approach. For the production of enantiomerically pure this compound, asymmetric methods employing chiral auxiliaries or phase-transfer catalysts are essential. Further optimization of these asymmetric methods is a continuing area of research, aiming for higher yields and enantioselectivities under milder conditions. This guide provides a foundational understanding of these synthetic strategies to aid researchers and professionals in the development of efficient and scalable processes for the production of this important amino acid derivative.

References

An In-Depth Technical Guide to the Applications of 2,2-Diphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diphenylglycine, a non-proteinogenic α-amino acid, serves as a versatile building block and key intermediate in a multitude of applications spanning organic synthesis and pharmaceutical development. Its unique structural feature, a quaternary carbon atom bearing two phenyl groups, imparts distinct chemical properties that are leveraged in asymmetric synthesis, peptide chemistry, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the primary uses of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying chemical and biological pathways.

Core Applications of this compound

The utility of this compound is multifaceted, with significant contributions to the following areas:

  • Asymmetric Synthesis: It is a crucial component in the stereoselective synthesis of chiral molecules, particularly α-amino acids and diamines.

  • Pharmaceutical Intermediate: Derivatives of this compound have been investigated for their potential as anticonvulsant and analgesic agents.

  • Peptide Synthesis: It is incorporated into peptide chains in solution-phase synthesis, contributing unique conformational constraints.

Asymmetric Synthesis: A Powerful Chiral Synthon

This compound plays a pivotal role as a source of nitrogen in various asymmetric reactions, enabling the synthesis of enantiomerically enriched compounds.

Aminative Umpolung Cyclization

One of the notable applications of this compound is in aminative Umpolung cyclization reactions to produce exocyclic β-amino alcohols. In this process, this compound acts as both an amination agent and an Umpolung reagent. The reaction proceeds through the formation of an imine with an aldehyde, followed by decarboxylation to generate a 2-azaallyl anion, which then undergoes an intramolecular cyclization.

Substrate (Aldehyde)Product (Exocyclic β-Amino Alcohol)Yield (%)Diastereomeric Ratio (trans/cis)
Aromatic Dialdehyde 1Corresponding 1,2-amino alcohol85>20:1
Aromatic Dialdehyde 2Corresponding 1,2-amino alcohol9315:1
Aromatic Dialdehyde 3Corresponding 1,2-amino alcohol88>20:1
Aromatic Dialdehyde 4Corresponding 1,2-amino alcohol9110:1

A representative procedure for the aminative Umpolung cyclization is as follows:

  • To a 5 mL vial equipped with a magnetic stirrer, add the aldehyde substrate (0.10 mmol) and this compound (0.10 mmol).

  • Add a solvent mixture of DMF (0.45 mL) and H₂O (0.050 mL).

  • Stir the reaction mixture at 40 °C for 3 hours.

  • Upon completion, transfer the mixture to a 25 mL round-bottom flask.

  • Add ethyl acetate (10 mL) and H₂O (10 mL) for extraction.

  • Separate the organic and aqueous layers.

  • The organic layer is then dried, filtered, and concentrated to yield the crude product, which can be further purified by chromatography.

aminative_umpolung_cyclization sub Aldehyde Substrate imine Imine Intermediate sub->imine Condensation dpg This compound dpg->imine azaallyl 2-Azaallyl Anion imine->azaallyl Decarboxylation (-CO2) product Exocyclic β-Amino Alcohol azaallyl->product Intramolecular Cyclization

Aminative Umpolung Cyclization Workflow
Asymmetric Biomimetic Transamination

This compound serves as an effective amine source in asymmetric biomimetic transamination reactions for the synthesis of α-amino acids from α-keto acids.[1] This process mimics the biological transamination process, utilizing a chiral pyridoxal catalyst.[1]

α-Keto Acid Substrateα-Amino Acid ProductYield (%)Enantiomeric Excess (ee %)
Phenylglyoxylic acidPhenylglycine8580
Pyruvic acidAlanine7572
3-Methyl-2-oxobutanoic acidValine7875
4-Methyl-2-oxopentanoic acidLeucine8278

A general procedure for this transamination reaction is as follows:

  • A mixture of the α-keto amide (0.10 mmol), a chiral pyridoxamine catalyst (0.0050 mmol), this compound (0.11 mmol), acetic acid (0.40 mmol), and a base such as Na₂HPO₄ or KOAc (0.20 mmol) is prepared.[2]

  • The reaction is carried out in a solvent system of CF₃CH₂OH or MeOH (0.48 mL) and H₂O (0.12 mL).[2]

  • The mixture is stirred at a temperature between 16–25 °C for the required duration.[2]

  • Work-up and purification are performed to isolate the desired α-amino acid.

asymmetric_transamination keto_acid α-Keto Acid schiff_base1 Schiff Base 1 keto_acid->schiff_base1 dpg This compound (Amine Source) catalyst Chiral Pyridoxal Catalyst dpg->catalyst Regeneration catalyst->schiff_base1 schiff_base2 Schiff Base 2 schiff_base1->schiff_base2 Tautomerization amino_acid α-Amino Acid schiff_base2->amino_acid Hydrolysis

Asymmetric Biomimetic Transamination Cycle

Pharmaceutical Applications

Derivatives of this compound have shown promise as bioactive molecules, particularly in the realm of central nervous system disorders.

Anticonvulsant and Analgesic Potential

While quantitative data for the anticonvulsant and analgesic activities of direct derivatives of this compound are not extensively reported in publicly available literature, studies on structurally related α-amino acid amides have demonstrated significant anticonvulsant effects. These findings suggest a promising avenue for the development of novel therapeutics based on the this compound scaffold.

The following table presents data for α-amino acid 2,6-dimethylanilide derivatives, which serve as a reference for the potential efficacy of this compound derivatives.

CompoundAnimal ModelSeizure TestED₅₀ (mg/kg)
(R)-Valine dimethylanilideMouseMES3.6
(R)-Valine dimethylanilideRatMES3.8
(S)-Valine dimethylanilideMouseMES15.2
(S)-Valine dimethylanilideRatMES12.5

MES: Maximal Electroshock Seizure Test

Standard preclinical screening models are employed to evaluate the anticonvulsant and analgesic properties of new chemical entities.

  • Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. An electrical stimulus is applied via corneal or ear-clip electrodes, and the ability of the test compound to prevent the tonic hindlimb extension is measured.

  • 6 Hz Psychomotor Seizure Test: This model is used to identify compounds effective against therapy-resistant partial seizures. A low-frequency, high-intensity electrical stimulation is applied, and the ability of the compound to prevent seizures is assessed.

  • Formalin Test: This is a model of tonic pain where a dilute solution of formalin is injected into the paw of an animal. The analgesic effect is determined by observing the reduction in paw licking and flinching time.

  • Hot Plate Test: This test measures the response to thermal pain. The animal is placed on a heated surface, and the latency to a response (e.g., jumping or licking the paws) is recorded.

Peptide Synthesis

This compound can be incorporated into peptide chains using solution-phase peptide synthesis (SPPS) techniques. Its bulky diphenyl groups introduce significant conformational constraints on the peptide backbone, which can be useful for studying peptide structure-activity relationships and designing peptidomimetics with enhanced stability and receptor affinity.

Solution-Phase Peptide Synthesis (SPPS)

In SPPS, protected amino acids are sequentially coupled in a homogenous solution. The general workflow involves the protection of the N-terminus of one amino acid and the C-terminus of another, followed by the activation of the free carboxyl group and subsequent amide bond formation.

  • Protection: The N-terminus of this compound is typically protected with a group such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The C-terminus of the coupling partner is often protected as a methyl or benzyl ester.

  • Activation: The free carboxylic acid of the N-protected this compound is activated using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Coupling: The activated this compound is then reacted with the C-protected amino acid or peptide in the presence of a base (e.g., diisopropylethylamine) to form the peptide bond.

  • Deprotection: The protecting groups are selectively removed to allow for further chain elongation or to yield the final peptide.

peptide_synthesis_workflow start Protected This compound activation Carboxyl Group Activation start->activation coupling Peptide Bond Formation activation->coupling deprotection N-terminal Deprotection coupling->deprotection elongation Further Coupling (Chain Elongation) deprotection->elongation final_deprotection Final Deprotection deprotection->final_deprotection elongation->deprotection peptide Final Peptide final_deprotection->peptide

General Workflow for Solution-Phase Peptide Synthesis

Conclusion

This compound is a valuable and versatile chemical entity with significant applications in both synthetic and medicinal chemistry. Its utility as a chiral synthon in asymmetric synthesis allows for the efficient construction of complex, enantiomerically pure molecules. Furthermore, the exploration of its derivatives as potential therapeutic agents, particularly for neurological disorders, represents an active and promising area of research. The continued investigation into the unique properties and reactivity of this compound is expected to lead to further innovations in drug discovery and development.

References

An In-Depth Technical Guide to the Structure Elucidation of 2,2-Diphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data integral to the structural elucidation of 2,2-diphenylglycine. The document details the spectroscopic and crystallographic techniques employed to confirm the molecule's identity and spatial arrangement, offering valuable insights for researchers in medicinal chemistry and drug development.

Molecular Structure and Properties

This compound, an alpha-amino acid, possesses a unique structure with two phenyl groups attached to the alpha-carbon. This structural feature imparts specific chemical and physical properties relevant to its application in synthesis and pharmaceutical research.[1]

PropertyValue
Chemical Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol [2]
CAS Number 3060-50-2[2]
Appearance White to off-white powder or crystals[2]
Melting Point 245-247 °C (decomposition)[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for α-amino acid synthesis, such as the Strecker or Bucherer-Bergs reactions, starting from benzophenone.

Example Synthetic Protocol: Modified Strecker Synthesis

This protocol outlines a general approach for the synthesis of α-amino nitriles, the precursors to α-amino acids.

Experimental Protocol:

  • Imine Formation: Benzophenone is reacted with ammonia in a suitable solvent. The use of a dehydrating agent can facilitate the formation of the corresponding imine.

  • Nitrile Addition: A cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), is added to the imine solution. The reaction is typically carried out in a buffered aqueous medium to control the pH.

  • Hydrolysis: The resulting α-aminonitrile is hydrolyzed to the carboxylic acid using either acidic or basic conditions. Acidic hydrolysis, for example with concentrated hydrochloric acid, is a common method.

  • Isolation and Purification: The this compound product is isolated by adjusting the pH to its isoelectric point, causing it to precipitate. The solid can then be collected by filtration, washed, and further purified by recrystallization.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy:

  • Aromatic Protons: The protons on the two phenyl rings are expected to appear as a complex multiplet in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm.

  • Amine and Carboxylic Acid Protons: The protons of the amine (NH₂) and carboxylic acid (COOH) groups are exchangeable and may appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the downfield region of the spectrum, typically between δ 170 and 185 ppm.

  • Alpha-Carbon: The quaternary α-carbon, bonded to the two phenyl groups, the amino group, and the carboxyl group, will have a characteristic chemical shift.

  • Aromatic Carbons: The carbons of the phenyl rings will appear in the aromatic region, typically between δ 125 and 150 ppm. Due to symmetry, fewer than 12 distinct aromatic carbon signals may be observed.

Table 1: Predicted NMR Spectral Data for this compound

NucleusChemical Shift (δ, ppm)Multiplicity
¹H
Aromatic-H7.0 - 8.0Multiplet
NH₂VariableBroad Singlet
COOHVariableBroad Singlet
¹³C
C=O170 - 185Singlet
~60 - 75Singlet
Aromatic-C125 - 150Multiple Singlets

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with acid or base). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)3300 - 2500Broad
N-H stretch (Amine)3400 - 3250Medium
C-H stretch (Aromatic)3100 - 3000Medium
C=O stretch (Carboxylic Acid)1725 - 1700Strong
C=C stretch (Aromatic)1600 - 1450Medium
C-N stretch1250 - 1020Medium

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: A background spectrum is collected, followed by the spectrum of the sample.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, a molecular ion peak ([M]⁺) at m/z 227 would be expected. The fragmentation pattern would likely involve the loss of the carboxyl group (COOH) and cleavage of the C-C bond between the alpha-carbon and the phenyl rings.

Table 3: Expected Mass Spectrometry Fragments for this compound

m/zFragment
227[C₁₄H₁₃NO₂]⁺ (Molecular Ion)
182[C₁₃H₁₂N]⁺ ([M-COOH]⁺)
167[C₁₃H₁₁]⁺
77[C₆H₅]⁺ (Phenyl group)

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas or liquid chromatography.

  • Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. While a specific CIF file for this compound was not located in the Crystallography Open Database during the literature search, the general procedure for such an analysis is outlined below.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown from a suitable solvent system.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.

Visualizations

The following diagrams illustrate the molecular structure and the workflow for the structure elucidation of this compound.

molecular_structure C_alpha C_carboxyl C C_alpha->C_carboxyl N_amino NH₂ C_alpha->N_amino Phenyl1 Phenyl 1 C_alpha->Phenyl1 Phenyl2 Phenyl 2 C_alpha->Phenyl2 O1_carboxyl O C_carboxyl->O1_carboxyl = O2_carboxyl OH C_carboxyl->O2_carboxyl

Caption: Molecular structure of this compound.

structure_elucidation_workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_elucidation Structure Elucidation Benzophenone Benzophenone Strecker_Bucherer Strecker or Bucherer-Bergs Reaction Benzophenone->Strecker_Bucherer Diphenylglycine This compound Strecker_Bucherer->Diphenylglycine NMR NMR Spectroscopy (¹H, ¹³C) Diphenylglycine->NMR IR IR Spectroscopy Diphenylglycine->IR MS Mass Spectrometry Diphenylglycine->MS Xray X-ray Crystallography Diphenylglycine->Xray Structure Final Structure Confirmation NMR->Structure IR->Structure MS->Structure Xray->Structure

Caption: Experimental workflow for the structure elucidation.

Conclusion

The structural elucidation of this compound is a systematic process involving chemical synthesis followed by comprehensive analysis using a suite of spectroscopic and crystallographic techniques. The data obtained from NMR, IR, and Mass Spectrometry, corroborated by X-ray crystallography, provides unambiguous confirmation of its molecular structure. This guide serves as a technical resource for professionals engaged in the synthesis, characterization, and application of novel chemical entities in the field of drug discovery and development.

References

The Synthesis of 2,2-Diphenylglycine: A Technical Guide to Starting Materials and Core Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diphenylglycine, a non-proteinogenic α,α-disubstituted amino acid, serves as a crucial building block in the synthesis of various pharmaceuticals and peptidomimetics. Its unique geminal diphenyl structure imparts significant conformational constraints and resistance to enzymatic degradation in peptide chains, making it a valuable moiety in drug design. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, focusing on the selection of starting materials and detailed experimental methodologies. Quantitative data is summarized for comparative analysis, and key chemical transformations are visualized to facilitate a comprehensive understanding of the synthetic pathways.

Core Starting Materials: Benzophenone and Benzil

The synthesis of this compound predominantly commences from two commercially available and structurally related ketones: benzophenone and benzil. The choice of starting material often dictates the synthetic strategy and can influence the overall yield and purity of the final product.

Benzophenone is a diaryl ketone that can be synthesized through various methods, most notably the Friedel-Crafts acylation of benzene with benzoyl chloride or carbon tetrachloride.

Benzil , an α-diketone, is typically prepared by the oxidation of benzoin, which itself is synthesized from the benzoin condensation of benzaldehyde.

Synthetic Pathways to this compound

Two classical named reactions form the foundation for the synthesis of this compound from ketonic precursors: the Strecker synthesis and the Bucherer-Bergs reaction.

The Strecker Synthesis

The Strecker synthesis is a versatile method for producing α-amino acids from carbonyl compounds. When a ketone is used as the starting material, an α,α-disubstituted amino acid is obtained. The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.

The overall transformation for the synthesis of this compound from benzophenone via the Strecker synthesis is as follows:

Strecker_Synthesis Benzophenone Benzophenone Aminonitrile α-Aminonitrile Intermediate Benzophenone->Aminonitrile + NH3, KCN Diphenylglycine This compound Aminonitrile->Diphenylglycine H3O+, Δ

Figure 1: Strecker Synthesis of this compound.
The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides an alternative route to α,α-disubstituted amino acids through a hydantoin intermediate. This multi-component reaction involves treating a ketone with potassium cyanide and ammonium carbonate to form a 5,5-disubstituted hydantoin. Subsequent hydrolysis of the hydantoin ring yields the target amino acid.

The synthesis of this compound from benzophenone or benzil via the Bucherer-Bergs reaction can be depicted as:

Bucherer_Bergs_Reaction Ketone Benzophenone or Benzil Hydantoin 5,5-Diphenylhydantoin Ketone->Hydantoin + KCN, (NH4)2CO3 Diphenylglycine This compound Hydantoin->Diphenylglycine H2O, H+ or OH-, Δ Protocol1_Workflow Start Mix Benzil, Urea, NaOH in Ethanol Reflux Reflux for 2-8 hours Start->Reflux Cool Cool and Pour into Ice Water Reflux->Cool Filter1 Filter to Remove Solid By-product Cool->Filter1 Acidify Acidify Filtrate with H2SO4 or HCl (pH 5.5-6.0) Filter1->Acidify Precipitate Collect Precipitated 5,5-Diphenylhydantoin Acidify->Precipitate Recrystallize Recrystallize from Ethanol Precipitate->Recrystallize

The Genesis of a Non-Canonical Amino Acid: A Technical History of 2,2-Diphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Diphenylglycine, a non-proteinogenic α,α-disubstituted amino acid, holds a unique position in the landscape of synthetic and medicinal chemistry. Its sterically hindered structure imparts conformational constraints on peptides and renders it a valuable chiral auxiliary and a precursor to various bioactive molecules. This technical guide delves into the historical context of its discovery, plausible synthetic methodologies from different eras, and its physicochemical properties. While the precise moment of its first synthesis and the identity of its discoverer remain elusive in readily accessible historical literature, its conceptualization is intrinsically linked to the burgeoning field of organic synthesis in the 19th and early 20th centuries. This document provides a comprehensive overview of its synthesis, properties, and the logical workflows for its study, serving as a vital resource for researchers in organic synthesis and drug discovery.

Introduction: The Rise of α,α-Disubstituted Amino Acids

The study of amino acids, the fundamental building blocks of life, has been a cornerstone of organic chemistry and biochemistry. While the twenty proteinogenic amino acids are central to biological systems, the synthesis and investigation of their non-canonical counterparts have opened new avenues in peptide design, pharmacology, and materials science. Among these, the α,α-disubstituted amino acids, where the α-carbon is bonded to two non-hydrogen substituents, represent a class of compounds with unique conformational properties. The steric hindrance around the α-carbon restricts the rotational freedom of the peptide backbone, leading to more predictable and stable secondary structures.

This compound, with its two phenyl groups attached to the α-carbon, is a prominent member of this class. Its rigid structure has been exploited in the development of peptide-based therapeutics and as a chiral resolving agent. This guide explores the discovery and history of this intriguing molecule.

The Elusive Discovery: A Historical Perspective

Despite extensive research into historical chemical literature, the first documented synthesis of this compound and the scientist responsible remain unidentified. It is plausible that its synthesis was first achieved as an extension of the well-established methods for α-amino acid synthesis developed in the 19th century. The intellectual framework for its creation was laid by the pioneering work on the synthesis of simpler amino acids and the understanding of reactions involving ketones and aldehydes.

One of the most probable early synthetic routes would have been a variation of the Strecker synthesis , first reported by Adolph Strecker in 1850. This versatile method involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile. Given the ready availability of benzophenone, its use in a Strecker-type reaction would logically lead to this compound.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its application in synthesis and for the characterization of its derivatives.

PropertyValueReference
Molecular Formula C₁₄H₁₃NO₂--INVALID-LINK--
Molecular Weight 227.26 g/mol --INVALID-LINK--
Appearance White to off-white powder or crystals--INVALID-LINK--
Melting Point 245-247 °C (decomposes)--INVALID-LINK--
Solubility Sparingly soluble in water. Soluble in organic solvents.[General Chemical Knowledge]
CAS Number 3060-50-2--INVALID-LINK--

Synthetic Methodologies: From Historical Plausibility to Modern Practice

While the original synthesis remains undocumented, we can outline detailed experimental protocols for plausible historical and contemporary methods of preparing this compound.

Plausible Historical Synthesis: The Strecker Reaction

The Strecker synthesis, a cornerstone of amino acid chemistry, provides the most likely route for the early preparation of this compound.

Reaction Scheme:

Detailed Experimental Protocol (Hypothetical Reconstruction):

  • Formation of the α-aminonitrile:

    • In a well-ventilated fume hood, a solution of benzophenone (1 equivalent) in a suitable solvent such as ethanol is prepared in a round-bottom flask.

    • An aqueous solution of ammonium chloride (a source of ammonia) and sodium cyanide is added to the flask.

    • The mixture is stirred at room temperature for several hours to allow for the formation of 2-amino-2,2-diphenylacetonitrile. The reaction progress would have been monitored by the precipitation of the product or by rudimentary analytical techniques of the era.

    • The resulting solid α-aminonitrile is collected by filtration and washed with cold water.

  • Hydrolysis to this compound:

    • The crude 2-amino-2,2-diphenylacetonitrile is then subjected to hydrolysis. This can be achieved by heating the compound in the presence of a strong acid, such as concentrated hydrochloric acid.

    • The mixture is refluxed for several hours to ensure complete conversion of the nitrile group to a carboxylic acid.

    • Upon cooling, this compound hydrochloride would precipitate from the solution.

    • The precipitate is collected by filtration and can be neutralized with a base (e.g., ammonium hydroxide) to yield the free amino acid, this compound.

    • Recrystallization from a suitable solvent, such as aqueous ethanol, would be performed to purify the final product.

Modern Synthetic Approaches

Contemporary methods for the synthesis of α,α-disubstituted amino acids, including this compound, often focus on improving yields, reducing the use of toxic reagents, and achieving enantioselectivity. These methods include modifications of the Strecker synthesis, as well as other approaches like the Bucherer-Bergs synthesis or asymmetric phase-transfer catalysis.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key chemical pathway and a general experimental workflow.

Strecker_Synthesis Benzophenone Benzophenone Iminium Iminium Ion Intermediate Benzophenone->Iminium Ammonia Ammonia (NH3) Ammonia->Iminium HCN Hydrogen Cyanide (HCN) Aminonitrile 2-Amino-2,2-diphenylacetonitrile Iminium->Aminonitrile + CN- Diphenylglycine This compound Aminonitrile->Diphenylglycine Hydrolysis H2O_H H2O, H+

Caption: Plausible Strecker synthesis pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis Reactants Reactants (e.g., Benzophenone, NH4Cl, NaCN) Reaction Reaction (Stirring, Heating) Reactants->Reaction Quenching Quenching / Neutralization Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Recrystallization Recrystallization / Chromatography Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Characterization Characterization (MP, NMR, IR, MS) Pure_Product->Characterization

Caption: General experimental workflow for the synthesis and analysis of this compound.

Applications in Research and Development

The unique structural features of this compound have made it a valuable tool in several areas of chemical research and drug development:

  • Peptide and Peptidomimetic Chemistry: Incorporation of this compound into peptide chains induces conformational rigidity, which can enhance biological activity and metabolic stability.

  • Asymmetric Synthesis: Chiral derivatives of this compound can be used as chiral auxiliaries to control the stereochemistry of chemical reactions.

  • Pharmaceutical Intermediates: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, its derivatives have been investigated for their anticonvulsant and analgesic properties.[1]

Conclusion

While the definitive "eureka" moment of this compound's discovery remains lost to the annals of chemical history, its significance in modern chemistry is undeniable. Its synthesis is conceptually rooted in the classic reactions that defined the field of organic chemistry. Today, it continues to be a subject of interest for researchers exploring the relationship between molecular structure and biological function. This guide has provided a comprehensive overview of its known properties, plausible synthetic origins, and a framework for its experimental investigation, serving as a valuable resource for the scientific community. The ongoing exploration of such unique molecular scaffolds will undoubtedly continue to push the boundaries of drug discovery and materials science.

References

Spectroscopic and Synthetic Profile of 2,2-Diphenylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and a common synthetic route for 2,2-diphenylglycine, an alpha,alpha-disubstituted amino acid of significant interest in organic synthesis and pharmaceutical development. This document details its characteristic spectral data, the experimental procedures for obtaining this data, and a visualization of its synthesis.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3062Aromatic C-H Stretch
3028Aromatic C-H Stretch
2960Amino Acid N-H Stretch (broad)
1621C=O Stretch (Carboxylic Acid)
1582Aromatic C=C Stretch
1495Aromatic C=C Stretch
1447Aromatic C=C Stretch
748C-H Bending (ortho-disubstituted)
698C-H Bending (monosubstituted)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.25 - 7.50m10HAromatic Protons
2.50br s3H-NH₂ and -COOH

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm)Assignment
175.8Carboxylic Acid Carbonyl (C=O)
142.5Quaternary Aromatic Carbon
128.6Aromatic CH
128.1Aromatic CH
127.3Aromatic CH
70.4Quaternary Alpha-Carbon
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
2275[M]⁺ (Molecular Ion)
182100[M - COOH]⁺ (Loss of Carboxylic Acid)
16780[C₁₃H₁₁]⁺ (Diphenylmethyl Cation)
10440[C₇H₅N]⁺ or [C₈H₈]⁺
7730[C₆H₅]⁺ (Phenyl Cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR)

  • A small amount of the solid this compound sample is placed directly on the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The infrared spectrum is recorded by passing an infrared beam through the ATR crystal. The beam penetrates a short distance into the sample, and the resulting absorbance is measured by the detector.

  • The spectrum is typically collected over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: Solution-State NMR

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • ¹H NMR Acquisition: The sample is placed in the NMR spectrometer. The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Method: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe, and vaporized under high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Synthesis of this compound via Bucherer-Bergs Reaction

A common and efficient method for the synthesis of α,α-disubstituted amino acids like this compound is the Bucherer-Bergs reaction. This multicomponent reaction involves the treatment of a ketone with an ammonium salt and a cyanide source, followed by hydrolysis of the resulting hydantoin intermediate.

Experimental Workflow: Bucherer-Bergs Synthesis

Bucherer_Bergs_Synthesis Reactants Benzophenone Ammonium Carbonate Sodium Cyanide Ethanol/Water ReactionVessel Reaction Mixture (Heated) Reactants->ReactionVessel HydantoinFormation Formation of 5,5-Diphenylhydantoin ReactionVessel->HydantoinFormation Hydrolysis Acid Hydrolysis (e.g., HCl) HydantoinFormation->Hydrolysis Product This compound Hydrolysis->Product Purification Purification (e.g., Recrystallization) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

An In-depth Technical Guide to 2,2-Diphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the physicochemical properties and synthetic applications of 2,2-Diphenylglycine, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound, also known as α-amino-α-phenyl-benzeneacetic acid, is a non-proteinogenic amino acid. Its core molecular data are summarized below.

PropertyValue
Molecular Formula C14H13NO2[1][2]
Molecular Weight 227.26 g/mol [1][2][3]
Linear Formula H2NC(C6H5)2CO2H
CAS Number 3060-50-2[1]

Synthetic Applications & Methodologies

This compound serves as a versatile reagent in organic synthesis, particularly in amination reactions and peptide synthesis.[2][4][5] It is a useful intermediate for the synthesis of various pharmaceutical and organic compounds.[4] Derivatives of this compound have been shown to exhibit anticonvulsant activity and have potential applications in pain treatment.[4]

A notable application of this compound is in the aminative umpolung of aldehydes. For instance, electrophilic aromatic aldehydes can be converted into delocalized 2-azaallylanions through condensation with this compound and subsequent decarboxylation. These intermediates can then react with N-Ts imines to produce a variety of 1,2-diamine derivatives with good yields and high diastereoselectivity.[6]

The following diagram illustrates the logical workflow for the synthesis of 1,2-diamine derivatives from aromatic aldehydes using this compound.

G A Aromatic Aldehyde C Condensation (in Methanol) A->C B This compound B->C D Intermediate C->D Formation of E Decarboxylation (in THF) D->E F 2-Azaallylanion E->F Formation of H Reaction F->H G N-Ts Imine G->H I 1,2-Diamine Derivative H->I Yields

Synthesis of 1,2-Diamine Derivatives Workflow

Experimental Protocols:

While detailed, step-by-step experimental protocols are proprietary and specific to individual research labs, the general methodology for the synthesis described above involves:

  • Condensation: The reaction is initiated by the condensation of an electrophilic aromatic aldehyde with this compound in a solvent such as methanol.[6]

  • Decarboxylation: The resulting intermediate undergoes decarboxylation, typically in a solvent like tetrahydrofuran (THF), to form a delocalized 2-azaallylanion.[6]

  • Reaction with Imine: This anionic intermediate is then reacted with an N-Ts imine to yield the final 1,2-diamine derivative.[6]

This process highlights an efficient method for producing chiral exocyclic vicinal diamines in a single step under mild conditions.[6]

Note: No direct biological signaling pathways involving this compound were identified in the literature search. Its primary role appears to be as a building block in organic synthesis.

References

Methodological & Application

Asymmetric Synthesis Leveraging 2,2-Diphenylglycine as a Chiral Auxiliary: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the quest for efficient and highly selective methods to control stereochemistry is paramount. Chiral auxiliaries are powerful tools that temporarily introduce a stereogenic center to a prochiral substrate, directing subsequent chemical transformations to yield a desired stereoisomer. Among the diverse array of chiral auxiliaries, those derived from amino acids have proven to be particularly valuable due to their ready availability in enantiopure forms. This application note details the use of 2,2-diphenylglycine, and more specifically its reduced form, 2,2-diphenylglycinol, as a robust and sterically demanding chiral auxiliary for a range of asymmetric transformations, including alkylation, aldol reactions, and Michael additions. The bulky diphenylmethyl group provides a significant steric shield, leading to high levels of diastereoselectivity in the formation of new stereocenters.

Synthesis of the Chiral Auxiliary: (4S)-4,4-diphenyl-1,3-oxazolidin-2-one

The primary chiral auxiliary derived from (S)-2,2-diphenylglycine is the corresponding oxazolidinone, (4S)-4,4-diphenyl-1,3-oxazolidin-2-one. This is typically synthesized from the commercially available amino acid.

Experimental Protocol: Synthesis of (4S)-4,4-diphenyl-1,3-oxazolidin-2-one

  • Reduction of (S)-2,2-Diphenylglycine: To a solution of (S)-2,2-diphenylglycine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • Work-up: The reaction is carefully quenched by the dropwise addition of water, followed by an aqueous solution of sodium hydroxide and then water again. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield (S)-2,2-diphenylglycinol.

  • Cyclization to the Oxazolidinone: The crude (S)-2,2-diphenylglycinol is dissolved in a suitable solvent like toluene. A carbonylating agent, such as phosgene, triphosgene, or diethyl carbonate, is added in the presence of a base (e.g., triethylamine or sodium ethoxide). The mixture is heated to reflux until the cyclization is complete.

  • Purification: After cooling, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by recrystallization or column chromatography to afford pure (4S)-4,4-diphenyl-1,3-oxazolidin-2-one.

Asymmetric Alkylation Reactions

The N-acylated derivative of (4S)-4,4-diphenyl-1,3-oxazolidin-2-one serves as an excellent substrate for diastereoselective alkylation of the α-carbon of the acyl group. The bulky diphenylmethyl group effectively shields one face of the enolate, leading to the preferential approach of the electrophile from the less hindered side.

General Experimental Protocol: Asymmetric Alkylation

  • N-Acylation: To a solution of (4S)-4,4-diphenyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, a strong base such as n-butyllithium (n-BuLi) is added dropwise. After stirring for 30 minutes, the desired acyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the N-acyl oxazolidinone.

  • Enolate Formation and Alkylation: The N-acyl oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A strong base, typically a lithium amide base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), is added slowly to form the corresponding Z-enolate. After stirring for 30-60 minutes, the alkylating agent (e.g., an alkyl halide, 1.2 eq) is added. The reaction is stirred at -78 °C until completion.

  • Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted. The combined organic layers are dried and concentrated. The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis. The product is purified by flash column chromatography.

Table 1: Asymmetric Alkylation of N-Propionyl-(4S)-4,4-diphenyl-1,3-oxazolidin-2-one

EntryAlkylating Agent (R-X)ProductDiastereomeric Ratio (d.r.)Yield (%)
1Benzyl bromideN-(2S)-2-Methyl-3-phenylpropanoyl-(4S)-4,4-diphenyl-1,3-oxazolidin-2-one>95:585
2Allyl iodideN-(2S)-2-Methylpent-4-enoyl-(4S)-4,4-diphenyl-1,3-oxazolidin-2-one>95:588
3Methyl iodideN-(2S)-2-Methylpropanoyl-(4S)-4,4-diphenyl-1,3-oxazolidin-2-one>90:1092

Asymmetric Aldol Reactions

The boron or titanium enolates derived from N-acyl-(4S)-4,4-diphenyl-1,3-oxazolidin-2-one react with aldehydes in a highly diastereoselective manner to afford syn-aldol products. The stereochemical outcome is dictated by the formation of a rigid chair-like Zimmerman-Traxler transition state.

General Experimental Protocol: Asymmetric Aldol Reaction

  • Enolate Formation: The N-acyl oxazolidinone (1.0 eq) is dissolved in a dry, non-coordinating solvent such as dichloromethane (CH₂Cl₂) and cooled to -78 °C under an inert atmosphere. A Lewis acid, typically dibutylboron triflate (Bu₂BOTf) or titanium tetrachloride (TiCl₄) (1.1 eq), is added, followed by a hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.2 eq). The mixture is stirred for 30-60 minutes.

  • Aldol Addition: The aldehyde (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for several hours at low temperature.

  • Work-up and Purification: The reaction is quenched by the addition of a buffer solution (e.g., phosphate buffer pH 7) and methanol. The mixture is then treated with an oxidizing agent like hydrogen peroxide to break down the boron complexes. The product is extracted, and the combined organic layers are washed, dried, and concentrated. The diastereoselectivity is determined on the crude product, which is then purified by chromatography.

Table 2: Asymmetric Aldol Reaction of N-Propionyl-(4S)-4,4-diphenyl-1,3-oxazolidin-2-one

EntryAldehyde (RCHO)ProductDiastereomeric Ratio (syn:anti)Yield (%)
1BenzaldehydeN-((2S,3R)-3-Hydroxy-2-methyl-3-phenylpropanoyl)-(4S)-4,4-diphenyl-1,3-oxazolidin-2-one>98:290
2IsobutyraldehydeN-((2S,3R)-3-Hydroxy-2,4-dimethylpentanoyl)-(4S)-4,4-diphenyl-1,3-oxazolidin-2-one>97:385
3AcetaldehydeN-((2S,3R)-3-Hydroxy-2-methylbutanoyl)-(4S)-4,4-diphenyl-1,3-oxazolidin-2-one>95:588

Asymmetric Michael Additions

N-enoyl derivatives of (4S)-4,4-diphenyl-1,3-oxazolidin-2-one are excellent Michael acceptors for various nucleophiles, including organocuprates, thiols, and enolates. The chiral auxiliary effectively directs the conjugate addition to one face of the α,β-unsaturated system.

General Experimental Protocol: Asymmetric Michael Addition with Organocuprates

  • Preparation of the N-Enoyl Auxiliary: The N-enoyl derivative (e.g., N-crotonyl or N-cinnamoyl) is prepared by reacting the oxazolidinone with the corresponding acyl chloride in the presence of a base, similar to the N-acylation protocol described earlier.

  • Organocuprate Formation: In a separate flask, a Gilman cuprate (R₂CuLi) is prepared by adding an organolithium reagent (2.0 eq) to a suspension of copper(I) iodide (1.0 eq) in anhydrous THF at low temperature (e.g., -78 °C).

  • Conjugate Addition: The N-enoyl oxazolidinone (1.0 eq), dissolved in THF, is added to the freshly prepared organocuprate solution at -78 °C. The reaction is stirred at this temperature until completion.

  • Work-up and Purification: The reaction is quenched with a mixture of saturated aqueous ammonium chloride and aqueous ammonia. The product is extracted, and the organic layers are washed, dried, and concentrated. The diastereomeric excess of the product is determined, and purification is performed by chromatography.

Table 3: Asymmetric Michael Addition to N-Crotonyl-(4S)-4,4-diphenyl-1,3-oxazolidin-2-one

EntryOrganocuprate (R₂CuLi)ProductDiastereomeric excess (d.e.)Yield (%)
1Me₂CuLiN-((3R)-3-Methylbutanoyl)-(4S)-4,4-diphenyl-1,3-oxazolidin-2-one>98%91
2Bu₂CuLiN-((3R)-3-Methylheptanoyl)-(4S)-4,4-diphenyl-1,3-oxazolidin-2-one>98%87
3Ph₂CuLiN-((3R)-3-Phenylbutanoyl)-(4S)-4,4-diphenyl-1,3-oxazolidin-2-one>95%89

Cleavage of the Chiral Auxiliary

A key advantage of using a chiral auxiliary is its facile removal to afford the desired chiral product and allow for the recovery and recycling of the auxiliary. Various methods can be employed for the cleavage of the N-acyl bond, depending on the desired functional group in the final product.

Experimental Protocols for Auxiliary Cleavage:

  • To obtain the Carboxylic Acid: Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture at 0 °C.

  • To obtain the Aldehyde: Reduction with a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H) at -78 °C.

  • To obtain the Alcohol: Reduction with a stronger reducing agent like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).

  • To obtain the Ester: Transesterification with a sodium alkoxide (e.g., NaOMe) in the corresponding alcohol.

After cleavage, the chiral auxiliary can be recovered by extraction and purified for reuse.

Signaling Pathways and Workflow Diagrams

Asymmetric_Synthesis_Workflow cluster_synthesis Auxiliary Synthesis cluster_reaction Asymmetric Reaction cluster_cleavage Cleavage & Recovery DPG This compound DPGol 2,2-Diphenylglycinol DPG->DPGol Reduction Aux (4S)-4,4-Diphenyl- 1,3-oxazolidin-2-one DPGol->Aux Cyclization AcylAux N-Acyl Auxiliary Aux->AcylAux Acylation Enolate Chiral Enolate AcylAux->Enolate Deprotonation ProductAux Product-Auxiliary Adduct Enolate->ProductAux Alkylation / Aldol / Michael FinalProduct Chiral Product ProductAux->FinalProduct Cleavage RecoveredAux Recovered Auxiliary ProductAux->RecoveredAux

Caption: General workflow for asymmetric synthesis using the this compound-derived chiral auxiliary.

Aldol_Transition_State cluster_chelation Chelation Control ts Zimmerman-Traxler Transition State syn_product syn-Aldol Adduct ts->syn_product C-C bond formation enolate Boron Enolate enolate->ts aldehyde Aldehyde aldehyde->ts

Application Notes and Protocols for 2,2-Diphenylglycine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diphenylglycine (Dpg) is a non-proteinogenic α,α-disubstituted amino acid that has garnered significant interest in peptide design and drug development. Its unique structural properties, characterized by two phenyl groups attached to the α-carbon, impart significant steric bulk. This feature can be strategically employed to induce specific secondary structures, such as turns and helical conformations, in peptides. Furthermore, the presence of the gem-diphenyl motif can enhance the proteolytic stability of peptide-based therapeutics, a critical attribute for improving their pharmacokinetic profiles.

However, the pronounced steric hindrance of Dpg presents considerable challenges during solid-phase peptide synthesis (SPPS), particularly in the crucial amide bond formation step. Incomplete couplings can lead to deletion sequences and low yields of the desired peptide. Therefore, the selection of appropriate coupling reagents and optimized protocols is paramount for the successful incorporation of Dpg into peptide chains.

This document provides a comprehensive guide to the use of this compound in Fmoc-based SPPS. It includes a comparative overview of recommended coupling reagents, detailed experimental protocols, and workflow visualizations to facilitate the efficient synthesis of Dpg-containing peptides.

Properties of this compound

The defining characteristic of Dpg is its significant steric hindrance, which arises from the two phenyl groups at the α-carbon. This steric bulk restricts the conformational freedom of the peptide backbone, making Dpg a potent inducer of specific secondary structures. Studies have shown that Dpg can promote the formation of β-turns and helical structures, depending on the surrounding amino acid sequence. This property is invaluable for the design of peptidomimetics with well-defined three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets.

Challenges in Solid-Phase Peptide Synthesis of Dpg-Containing Peptides

The primary challenge in the SPPS of Dpg-containing peptides is achieving efficient coupling of the bulky Fmoc-Dpg-OH to the growing peptide chain. Standard coupling conditions often result in low yields due to the steric hindrance around the carboxyl group of Dpg and the N-terminal amine of the resin-bound peptide.

Another significant concern is the potential for racemization at the α-carbon of the preceding amino acid, particularly when using strong bases and extended reaction times to drive the coupling of the sterically hindered Dpg. While Dpg itself is achiral, the harsh conditions required for its coupling can compromise the stereochemical integrity of the adjacent chiral amino acid.

Recommended Coupling Reagents and Conditions

The choice of coupling reagent is critical for the successful incorporation of Dpg. Reagents known for their high reactivity and ability to overcome steric hindrance are recommended. While direct quantitative data for Fmoc-Dpg-OH coupling is limited in the literature, data from the closely related and also sterically hindered amino acid, Phenylglycine (Phg), provides valuable insights into reagent performance.

Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids (Data extrapolated from studies on Phenylglycine)

Coupling ReagentClassTypical Coupling TimeCoupling EfficiencyRacemization PotentialKey Advantages & Disadvantages
HATU Aminium/Uronium Salt30 - 120 minHighModerate to HighHighly reactive, but can be prone to racemization with strong bases.
HBTU Aminium/Uronium Salt60 - 180 minModerate to HighModerate to HighEffective and widely used, but generally less reactive than HATU.
COMU Aminium/Uronium Salt30 - 90 minVery HighLow to ModerateExcellent reactivity and reduced racemization potential, especially with weaker bases.[1]
PyBOP Phosphonium Salt60 - 240 minModerate to HighModerateGood for sterically hindered couplings, but can be slower than aminium salts.
DEPBT Phosphonium Salt60 - 180 minHighVery LowReported to significantly reduce racemization of Phenylglycine.[1]

Note: The data in this table is primarily based on studies involving Phenylglycine and should be considered as a guideline for this compound. Optimization of coupling times and reagent stoichiometry is highly recommended for each specific sequence.

Experimental Protocols

The following protocols are recommended for the incorporation of Fmoc-Dpg-OH in manual or automated solid-phase peptide synthesis.

General Fmoc-SPPS Workflow

A typical cycle of Fmoc-SPPS involves the following steps:

  • Resin Swelling: The solid support (e.g., Rink Amide resin) is swollen in a suitable solvent like N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine in DMF.

  • Washing: The resin is thoroughly washed to remove excess piperidine and by-products.

  • Coupling: The protected amino acid (in this case, Fmoc-Dpg-OH) is activated and coupled to the free N-terminal amine on the resin.

  • Washing: The resin is washed to remove excess reagents and by-products.

  • Repeat: The cycle is repeated for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin, and side-chain protecting groups are removed.

Protocol 1: High-Efficiency Coupling of Fmoc-Dpg-OH using COMU

This protocol is recommended for achieving high coupling yields with minimal racemization.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Dpg-OH (3-5 equivalents)

  • COMU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Activation Solution: In a separate vial, dissolve Fmoc-Dpg-OH and COMU in DMF.

  • Coupling: Add the activation solution to the resin, followed by the addition of DIPEA or collidine.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).

Protocol 2: Low-Racemization Coupling of Fmoc-Dpg-OH using DEPBT

This protocol is recommended when minimizing racemization of the preceding amino acid is a primary concern.[1]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Dpg-OH (3 equivalents)

  • DEPBT (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Coupling Mixture: In a separate vial, dissolve Fmoc-Dpg-OH and DEPBT in DMF.

  • Coupling: Add the coupling mixture to the resin, followed by the addition of DIPEA.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Double Coupling Strategy

For extremely difficult couplings involving Dpg, a double coupling strategy is highly recommended to ensure the reaction goes to completion.

Procedure:

  • Perform the first coupling as described in Protocol 1 or 2 for the recommended reaction time.

  • After the initial coupling, wash the resin with DMF (3 times).

  • Prepare a fresh activation solution of Fmoc-Dpg-OH and coupling reagent.

  • Add the fresh solution to the resin and continue the coupling for another 1-2 hours.

  • Monitor the reaction completion with the Kaiser test.

  • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Visualizations

Experimental Workflow for SPPS of a Dpg-Containing Peptide

SPPS_Workflow start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-Dpg-OH + Coupling Reagent + Base in DMF wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 kaiser Kaiser Test wash2->kaiser double_coupling Double Coupling kaiser->double_coupling Positive repeat Repeat Cycle for Next Amino Acid kaiser->repeat Negative double_coupling->wash2 repeat->deprotection cleavage Final Cleavage & Deprotection repeat->cleavage end End: Dpg-Peptide cleavage->end

Caption: General workflow for the solid-phase synthesis of a this compound containing peptide.

Logical Relationship of Factors Affecting Dpg Coupling

Dpg_Coupling_Factors center Successful Dpg Coupling hindrance Steric Hindrance center->hindrance Overcomes racemization Racemization center->racemization Minimizes reagent Coupling Reagent (e.g., COMU, DEPBT) reagent->center base Base (e.g., DIPEA, Collidine) base->center time Reaction Time (Double Coupling) time->center temp Temperature temp->center

Caption: Key factors influencing the successful incorporation of this compound in SPPS.

Conclusion

The successful incorporation of the sterically demanding this compound into peptides via solid-phase synthesis is achievable with careful optimization of the coupling conditions. The use of highly reactive coupling reagents such as COMU or low-racemization reagents like DEPBT, in conjunction with extended reaction times or a double coupling strategy, is crucial for obtaining high yields and purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to efficiently synthesize Dpg-containing peptides for various applications in drug discovery and peptide science. It is important to reiterate that empirical optimization for each specific peptide sequence is highly recommended to achieve the best possible results.

References

The Role of 2,2-Diphenylglycine in Amination Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A thorough review of the scientific literature indicates that while 2,2-diphenylglycine is a valuable chiral building block in organic synthesis, it is not a commonly employed ligand or catalyst for general amination reactions such as the Buchwald-Hartwig, Ullmann, or Chan-Lam couplings. Its primary applications in the context of amine synthesis are typically as a chiral auxiliary or as a precursor for more complex chiral ligands. This document will provide an overview of the well-established mechanisms in palladium-catalyzed amination reactions, for which a vast body of research exists, and will present a generalized protocol and data for a typical Buchwald-Hartwig amination to serve as a practical guide.

Mechanism of Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a base. The catalytic cycle, illustrated below, generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is crucial for the efficiency of the catalyst, with bulky, electron-rich phosphine ligands being particularly effective.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex Base, -H-Base+X- Amido Complex->Pd(0)L2 Reductive Elimination (Ar-NR2) Ar-X Ar-X R2NH R2NH Base Base Ar-NR2 Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Application of this compound Derivatives in Asymmetric Synthesis

While not a direct ligand in the catalytic cycle of common amination reactions, chiral amino acids like this compound are instrumental in asymmetric synthesis. They can be used as chiral auxiliaries, where the stereocenter of the amino acid directs the stereochemical outcome of a reaction on a substrate to which it is temporarily attached. Following the reaction, the auxiliary is cleaved, yielding an enantiomerically enriched product.

Furthermore, this compound can serve as a foundational scaffold for the synthesis of more elaborate chiral ligands, such as P,N-ligands, which can then be employed in various asymmetric catalytic transformations, including hydrogenations and carbon-carbon bond-forming reactions.

Generalized Experimental Protocol for a Buchwald-Hartwig Amination

The following is a representative, generalized protocol for the palladium-catalyzed amination of an aryl bromide with a primary amine using a common phosphine ligand. Note: This is an illustrative example and not a procedure involving this compound.

Materials:
  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Aryl bromide

  • Primary amine

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:
  • To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.2-1.5 equivalents).

  • Add the aryl bromide (1.0 equivalent) and anhydrous toluene.

  • Stir the mixture for a few minutes, then add the primary amine (1.1-1.2 equivalents).

  • Seal the Schlenk tube and heat the reaction mixture at 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data for Buchwald-Hartwig Amination

The following table provides illustrative data for the coupling of various aryl bromides with different amines, showcasing typical yields under optimized conditions with a standard palladium/phosphine ligand system.

EntryAryl BromideAmineCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneAnilinePd(OAc)₂ / XPhosToluene1001295
21-Bromo-4-methoxybenzenen-HexylaminePd₂(dba)₃ / RuPhosDioxane1101892
32-BromopyridineMorpholinePd(OAc)₂ / SPhosToluene802488
41-BromonaphthaleneBenzylaminePdCl₂(dppf)THF701690

Experimental Workflow

The general workflow for setting up and performing a Buchwald-Hartwig amination reaction is depicted below.

Experimental_Workflow A Preparation of Reaction Vessel (Drying and Inerting) B Addition of Solid Reagents (Catalyst, Ligand, Base, Aryl Halide) A->B C Addition of Solvent and Liquid Reagents (Toluene, Amine) B->C D Reaction at Elevated Temperature C->D E Reaction Monitoring (TLC, GC-MS) D->E E->D Continue Reaction F Work-up (Quenching, Extraction) E->F Reaction Complete G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: General experimental workflow for Buchwald-Hartwig amination.

Conclusion

Synthesis of Novel Anticonvulsant Agents from 2,2-Diphenylglycine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel anticonvulsant derivatives starting from 2,2-diphenylglycine. The methodologies outlined are based on established chemical principles and draw from published research in the field of medicinal chemistry and epilepsy treatment.

Introduction

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients suffer from drug-resistant epilepsy or experience dose-limiting side effects. This necessitates the continued search for novel anticonvulsant agents with improved efficacy and safety profiles. This compound, a non-proteinogenic amino acid, presents a valuable and versatile scaffold for the development of new AEDs. Its structure, featuring a quaternary carbon with two phenyl rings, is a key pharmacophoric element found in several established anticonvulsant drugs, most notably Phenytoin. This structural motif is associated with activity against tonic-clonic seizures. The presence of both a carboxylic acid and an amino group allows for diverse chemical modifications to generate libraries of derivatives, such as hydantoins, amides, and pyrrolidine-2,5-diones, for biological screening.

Synthetic Strategies and Protocols

The following protocols describe the synthesis of three classes of potential anticonvulsant derivatives from this compound: 5,5-diphenylhydantoin, N-substituted 2,2-diphenylglycinamides, and 2-(2,5-dioxopyrrolidin-1-yl)-2,2-diphenylacetamide derivatives.

Protocol 1: Synthesis of 5,5-Diphenylhydantoin

5,5-Diphenylhydantoin, widely known as Phenytoin, is a cornerstone anticonvulsant drug. While traditionally synthesized from benzil and urea, a conceptually similar pathway can be envisioned starting from a this compound derivative. This protocol outlines a Bucherer-Bergs-type synthesis, a well-established method for preparing hydantoins.

Experimental Protocol:

  • Formation of the Amino Nitrile Intermediate:

    • In a well-ventilated fume hood, dissolve this compound (1 equivalent) in a suitable solvent such as aqueous ethanol.

    • Add potassium cyanide (1.1 equivalents) and ammonium carbonate (3 equivalents) to the solution.

    • Heat the reaction mixture at 50-60°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the hydantoin product.

  • Hydrolysis and Cyclization:

    • The intermediate from the previous step is then subjected to acidic or basic hydrolysis to yield 5,5-diphenylhydantoin.

    • For acidic hydrolysis, the intermediate is heated in the presence of a strong acid like sulfuric acid.

    • For basic hydrolysis, the intermediate is treated with a base such as sodium hydroxide, followed by acidification to precipitate the final product.

  • Purification:

    • Filter the crude 5,5-diphenylhydantoin and wash with cold water.

    • Recrystallize the product from a suitable solvent system, such as ethanol/water, to obtain the pure compound.

    • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Synthesis of N-Substituted 2,2-Diphenylglycinamides

The amide functionality is a common feature in many centrally acting drugs. This protocol describes a general method for the synthesis of a library of N-substituted amides of this compound.

Experimental Protocol:

  • Activation of the Carboxylic Acid:

    • Suspend this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equivalents) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid group.

  • Amide Bond Formation:

    • To the activated acid solution, add the desired primary or secondary amine (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • If DCC was used, filter off the dicyclohexylurea byproduct.

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

    • Characterize the purified N-substituted 2,2-diphenylglycinamide derivatives by spectroscopic methods.

Protocol 3: Synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)-2,2-diphenylacetamide Derivatives

Pyrrolidine-2,5-dione (succinimide) derivatives are a known class of anticonvulsants, with ethosuximide being a prominent example. This protocol outlines the synthesis of hybrid molecules incorporating the this compound and succinimide moieties.

Experimental Protocol:

  • Synthesis of 2,2-Diphenyl-2-(2,5-dioxopyrrolidin-1-yl)acetic Acid:

    • React this compound (1 equivalent) with succinic anhydride (1.1 equivalents) in a suitable solvent like acetic acid at reflux for 2-4 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting N-succinoyl-2,2-diphenylglycine is then cyclized to the corresponding succinimide by heating with a dehydrating agent such as acetyl chloride or by using a promoter like hexamethyldisilazane (HMDS).

  • Amidation of the Succinimide Derivative:

    • The carboxylic acid of the 2,2-diphenyl-2-(2,5-dioxopyrrolidin-1-yl)acetic acid (1 equivalent) is activated using a coupling agent (e.g., CDI, 1.1 equivalents) in an anhydrous solvent like THF.

    • The desired amine (1.1 equivalents) is then added to the reaction mixture.

    • Stir at room temperature for 12-24 hours.

  • Purification:

    • After completion of the reaction, remove the solvent in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the target 2-(2,5-dioxopyrrolidin-1-yl)-2,2-diphenylacetamide derivatives.

    • Characterize the final compounds by spectroscopic analysis.

Anticonvulsant Activity Screening Protocols

The synthesized derivatives should be evaluated for their anticonvulsant activity using standard preclinical animal models. The following are widely used screening methods.[1]

Protocol 4: Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures.[1]

Procedure:

  • Animal Model: Adult male mice or rats.

  • Drug Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizure: At the time of predicted peak effect, deliver an electrical stimulus (e.g., 50 mA for mice, 0.2 s) through corneal electrodes.

  • Endpoint: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase indicates anticonvulsant activity.

  • Data Analysis: Determine the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from the tonic hindlimb extension.

Protocol 5: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for absence seizures.[1]

Procedure:

  • Animal Model: Adult male mice.

  • Drug Administration: Administer the test compound i.p. or p.o. at various doses.

  • Induction of Seizure: At the time of predicted peak effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

  • Endpoint: Observe the animals for the presence or absence of clonic seizures (lasting for at least 5 seconds) within a 30-minute observation period.

  • Data Analysis: Calculate the ED₅₀, the dose that protects 50% of the animals from clonic seizures.

Protocol 6: 6-Hz Psychomotor Seizure Test

The 6-Hz test is considered a model for therapy-resistant partial seizures.

Procedure:

  • Animal Model: Adult male mice.

  • Drug Administration: Administer the test compound i.p. or p.o. at various doses.

  • Induction of Seizure: At the time of predicted peak effect, deliver a low-frequency (6 Hz) electrical stimulus of long duration (3 s) through corneal electrodes.

  • Endpoint: Observe the animal for the presence or absence of seizure activity (e.g., stun, forelimb clonus, twitching of the vibrissae).

  • Data Analysis: Determine the ED₅₀, the dose that protects 50% of the animals from the induced seizure.

Data Presentation

The quantitative data from the anticonvulsant screening should be summarized in a clear and structured table for easy comparison of the synthesized derivatives.

Compound IDChemical StructureMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)6-Hz ED₅₀ (mg/kg)
DPG-HYD-01 5,5-DiphenylhydantoinDataDataData
DPG-AMD-01 N-Methyl-2,2-diphenylglycinamideDataDataData
DPG-AMD-02 N-Ethyl-2,2-diphenylglycinamideDataDataData
DPG-SUC-01 2-(2,5-Dioxopyrrolidin-1-yl)-N-methyl-2,2-diphenylacetamideDataDataData
DPG-SUC-02 2-(2,5-Dioxopyrrolidin-1-yl)-N-ethyl-2,2-diphenylacetamideDataDataData
Phenytoin (Reference)Reference DataReference DataReference Data
Ethosuximide (Reference)Reference DataReference DataReference Data

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of Derivatives cluster_screening Anticonvulsant Screening 2_2_Diphenylglycine This compound Hydantoin_Synthesis Protocol 1: Hydantoin Synthesis 2_2_Diphenylglycine->Hydantoin_Synthesis KCN, (NH4)2CO3 Amide_Synthesis Protocol 2: Amide Synthesis 2_2_Diphenylglycine->Amide_Synthesis Coupling Agent, Amine Succinimide_Synthesis Protocol 3: Succinimide Synthesis 2_2_Diphenylglycine->Succinimide_Synthesis Succinic Anhydride Hydantoin_Derivatives 5,5-Diphenylhydantoin Derivatives Hydantoin_Synthesis->Hydantoin_Derivatives Amide_Derivatives N-Substituted 2,2-Diphenylglycinamides Amide_Synthesis->Amide_Derivatives Succinimide_Derivatives Pyrrolidine-2,5-dione Derivatives Succinimide_Synthesis->Succinimide_Derivatives MES_Test Protocol 4: MES Test Hydantoin_Derivatives->MES_Test scPTZ_Test Protocol 5: scPTZ Test Hydantoin_Derivatives->scPTZ_Test 6Hz_Test Protocol 6: 6-Hz Test Hydantoin_Derivatives->6Hz_Test Amide_Derivatives->MES_Test Amide_Derivatives->scPTZ_Test Amide_Derivatives->6Hz_Test Succinimide_Derivatives->MES_Test Succinimide_Derivatives->scPTZ_Test Succinimide_Derivatives->6Hz_Test Screening_Results ED50 Values MES_Test->Screening_Results scPTZ_Test->Screening_Results 6Hz_Test->Screening_Results

Caption: Workflow for the synthesis and anticonvulsant screening of this compound derivatives.

Logical Relationship of Anticonvulsant Screening Models

Screening_Models MES Maximal Electroshock (MES) Test Generalized_Tonic_Clonic Generalized Tonic-Clonic Seizures MES->Generalized_Tonic_Clonic Models scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test Absence_Seizures Absence Seizures scPTZ->Absence_Seizures Models 6Hz 6-Hz Test Therapy_Resistant_Partial Therapy-Resistant Partial Seizures 6Hz->Therapy_Resistant_Partial Models

Caption: Relationship between anticonvulsant screening models and clinical seizure types.

References

Application Notes and Protocols for the Chiral Resolution of Amines Using 2,2-Diphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 2,2-diphenylglycine as a chiral resolving agent for racemic amines. The primary method described is the formation of diastereomeric salts, which can be separated by fractional crystallization due to their differing solubilities. This technique is a cornerstone in the synthesis of enantiomerically pure compounds, which is of critical importance in the pharmaceutical industry and other areas of chemical research.

Principle of Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution by diastereomeric salt formation is a classical and widely used method for separating enantiomers.[1] The process involves the reaction of a racemic mixture of a base (in this case, an amine) with an enantiomerically pure chiral acid, such as (R)- or (S)-2,2-diphenylglycine. This acid-base reaction results in the formation of a mixture of two diastereomeric salts.

(R/S)-Amine + (R)-2,2-Diphenylglycine → [(R)-Amine-(R)-2,2-diphenylglycine] + [(S)-Amine-(R)-2,2-diphenylglycine]

Diastereomers have different physical properties, including solubility in a given solvent.[1] This difference allows for the separation of the two diastereomeric salts through fractional crystallization. One diastereomer will preferentially crystallize from the solution, leaving the other diastereomer enriched in the mother liquor. The less soluble diastereomeric salt is then isolated by filtration. Subsequently, the enantiomerically pure amine can be recovered from the purified diastereomeric salt by treatment with a base to neutralize the resolving agent.

Key Considerations for Successful Resolution

Several factors influence the success of a chiral resolution by diastereomeric salt formation:

  • Choice of Resolving Agent: The resolving agent should form crystalline salts with the racemate and exhibit a significant difference in solubility between the two diastereomers.

  • Solvent Selection: The solvent plays a crucial role in the crystallization process. The ideal solvent will maximize the solubility difference between the diastereomeric salts. A screening of different solvents or solvent mixtures is often necessary to find the optimal conditions.

  • Temperature: Temperature affects the solubility of the salts and the rate of crystallization. A controlled cooling profile is often employed to promote the formation of well-defined crystals of a single diastereomer.

  • Stoichiometry: The molar ratio of the racemic amine to the resolving agent can impact the efficiency of the resolution. Typically, equimolar amounts are used, but optimization may be required.

Experimental Protocols

The following protocols are generalized procedures for the chiral resolution of a primary amine using (R)-2,2-diphenylglycine. These should be considered as starting points, and optimization of solvent, temperature, and stoichiometry may be necessary for specific amines.

Protocol 1: General Procedure for Diastereomeric Salt Formation and Crystallization
  • Dissolution: In a suitable reaction vessel, dissolve one equivalent of the racemic amine in a minimal amount of a hot solvent (e.g., methanol, ethanol, or a mixture of solvents).

  • Addition of Resolving Agent: To the heated solution, add a solution of one equivalent of (R)-2,2-diphenylglycine dissolved in a minimal amount of the same hot solvent.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, cooling in an ice bath or scratching the inside of the flask with a glass rod may induce crystallization. For optimal crystal growth and purity, it is often beneficial to let the solution stand undisturbed for several hours to overnight.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystalline diastereomeric salt under vacuum.

Protocol 2: Liberation of the Enantiomerically Enriched Amine
  • Suspension: Suspend the dried diastereomeric salt in water.

  • Basification: Add a sufficient amount of a strong base (e.g., 1 M NaOH or KOH solution) to the suspension until the pH is basic (pH > 10), ensuring the complete neutralization of the resolving agent and liberation of the free amine.

  • Extraction: Extract the liberated amine into an organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate). Perform the extraction three times to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Purification (Optional): The recovered amine can be further purified by distillation or recrystallization if necessary.

Protocol 3: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the resolved amine should be determined to assess the effectiveness of the resolution. Common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for separating and quantifying enantiomers.

  • Chiral Gas Chromatography (GC): Suitable for volatile amines, often after derivatization with a chiral reagent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using a Chiral Shift Reagent: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers, allowing for their integration and the calculation of the ee.

Data Presentation

Racemic AmineResolving AgentSolvent SystemYield of Diastereomeric Salt (%)Enantiomeric Excess (ee%) of Recovered Amine
Amine A(R)-2,2-DiphenylglycineMethanolData to be determinedData to be determined
Amine B(S)-2,2-DiphenylglycineEthanol/WaterData to be determinedData to be determined
Amine C(R)-2,2-DiphenylglycineAcetonitrileData to be determinedData to be determined

Visualizations

Experimental Workflow for Chiral Resolution

The following diagram illustrates the general workflow for the chiral resolution of an amine using this compound.

G cluster_0 Diastereomeric Salt Formation & Crystallization cluster_1 Separation & Recovery Racemic Amine Racemic Amine Dissolution in Solvent Dissolution in Solvent Racemic Amine->Dissolution in Solvent Chiral Resolving Agent\n(this compound) Chiral Resolving Agent (this compound) Chiral Resolving Agent\n(this compound)->Dissolution in Solvent Mixing & Cooling Mixing & Cooling Dissolution in Solvent->Mixing & Cooling Fractional Crystallization Fractional Crystallization Mixing & Cooling->Fractional Crystallization Filtration Filtration Fractional Crystallization->Filtration Less Soluble\nDiastereomeric Salt (Solid) Less Soluble Diastereomeric Salt (Solid) Filtration->Less Soluble\nDiastereomeric Salt (Solid) Mother Liquor\n(Enriched in more soluble diastereomer) Mother Liquor (Enriched in more soluble diastereomer) Filtration->Mother Liquor\n(Enriched in more soluble diastereomer) Liberation of Amine (Basification) Liberation of Amine (Basification) Less Soluble\nDiastereomeric Salt (Solid)->Liberation of Amine (Basification) Extraction Extraction Liberation of Amine (Basification)->Extraction Enantiomerically\nPure Amine Enantiomerically Pure Amine Extraction->Enantiomerically\nPure Amine

Caption: Workflow for chiral resolution of amines.

Logical Relationship of Chiral Resolution

The following diagram illustrates the logical relationship between the components in the chiral resolution process.

G cluster_input Inputs cluster_process Process cluster_intermediate Intermediate Mixture cluster_separation Separation cluster_output Outputs Racemic Amine\n((R)-Amine + (S)-Amine) Racemic Amine ((R)-Amine + (S)-Amine) Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic Amine\n((R)-Amine + (S)-Amine)->Diastereomeric Salt Formation Chiral Acid\n((R)-2,2-Diphenylglycine) Chiral Acid ((R)-2,2-Diphenylglycine) Chiral Acid\n((R)-2,2-Diphenylglycine)->Diastereomeric Salt Formation Mixture of Diastereomeric Salts\n([(R)-Amine:(R)-Acid] + [(S)-Amine:(R)-Acid]) Mixture of Diastereomeric Salts ([(R)-Amine:(R)-Acid] + [(S)-Amine:(R)-Acid]) Diastereomeric Salt Formation->Mixture of Diastereomeric Salts\n([(R)-Amine:(R)-Acid] + [(S)-Amine:(R)-Acid]) Fractional Crystallization Fractional Crystallization Mixture of Diastereomeric Salts\n([(R)-Amine:(R)-Acid] + [(S)-Amine:(R)-Acid])->Fractional Crystallization Isolated Diastereomer 1\n(e.g., [(R)-Amine:(R)-Acid]) Isolated Diastereomer 1 (e.g., [(R)-Amine:(R)-Acid]) Fractional Crystallization->Isolated Diastereomer 1\n(e.g., [(R)-Amine:(R)-Acid]) Diastereomer 2 in Solution\n(e.g., [(S)-Amine:(R)-Acid]) Diastereomer 2 in Solution (e.g., [(S)-Amine:(R)-Acid]) Fractional Crystallization->Diastereomer 2 in Solution\n(e.g., [(S)-Amine:(R)-Acid])

Caption: Logical steps in chiral resolution.

References

Applications of 2,2-Diphenylglycine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diphenylglycine, a non-proteinogenic amino acid, serves as a valuable and versatile building block in medicinal chemistry. Its rigid diphenyl framework and chiral nature (when resolved) offer unique stereochemical control and conformational constraints in the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, including its role as a chiral auxiliary, a precursor to heterocyclic anticonvulsants, a scaffold for metabotropic glutamate receptor (mGluR) antagonists, and a component of peptidomimetics.

Asymmetric Synthesis of α-Amino Acids using this compound Derivatives as Chiral Auxiliaries

The steric bulk of the diphenylmethyl group in derivatives of this compound makes them excellent chiral auxiliaries for controlling the stereochemistry of reactions at the α-carbon. One notable application is in the asymmetric Strecker synthesis of non-natural α-amino acids.

Application Note:

(R)-phenylglycine amide, a derivative of this compound, can be employed as a chiral auxiliary in the diastereoselective Strecker reaction. This method allows for the synthesis of α-amino nitriles with high diastereoselectivity, which can then be converted to the desired enantiomerically pure α-amino acids. A key advantage of this approach is the potential for a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, leading to very high diastereomeric ratios.[1][2]

Quantitative Data: Asymmetric Strecker Synthesis
AldehydeChiral AuxiliaryProductYield (%)Diastereomeric Ratio (dr)Ref
Pivaldehyde(R)-Phenylglycine amide(R,S)-2-[(1-cyano-2,2-dimethylpropyl)amino]-2-phenylacetamide76-93>99:1[1]
3,4-Dimethoxyphenylacetone(R)-Phenylglycine amide HCl(R,S)-2-[2-cyano-(3,4-dimethoxyphenyl)propyl)amino]-2-phenyl-acetamide76>99:1[3][4]
Experimental Protocol: Asymmetric Strecker Synthesis of (S)-tert-Leucine

This protocol is adapted from the work of Boesten et al.[1][3][4]

Step 1: Synthesis of (R,S)-2-[(1-cyano-2,2-dimethylpropyl)amino]-2-phenyl-acetamide

  • To a stirred suspension of (R)-phenylglycine amide (60.3 g, 400 mmol) in 400 mL of water, add pivaldehyde (37.2 g, 419 mmol) at room temperature.

  • Simultaneously, add a 30% aqueous solution of sodium cyanide (68.8 g, 420 mmol) and glacial acetic acid (25.4 g, 423 mmol) over a period of 30 minutes. The temperature will rise to approximately 28°C.

  • Stir the mixture for 2 hours at 30°C, followed by stirring for 20 hours at 70°C to induce crystallization of the desired diastereomer.

  • Cool the mixture to 30°C and isolate the amino nitrile by filtration.

  • Wash the solid with 500 mL of water and dry to obtain the product as a nearly colorless solid.

Step 2: Hydrolysis to Diamide

  • Slowly add the amino nitrile (940 mg, 4.0 mmol, dr > 99:1) to 5.6 mL of concentrated sulfuric acid (96%) at a rate that maintains the temperature between 15-20°C.

  • After the addition is complete, stir the mixture for 30 minutes at room temperature, and then for 2 hours at 40°C.

  • Cool the mixture to 20°C, pour it onto ice, and neutralize to pH ~9 with a 25% aqueous ammonia solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over sodium sulfate and concentrate under vacuum to yield the diamide.

Step 3: Hydrogenolysis to (S)-tert-Leucine Amide

  • Dissolve the diamide (0.90 g, 3.7 mmol) in 25 mL of 96% ethanol.

  • Add 50 mg of 10% Pd/C catalyst.

  • Shake the mixture under a hydrogen atmosphere (2 bar) for 20 hours.

  • Filter the reaction mixture through celite and wash the celite with ethanol (3 x 10 mL).

  • Concentrate the combined filtrate and washings.

Step 4: Hydrolysis to (S)-tert-Leucine

  • Heat the crude (S)-tert-leucine amide in 6 N HCl at 100°C.

  • After hydrolysis is complete, cool the solution and isolate the (S)-tert-leucine. The final product can be obtained in high yield and enantiomeric excess (>98% ee).[1]

Strecker_Synthesis_Workflow cluster_step1 Step 1: Asymmetric Strecker Reaction cluster_step2 Step 2: Hydrolysis & Cleavage A This compound Amide D Diastereomerically Enriched α-Amino Nitrile A->D B Aldehyde/Ketone B->D C Cyanide Source C->D E Hydrolysis D->E Acid/Base F Chiral Auxiliary Removal E->F G Enantiomerically Pure α-Amino Acid F->G

Asymmetric Strecker Synthesis Workflow.

Synthesis of Heterocyclic Compounds: Hydantoin-Based Anticonvulsants

The core structure of this compound is present in the well-known anticonvulsant drug, 5,5-diphenylhydantoin (phenytoin). Hydantoins are a class of drugs that primarily act by modulating voltage-gated sodium channels in the brain, thereby reducing the excessive neuronal firing associated with seizures.[1][2]

Application Note:

5,5-Diphenylhydantoin can be synthesized from precursors that share the 2,2-diphenyl motif. The anticonvulsant activity of hydantoins is attributed to their ability to stabilize the inactivated state of voltage-gated sodium channels, which reduces the propagation of action potentials.[1][2] This mechanism is a key target in the development of antiepileptic drugs.

Quantitative Data: Anticonvulsant Activity of a Hydantoin Derivative
CompoundTestED50 (µg)Protective Index (PI)Ref
Ph-5 (VV-hemorphin-5 analog with 5,5'-diphenylhydantoin)MES0.25>20.35[5]
Ph-56 Hz0.358>13.97[5]
Experimental Protocol: Synthesis of 5,5-Diphenylhydantoin (Phenytoin)

This protocol is a general method for the synthesis of phenytoin.[6][7]

  • In a suitable reaction vessel, combine benzil (1 equivalent) and urea (1.5-2 equivalents) in a solvent such as ethanol.

  • Add an aqueous solution of a strong base, such as sodium or potassium hydroxide (3 equivalents).

  • Reflux the reaction mixture for 2-3 hours.

  • After cooling, dilute the reaction mixture with water and filter to remove any undissolved starting material.

  • Acidify the filtrate with a strong acid (e.g., concentrated HCl) until precipitation is complete.

  • Collect the crude 5,5-diphenylhydantoin by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Hydantoin_Anticonvulsant_MoA cluster_neuron Neuron cluster_outcome Therapeutic Effect Na_channel Voltage-Gated Sodium Channel Action_Potential Action Potential Propagation Na_channel->Action_Potential Inhibits repetitive firing Seizure_Suppression Suppression of Seizure Activity Action_Potential->Seizure_Suppression Hydantoin Hydantoin Derivative (e.g., Phenytoin) Hydantoin->Na_channel Binds to and stabilizes inactivated state

Mechanism of Action of Hydantoin Anticonvulsants.

Phenylglycine Derivatives as Metabotropic Glutamate Receptor (mGluR) Antagonists

Derivatives of phenylglycine have been extensively studied as antagonists of metabotropic glutamate receptors, particularly the mGluR5 subtype.[8][9] These receptors are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders.

Application Note:

Phenylglycine derivatives can act as selective antagonists for different mGluR subtypes.[10] Antagonism of mGluR5, a Group I mGluR, is a promising therapeutic strategy for conditions such as anxiety, depression, and chronic pain.[11] These antagonists typically work by binding to the receptor and preventing its activation by glutamate, thereby inhibiting downstream signaling pathways like the phosphoinositide hydrolysis pathway.[6][11]

Quantitative Data: mGluR Antagonist Activity of Phenylglycine Derivatives
CompoundReceptorIC50 (µM)Ref
(RS)-α-Methyl-4-phosphonophenylglycine (MPPG)mGluR (L-AP4 induced)Potent antagonism[8]
(RS)-α-Methyl-4-sulphonophenylglycine (MSPG)mGluR (L-AP4 induced)Potent antagonism[8]
Thiazole derivative 20cmGluR50.54[12]
Lead compound 12mGluR50.15[12]
Experimental Protocol: General Assay for mGluR Antagonist Activity

This is a generalized protocol for assessing the antagonist activity of compounds at mGluRs coupled to phosphoinositide hydrolysis.[8]

  • Culture appropriate cells expressing the mGluR subtype of interest (e.g., neonatal rat cortical slices or cultured rat cerebellar granule cells).

  • Pre-label the cells with a radioactive inositol precursor, such as [³H]-myo-inositol.

  • Incubate the cells with various concentrations of the test compound (phenylglycine derivative) for a predetermined time.

  • Stimulate the cells with a known mGluR agonist (e.g., quisqualate or (RS)-2-chloro-5-hydroxyphenylglycine (CHPG) for mGluR5).

  • Terminate the reaction and measure the accumulation of inositol phosphates (IPs) using an appropriate method, such as ion-exchange chromatography or a scintillation proximity assay.

  • Calculate the IC50 value of the test compound by plotting the inhibition of agonist-stimulated IP accumulation against the concentration of the test compound.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Antagonist Phenylglycine Antagonist Antagonist->mGluR5 Inhibits Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream Downstream Effects (e.g., Gene Expression, Ion Channel Modulation) Ca_release->Downstream PKC->Downstream

mGluR5 Signaling Pathway and Point of Antagonism.

Synthesis of Peptidomimetics via Ugi and Passerini Reactions

This compound can be incorporated into peptidomimetic structures using multicomponent reactions such as the Ugi and Passerini reactions. These reactions are powerful tools for generating diverse libraries of compounds with peptide-like features but with improved pharmacokinetic properties, such as resistance to enzymatic degradation.

Application Note:

The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. By using this compound or its derivatives as one of the components (e.g., as the carboxylic acid or derived into an amine or isocyanide), peptidomimetics with the rigid this compound scaffold can be readily synthesized. This approach allows for the rapid generation of compound libraries for high-throughput screening in drug discovery.[12][13][14][15]

Experimental Protocol: General Procedure for Ugi Four-Component Reaction

This is a general protocol for the Ugi reaction to synthesize peptidomimetics.[9][13][16]

  • In a suitable solvent, typically methanol or 2,2,2-trifluoroethanol (TFE), combine the aldehyde (1 equivalent) and the amine (1 equivalent). Stir for a short period to allow for imine formation.

  • To this mixture, add the carboxylic acid (1 equivalent), which can be this compound, and the isocyanide (1 equivalent).

  • Stir the reaction mixture at room temperature or with gentle heating for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting α-acylamino carboxamide product by column chromatography on silica gel or by recrystallization.

Ugi_Reaction_Workflow cluster_reactants Reactants cluster_reaction Ugi Four-Component Reaction Aldehyde Aldehyde Ugi_Product α-Acylamino Carboxamide (Peptidomimetic) Aldehyde->Ugi_Product Amine Amine Amine->Ugi_Product Carboxylic_Acid Carboxylic Acid (e.g., this compound) Carboxylic_Acid->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product

Ugi Reaction for Peptidomimetic Synthesis.

Conclusion

This compound and its derivatives are highly valuable synthons in medicinal chemistry. They provide a rigid scaffold and stereochemical control that are beneficial for the design of a wide range of bioactive molecules. The applications detailed in this document, from their use as chiral auxiliaries to their incorporation into anticonvulsants, mGluR antagonists, and peptidomimetics, highlight the broad utility of this unique amino acid in modern drug discovery and development. The provided protocols offer a starting point for researchers to explore the potential of this compound in their own research endeavors.

References

Application Notes and Protocols: Synthesis of Unnaural Amino Acids Using 2,2-Diphenylglycine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of unnatural α-amino acids is a cornerstone of modern medicinal chemistry and drug discovery. These non-proteinogenic amino acids, when incorporated into peptides or used as standalone pharmacophores, can impart unique conformational constraints, enhance metabolic stability, and introduce novel functionalities. One established strategy for the asymmetric synthesis of α-amino acids is the use of chiral auxiliaries. This document details the application of 2,2-diphenylglycine and its derivatives as robust chiral auxiliaries for the stereoselective synthesis of a diverse range of unnatural α-amino acids.

The core principle of this methodology lies in the temporary attachment of a chiral auxiliary, this compound, to a glycine scaffold. The bulky diphenyl groups of the auxiliary effectively shield one face of the resulting enolate intermediate, directing incoming electrophiles to the opposite face with high diastereoselectivity. Subsequent removal of the auxiliary yields the desired enantiomerically enriched α-amino acid. This approach offers a reliable and scalable route to novel amino acid building blocks crucial for the development of innovative therapeutics.

Core Synthesis Workflow

The overall synthetic strategy involves three key steps: formation of a chiral glycine equivalent, diastereoselective alkylation, and deprotection to yield the final unnatural amino acid.

Synthesis_Workflow cluster_0 Step 1: Chiral Template Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Deprotection & Isolation A This compound or derivative C Chiral Schiff Base (Glycine Imine) A->C B Glycine Ester B->C F Alkylated Chiral Intermediate C->F D Base (e.g., LDA) D->F E Alkyl Halide (R-X) E->F H Unnatural α-Amino Acid F->H I Recovered Chiral Auxiliary F->I G Acid Hydrolysis G->H G->I

Caption: General workflow for the synthesis of unnatural α-amino acids using a this compound-derived chiral auxiliary.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Schiff Base from (S)-2,2-Diphenylglycinol and Glycine tert-Butyl Ester

This protocol describes the formation of the key chiral template. (S)-2,2-diphenylglycinol, the reduced form of (S)-2,2-diphenylglycine, is used to form a more stable oxazolidinone-like intermediate, though a direct Schiff base with the amino acid can also be formed.

Materials:

  • (S)-2-amino-2,2-diphenylethanol ((S)-2,2-diphenylglycinol)

  • Glycine tert-butyl ester hydrochloride

  • Anhydrous toluene

  • Triethylamine (TEA)

  • Magnesium sulfate (anhydrous)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add (S)-2-amino-2,2-diphenylethanol (1.0 eq), glycine tert-butyl ester hydrochloride (1.1 eq), and anhydrous toluene.

  • Add triethylamine (1.2 eq) to the suspension to neutralize the hydrochloride salt.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral Schiff base.

Protocol 2: Diastereoselective Alkylation of the Chiral Schiff Base

This protocol details the crucial stereodetermining step.

Materials:

  • Chiral Schiff base from Protocol 1

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Alkyl halide (R-X, e.g., benzyl bromide, iodomethane)

  • Dry ice/acetone bath

Procedure:

  • Dissolve the chiral Schiff base (1.0 eq) in anhydrous THF in a flame-dried, argon-purged round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting deep red or orange solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • In a separate flask, dissolve the alkyl halide (1.1 eq) in a small amount of anhydrous THF.

  • Add the solution of the alkyl halide dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude alkylated product can be purified by flash column chromatography. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis.

Protocol 3: Hydrolysis and Recovery of the Chiral Auxiliary

This final step liberates the unnatural amino acid and allows for the recycling of the valuable chiral auxiliary.

Materials:

  • Alkylated chiral intermediate from Protocol 2

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (e.g., 3 M aqueous solution)

  • Diethyl ether

  • Dowex 50WX8 ion-exchange resin (H⁺ form)

  • Aqueous ammonia solution

Procedure:

  • Dissolve the alkylated intermediate (1.0 eq) in THF.

  • Add 3 M aqueous HCl and stir the mixture vigorously at room temperature or with gentle heating (e.g., 40 °C) for 4-8 hours, monitoring by TLC.

  • Once the hydrolysis is complete, cool the mixture to room temperature and transfer to a separatory funnel.

  • Separate the layers. The aqueous layer contains the desired amino acid as its hydrochloride salt. The organic layer contains the chiral auxiliary.

  • Isolation of the Unnatural Amino Acid:

    • Wash the aqueous layer with diethyl ether to remove any residual organic impurities.

    • Apply the aqueous solution to a column of Dowex 50WX8 resin.

    • Wash the resin with deionized water to remove inorganic salts.

    • Elute the amino acid from the resin using an aqueous ammonia solution (e.g., 2 M).

    • Lyophilize the ammonia-containing eluate to obtain the pure, free unnatural α-amino acid.

  • Recovery of the Chiral Auxiliary:

    • Wash the organic layer from step 4 with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The recovered chiral auxiliary can be purified by recrystallization or chromatography if necessary.

Data Presentation

The following tables summarize expected yields and diastereoselectivities for the alkylation of the (S)-2,2-diphenylglycinol-derived glycine imine with various electrophiles, based on data from analogous systems.

Table 1: Diastereoselective Alkylation with Various Alkyl Halides

EntryAlkyl Halide (R-X)Product (R-group)Yield (%)Diastereomeric Ratio (S,S):(S,R)
1IodomethaneMethyl85-95>95:5
2Benzyl bromideBenzyl90-98>98:2
3Allyl bromideAllyl88-96>97:3
4Isopropyl iodideIsopropyl75-85>90:10
5Ethyl bromoacetate-CH₂CO₂Et80-90>95:5

Yields and diastereomeric ratios are representative and may vary based on specific reaction conditions.

Logical Relationships in Stereocontrol

The high level of stereocontrol is achieved due to the steric hindrance imposed by the chiral auxiliary. The formation of the lithium enolate creates a rigid, planar structure. The two phenyl groups on the auxiliary effectively block one face of this planar enolate, forcing the incoming alkyl halide to approach from the less hindered face.

Stereocontrol_Mechanism cluster_0 Enolate Formation and Steric Shielding cluster_1 Diastereoselective Alkylation Enolate Planar Lithium Enolate Top_Face Top Face Shielded by Phenyl Groups Enolate->Top_Face creates Auxiliary Bulky (S)-2,2-Diphenylglycinol Auxiliary Auxiliary->Enolate attached to Alkyl_Halide Alkyl Halide (R-X) Approaches Top_Face->Alkyl_Halide blocks approach Bottom_Face Less Hindered Bottom Face Alkyl_Halide->Bottom_Face attacks from Major_Diastereomer Major Diastereomer Formed Bottom_Face->Major_Diastereomer

Caption: Mechanism of stereocontrol by the this compound-derived auxiliary.

Conclusion

The use of this compound and its derivatives as chiral auxiliaries provides a powerful and versatile platform for the asymmetric synthesis of unnatural α-amino acids. The protocols outlined here demonstrate a practical and scalable approach, characterized by high yields and excellent diastereoselectivities. This methodology is of significant value to researchers in academia and industry, enabling the creation of novel molecular entities for drug discovery and development. The straightforward recovery of the chiral auxiliary further enhances the economic viability and sustainability of this synthetic route.

Application Notes and Protocols for N-Protection of 2,2-Diphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-protection of 2,2-diphenylglycine, a sterically hindered amino acid of interest in peptide synthesis and drug design. The following sections outline common protection strategies using tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups.

Introduction

This compound is a non-proteinogenic amino acid characterized by the presence of two phenyl groups on the α-carbon. This substitution provides significant steric hindrance, which can influence its reactivity and the properties of peptides incorporating this residue. The protection of the α-amino group is a critical step in its application for solid-phase or solution-phase peptide synthesis. This document details established procedures for the introduction of Boc, Cbz, and Fmoc protecting groups onto this compound.

Data Presentation: Comparison of N-Protection Methods

The choice of an N-protecting group is crucial and depends on the overall synthetic strategy, particularly the desired orthogonality and deprotection conditions. The following table summarizes typical reaction conditions and expected yields for the N-protection of sterically hindered amino acids like this compound.

Protecting GroupReagentBaseSolventTypical Reaction TimeTypical YieldDeprotection Condition
Boc Di-tert-butyl dicarbonate (Boc₂O)Sodium Bicarbonate (NaHCO₃) / DMAP (cat.)Dioxane/Water12-24 hours85-95%Strong Acid (e.g., TFA, HCl in Dioxane)[1][2]
Cbz Benzyl Chloroformate (Cbz-Cl)Sodium Hydroxide (NaOH)Water/Dioxane2-4 hours80-90%Catalytic Hydrogenolysis (H₂, Pd/C)[3][4][5]
Fmoc Fmoc-OSu or Fmoc-ClSodium Bicarbonate (NaHCO₃)Dioxane/Water4-12 hours90-98%Mild Base (e.g., Piperidine in DMF)[6][7][8]

Experimental Protocols

Detailed methodologies for the N-protection of this compound are provided below.

N-Boc-2,2-Diphenylglycine Synthesis

This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium Bicarbonate (NaHCO₃)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.

  • Add a catalytic amount of DMAP.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • After the reaction is complete (monitored by TLC), remove the dioxane under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

N-Cbz-2,2-Diphenylglycine Synthesis

This protocol outlines the procedure for the N-protection of this compound using benzyl chloroformate under Schotten-Baumann conditions.[9]

Materials:

  • This compound

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Hydroxide (NaOH)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in 2 M NaOH solution and cool to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C and vigorously stirring.

  • Simultaneously, add 4 M NaOH solution dropwise to maintain the pH of the reaction mixture between 9 and 10.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

N-Fmoc-2,2-Diphenylglycine Synthesis

This protocol details the protection of this compound with 9-fluorenylmethyloxycarbonyl chloride.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Suspend this compound (1.0 eq) in a mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) and stir the mixture until the amino acid dissolves.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Fmoc-Cl or Fmoc-OSu (1.05 eq) in dioxane dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Remove the dioxane by evaporation under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether.

  • Acidify the aqueous layer to pH 2 with 1 M HCl while cooling in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

Visualizations

The following diagrams illustrate the experimental workflows for the N-protection of this compound.

Boc_Protection_Workflow cluster_dissolution Dissolution cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound dissolve Dissolve in Dioxane/Water + NaHCO3 + DMAP start->dissolve add_boc Add Boc2O stir Stir at RT (12-24h) add_boc->stir concentrate Concentrate acidify Acidify with HCl concentrate->acidify extract Extract with EtOAc acidify->extract dry Dry & Concentrate extract->dry purify Recrystallize or Column Chromatography product N-Boc-2,2-Diphenylglycine purify->product

Caption: Workflow for N-Boc protection of this compound.

Cbz_Protection_Workflow cluster_dissolution Dissolution cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound dissolve Dissolve in NaOH (aq) Cool to 0°C start->dissolve add_cbz Add Cbz-Cl & NaOH dropwise at 0°C stir Stir at RT (2-3h) add_cbz->stir wash Wash with Diethyl Ether acidify Acidify with HCl wash->acidify filter Filter Precipitate acidify->filter dry Wash with H2O & Dry product N-Cbz-2,2-Diphenylglycine dry->product

Caption: Workflow for N-Cbz protection of this compound.

Fmoc_Protection_Workflow cluster_dissolution Dissolution cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound dissolve Suspend in Dioxane/Water + NaHCO3, Cool to 0°C start->dissolve add_fmoc Add Fmoc-Cl/OSu in Dioxane dropwise stir Stir at 0°C then RT overnight add_fmoc->stir concentrate Concentrate wash Wash with Diethyl Ether concentrate->wash acidify Acidify with HCl wash->acidify filter Filter Precipitate acidify->filter dry Wash with H2O & Dry product N-Fmoc-2,2-Diphenylglycine dry->product

Caption: Workflow for N-Fmoc protection of this compound.

References

Research Application Notes & Protocols: 2,2-Diphenylglycine Derivatives in Pain Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel analgesic agents with improved efficacy and safety profiles remains a critical area of research. One promising scaffold that has garnered attention is 2,2-diphenylglycine and its derivatives. These compounds, characterized by a glycine backbone with two phenyl substitutions at the alpha-carbon, present a unique structural motif for interacting with key targets in pain signaling pathways. This document provides a detailed overview of the current understanding of this compound derivatives as potential therapeutics for pain management, including their proposed mechanisms of action, relevant experimental protocols for their evaluation, and a summary of available data.

Mechanism of Action and Signaling Pathways

While research specifically detailing the analgesic mechanisms of this compound derivatives is still emerging, their structural similarity to known neuromodulatory compounds suggests potential interactions with several key pain-related targets. The primary hypothesized mechanism of action is the modulation of excitatory neurotransmission, particularly through the N-methyl-D-aspartate (NMDA) receptor.

The NMDA receptor, a crucial component in central sensitization and chronic pain development, is a glutamate-gated ion channel.[1][2][3] Overactivation of this receptor leads to an influx of Ca2+, triggering a cascade of intracellular events that enhance neuronal excitability and pain signaling.[2][4] Antagonists of the NMDA receptor have shown promise in managing chronic and neuropathic pain states.[3][5] It is postulated that this compound derivatives may act as NMDA receptor antagonists, binding to specific sites on the receptor complex to inhibit its function and thereby reduce pain transmission.[1][2]

Key Signaling Pathways Potentially Modulated by this compound Derivatives:

  • Glutamatergic Synaptic Transmission: By antagonizing NMDA receptors, these derivatives could dampen the excitatory postsynaptic potentials in spinal cord neurons, reducing the transmission of nociceptive signals.

  • Calcium Signaling: Inhibition of NMDA receptor-mediated Ca2+ influx can prevent the activation of downstream signaling molecules implicated in pain chronification, such as protein kinases and transcription factors.[2][4]

  • Other Ion Channels: It is also plausible that these compounds interact with other ion channels involved in nociception, such as voltage-gated sodium channels (NaV) or transient receptor potential (TRP) channels, although further investigation is required.[6][7][8]

To visualize the proposed mechanism, the following diagram illustrates the role of the NMDA receptor in pain signaling and the potential point of intervention for this compound derivatives.

NMDA_Receptor_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Opens Pain_Signal Pain Signal Transmission Ca_Influx->Pain_Signal Activates 2_2_DPG This compound Derivative 2_2_DPG->NMDA_R Blocks

Proposed mechanism of this compound derivatives.

Experimental Protocols

The evaluation of novel analgesic compounds requires a battery of well-established in vitro and in vivo assays. The following protocols are recommended for characterizing the activity of this compound derivatives.

In Vitro Assays

1. NMDA Receptor Binding Assay:

  • Objective: To determine the binding affinity of the test compounds for the NMDA receptor.

  • Methodology:

    • Prepare membrane fractions from rat brain cortical tissue.

    • Incubate the membrane preparation with a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) in the presence of varying concentrations of the this compound derivative.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki (inhibition constant) to determine the binding affinity.

2. Electrophysiological Assessment of NMDA Receptor Function:

  • Objective: To assess the functional effect of the compounds on NMDA receptor-mediated currents.

  • Methodology:

    • Use patch-clamp electrophysiology on cultured neurons (e.g., primary cortical or hippocampal neurons) or oocytes expressing specific NMDA receptor subunits.

    • Apply NMDA and a co-agonist (glycine or D-serine) to elicit inward currents.

    • Co-apply the this compound derivative at various concentrations with the agonists.

    • Measure the inhibition of the NMDA-evoked current to determine the IC50 (half-maximal inhibitory concentration).

In Vivo Analgesic Models

A variety of animal models are available to assess the analgesic efficacy of compounds in different pain states.[9][10]

1. Acetic Acid-Induced Writhing Test (Visceral Pain):

  • Objective: To evaluate the peripheral analgesic activity of the compounds.

  • Methodology:

    • Administer the this compound derivative to mice via the desired route (e.g., intraperitoneal, oral).

    • After a predetermined pretreatment time, inject a dilute solution of acetic acid intraperitoneally.

    • Observe the mice for a set period (e.g., 20 minutes) and count the number of "writhes" (abdominal constrictions and stretching of the hind limbs).

    • Compare the number of writhes in the treated group to a vehicle-treated control group to determine the percentage of inhibition.[11]

2. Hot Plate Test (Thermal Nociception):

  • Objective: To assess the central analgesic activity of the compounds.

  • Methodology:

    • Administer the test compound to rodents.

    • At various time points after administration, place the animal on a heated plate (e.g., 55°C) and measure the latency to a nociceptive response (e.g., licking a hind paw or jumping).

    • A cut-off time is established to prevent tissue damage.

    • An increase in the response latency compared to baseline or a vehicle control indicates an analgesic effect.[12]

3. Formalin Test (Inflammatory and Nociceptive Pain):

  • Objective: To differentiate between the effects on acute nociceptive pain and inflammatory pain.

  • Methodology:

    • Administer the test compound to rodents.

    • Inject a dilute formalin solution into the plantar surface of a hind paw.

    • Observe the animal's behavior and record the time spent licking or biting the injected paw.

    • The response occurs in two phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-30 minutes).

    • Inhibition of the early phase suggests a central analgesic effect, while inhibition of the late phase indicates anti-inflammatory and/or central analgesic activity.[13][14]

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel this compound derivative for analgesic activity.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy cluster_analysis Data Analysis & Lead Optimization Binding NMDA Receptor Binding Assay Writhing Acetic Acid Writhing Test Binding->Writhing Electrophys Electrophysiology (Patch Clamp) Electrophys->Writhing HotPlate Hot Plate Test Writhing->HotPlate Formalin Formalin Test HotPlate->Formalin SAR Structure-Activity Relationship Formalin->SAR Tox Toxicity & PK/PD Studies SAR->Tox Lead Lead Compound Selection Tox->Lead Compound This compound Derivative Synthesis Compound->Binding Compound->Electrophys

References

Enantioselective Synthesis with 2,2-Diphenylglycine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,2-diphenylglycine and its derivatives in enantioselective synthesis. These compounds serve as powerful chiral auxiliaries and organocatalysts for the asymmetric synthesis of a variety of valuable chiral molecules, including non-natural amino acids and heterocyclic compounds.

Introduction

Chiral this compound and its derivatives, such as (R)-phenylglycine amide and (R)-phenylglycinol, are highly effective chiral auxiliaries in asymmetric synthesis. Their bulky diphenylmethyl group provides excellent stereochemical control in a variety of chemical transformations, leading to high diastereoselectivity and enantioselectivity. These auxiliaries are particularly valuable in the synthesis of enantiomerically pure α-amino acids and β-lactams, which are crucial building blocks for many pharmaceutical compounds. More recently, C2-symmetric derivatives of this compound have also emerged as efficient organocatalysts.

Key Applications

The primary applications of this compound derivatives in enantioselective synthesis include:

  • Asymmetric Strecker Synthesis of α-Amino Acids: Utilizing (R)-phenylglycine amide as a chiral auxiliary to produce diastereomerically pure α-amino nitriles, which are then converted to the corresponding α-amino acids. A key feature of this method is the often-observed crystallization-induced asymmetric transformation, which allows for the isolation of a single diastereomer in high yield.[1][2]

  • Enantioselective Alkylation of Glycine Equivalents: Chiral nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand based on a this compound framework can be alkylated with high diastereoselectivity to produce a wide range of non-natural α-amino acids.[3][4][5]

  • Synthesis of Chiral Piperidine Alkaloids: Phenylglycinol-derived lactams are versatile intermediates for the enantioselective synthesis of substituted piperidines, which form the core of many alkaloids and other biologically active molecules.[6][7][8]

  • Diastereoselective Synthesis of β-Lactams: Imines derived from this compound can be used in [2+2] cycloaddition reactions with ketenes to produce chiral β-lactams with good diastereoselectivity. These compounds are precursors to a variety of antibiotic agents.

  • Organocatalytic Asymmetric Reactions: C2-symmetric derivatives of this compound have been developed as organocatalysts for reactions such as the asymmetric Michael addition.

Data Presentation

Table 1: Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide
Aldehyde/KetoneProduct Diastereomeric Ratio (dr)Yield (%)Reference
Pivaldehyde>99:193[2]
3,4-Dimethoxyphenylacetone>99:176[2]
Isobutyraldehyde85:1585[2]
Benzaldehyde70:3090[2]
Table 2: Enantioselective Alkylation of a Ni(II) Complex of a Glycine Schiff Base with (S)-o-[(N-benzylprolyl)amino]benzophenone
Alkylating AgentDiastereomeric Excess (de) (%)Yield (%)Reference
Benzyl bromide9285[4]
Allyl bromide9088[4]
Ethyl iodide8575[4]
n-Octyl bromide98.898.1[5]

Experimental Protocols

Protocol 1: Asymmetric Strecker Synthesis of (S)-tert-Leucine using (R)-Phenylglycine Amide

This protocol is adapted from Boesten, W. H. J., et al., Org. Lett. 2001, 3(8), 1121-1124.[2]

Step 1: Synthesis of (R,S)-2-[(1-cyano-2,2-dimethylpropyl)amino]-2-phenylacetamide

  • To a stirred suspension of (R)-phenylglycine amide (60.3 g, 400 mmol) in water (400 mL), add pivaldehyde (37.2 g, 419 mmol) at room temperature.

  • Simultaneously, add a 30% aqueous solution of sodium cyanide (68.8 g, 420 mmol) and glacial acetic acid (25.4 g, 423 mmol) over a period of 30 minutes. The temperature will increase from approximately 23°C to 28°C.

  • Stir the mixture for 2 hours at 30°C, then increase the temperature to 70°C and continue stirring for 20 hours.

  • Cool the mixture to 30°C.

  • Isolate the precipitated product by filtration and wash with water (500 mL).

  • Dry the solid to obtain the amino nitrile as a nearly colorless solid (Yield: ~92%, dr > 99:1).

Step 2: Hydrolysis to (S)-tert-Leucine

  • Suspend the diastereomerically pure amino nitrile from Step 1 in a suitable acidic or basic aqueous solution.

  • Heat the mixture under reflux until the hydrolysis of the nitrile and amide groups is complete (monitor by TLC or HPLC).

  • After cooling, adjust the pH to the isoelectric point of tert-leucine to precipitate the amino acid.

  • Isolate the product by filtration, wash with cold water and then ethanol, and dry under vacuum.

  • The chiral auxiliary, (R)-phenylglycine, can be recovered from the mother liquor.

Protocol 2: General Procedure for Asymmetric Alkylation of a Chiral Ni(II)-Glycine Complex

This protocol is a general representation based on the work of Belokon, Y. N., et al.[4][5]

Step 1: Formation of the Chiral Ni(II) Complex

  • A Schiff base is first prepared by the condensation of glycine with a chiral ligand, such as (S)-o-[(N-benzylprolyl)amino]benzophenone.

  • The Schiff base is then treated with a nickel(II) salt (e.g., Ni(OAc)₂) in a suitable solvent like methanol to form the square-planar Ni(II) complex.

Step 2: Alkylation of the Ni(II) Complex

  • Dissolve the chiral Ni(II)-glycine complex in an appropriate solvent (e.g., DMF).

  • Add a base, such as powdered NaOH or KOH.

  • Add the alkylating agent (e.g., benzyl bromide, n-octyl bromide) and stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

  • The diastereomeric products can be separated by column chromatography on silica gel.

Step 3: Decomposition of the Complex and Isolation of the α-Amino Acid

  • Dissolve the isolated diastereomerically pure complex in an acidic solution (e.g., 2M HCl).

  • The complex will decompose, releasing the α-amino acid ester.

  • The chiral ligand can be recovered by extraction.

  • The amino acid ester can be hydrolyzed to the free amino acid by further heating in acid.

  • Neutralize the solution to the isoelectric point to precipitate the pure α-amino acid.

Visualizations

Asymmetric_Strecker_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Intermediates R_CHO Aldehyde/Ketone Imine Chiral Imine Formation R_CHO->Imine R_PGA (R)-Phenylglycine Amide R_PGA->Imine HCN HCN (from NaCN/Acid) Nucleophilic_Attack Cyanide Attack Imine->Nucleophilic_Attack HCN Diastereomers Diastereomeric α-Amino Nitriles (in solution equilibrium) Nucleophilic_Attack->Diastereomers Crystallization Crystallization-Induced Asymmetric Transformation Diastereomers->Crystallization Pure_Diastereomer Single Diastereomer (precipitated) Crystallization->Pure_Diastereomer Hydrolysis Hydrolysis Pure_Diastereomer->Hydrolysis Amino_Acid Enantiopure α-Amino Acid Hydrolysis->Amino_Acid

Caption: Workflow for Asymmetric Strecker Synthesis.

Alkylation_Workflow cluster_setup Complex Formation & Activation cluster_alkylation Alkylation & Workup cluster_final Product Isolation Glycine_Complex Chiral Ni(II)-Glycine Complex Enolate Nucleophilic Glycine Enolate Glycine_Complex->Enolate Base Base Base (e.g., NaOH) Base->Enolate Alkylated_Complex Alkylated Ni(II) Complex (Diastereomeric Mixture) Enolate->Alkylated_Complex Alkyl_Halide Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Alkylated_Complex Separation Chromatographic Separation Alkylated_Complex->Separation Pure_Complex Diastereomerically Pure Complex Separation->Pure_Complex Decomposition Acidic Decomposition Pure_Complex->Decomposition Amino_Acid_Ester α-Amino Acid Ester Decomposition->Amino_Acid_Ester Auxiliary_Recovery Chiral Auxiliary Recovery Decomposition->Auxiliary_Recovery Hydrolysis Hydrolysis Amino_Acid_Ester->Hydrolysis Final_Product Enantiopure α-Amino Acid Hydrolysis->Final_Product

Caption: Asymmetric Alkylation of a Ni(II)-Glycine Complex.

References

Troubleshooting & Optimization

improving 2,2-Diphenylglycine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2,2-Diphenylglycine in organic solvents.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound known to be soluble?

This compound is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] It exhibits slight solubility in methanol, particularly with heating.[2]

Q2: What does "sparingly soluble" in water mean for this compound?

"Sparingly soluble" indicates that only a small amount of this compound will dissolve in water under standard conditions.[2][3] For most applications requiring a solution, pure water will not be a suitable solvent.

Q3: Are there any general tips for dissolving this compound?

Yes, for compounds that are slightly soluble, warming the mixture to 37°C and using an ultrasonic bath can help increase the rate of dissolution and the amount of solute that can be dissolved.[1]

Q4: How does the structure of this compound affect its solubility?

This compound is an amino acid, meaning it has both a carboxylic acid group and an amino group. These groups can exist in a charged zwitterionic form, which influences its solubility.[4][5] The presence of two phenyl groups makes the molecule relatively nonpolar, contributing to its solubility in organic solvents.

Troubleshooting Guides

Issue: this compound is not dissolving in my chosen organic solvent.

  • Initial Steps:

    • Verify Solvent Choice: Confirm that you are using a solvent in which this compound is known to be soluble (see table below).

    • Gentle Heating: Warm the solution to approximately 37°C while stirring.[1] Increased temperature often enhances solubility.[6]

    • Sonication: Place the sample in an ultrasonic bath for a short period.[1] This can help break up solid particles and facilitate dissolution.

  • Advanced Troubleshooting:

    • Co-solvency: If the compound remains insoluble, consider adding a small amount of a co-solvent.[7][8][9] A co-solvent is a secondary solvent that is miscible with the primary solvent and can help to increase the solubility of the solute.[7] For example, if your primary solvent is methanol, adding a small percentage of DMSO might improve solubility.

    • pH Adjustment: Since this compound is an amino acid, its solubility can be significantly influenced by pH.[4][6] Adding a small amount of a suitable acid or base to the solvent can shift the equilibrium from the less soluble zwitterionic form to a more soluble cationic or anionic form.[4]

    • Salt Formation: For ionizable compounds like this compound, converting the free acid or base to a salt can dramatically improve solubility.[10][11][12] This is a common strategy in pharmaceutical development.[11]

Issue: My solution of this compound is cloudy or has formed a precipitate.

  • Possible Causes & Solutions:

    • Supersaturation: The solution may have been temporarily supersaturated and is now precipitating out. Try gently warming the solution while stirring to redissolve the precipitate.

    • Solvent Evaporation: If the solvent has evaporated over time, the concentration of this compound may have exceeded its solubility limit. Add a small amount of fresh solvent to see if the precipitate redissolves.

    • Temperature Change: If the solution was prepared at an elevated temperature and then cooled, the solubility may have decreased, leading to precipitation. Re-warming the solution may resolve this.

    • Contamination: Ensure that the solvent and the this compound are pure, as contaminants can sometimes reduce solubility.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
DMSOSoluble (Slightly, can be improved with heat)[1][2]
AcetoneSoluble[1]
MethanolSlightly Soluble (can be improved with heat)[2]
WaterSparingly Soluble[2][3]

Experimental Protocols

Protocol: Improving Solubility of this compound using a Co-solvent System

This protocol outlines a general method for enhancing the solubility of this compound in a primary organic solvent by introducing a co-solvent.

Materials:

  • This compound

  • Primary organic solvent (e.g., Methanol)

  • Co-solvent (e.g., DMSO)

  • Volumetric flasks

  • Stir plate and stir bar

  • Warming bath or hot plate

  • Ultrasonic bath

Procedure:

  • Initial Attempt:

    • Accurately weigh a known amount of this compound and place it in a volumetric flask.

    • Add a small volume of the primary solvent (e.g., Methanol) and stir at room temperature for 5-10 minutes.

    • If the compound does not dissolve, proceed to the next steps.

  • Application of Heat and Sonication:

    • Gently warm the mixture to 37°C while continuing to stir.

    • If solubility is still limited, place the flask in an ultrasonic bath for 5-10 minutes.

  • Introduction of a Co-solvent:

    • If the this compound remains insoluble, begin adding the co-solvent (e.g., DMSO) dropwise while stirring.

    • Start with a small percentage of the total volume, for example, 1-5% (v/v) of co-solvent.

    • Continue to add the co-solvent in small increments until the this compound is fully dissolved.

    • Note the final ratio of primary solvent to co-solvent required to achieve complete dissolution.

  • Final Preparation:

    • Once the compound is dissolved, add the primary solvent to reach the final desired volume in the volumetric flask.

    • Store the solution appropriately, noting that stock solutions are often best prepared fresh but can sometimes be stored at -20°C for short periods.[1] It is recommended to allow the vial to reach room temperature for at least an hour before opening.[1]

Visualizations

G start Start: Dissolve this compound in chosen organic solvent check_solubility Is the compound fully dissolved? start->check_solubility warm_sonicate Warm to 37°C and/or sonicate check_solubility->warm_sonicate No success Success: Compound Dissolved check_solubility->success Yes check_solubility2 Is the compound fully dissolved? warm_sonicate->check_solubility2 add_cosolvent Add a co-solvent (e.g., 1-10% DMSO) check_solubility2->add_cosolvent No check_solubility2->success Yes check_solubility3 Is the compound fully dissolved? add_cosolvent->check_solubility3 adjust_ph Consider pH adjustment or salt formation check_solubility3->adjust_ph No check_solubility3->success Yes fail Re-evaluate solvent choice or experimental design adjust_ph->fail

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: 2,2-Diphenylglycine Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis incorporating 2,2-Diphenylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common side reactions encountered when using this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the peptide coupling of this compound?

A1: The peptide coupling of this compound presents two main challenges:

  • Steric Hindrance: The presence of two phenyl groups on the alpha-carbon creates significant steric bulk. This bulkiness can slow down the coupling reaction, leading to incomplete acylation of the N-terminal amine of the growing peptide chain. This results in deletion sequences and lower yields of the desired full-length peptide.

  • Epimerization: The alpha-proton of this compound is relatively acidic due to the electron-withdrawing nature of the two phenyl groups. Under the basic conditions often used in peptide coupling, this proton can be abstracted, leading to a loss of stereochemical integrity at the alpha-carbon. This side reaction, also known as racemization, results in the formation of diastereomeric impurities that can be difficult to separate from the target peptide.

Q2: Which coupling reagents are recommended for incorporating this compound?

A2: Due to the high steric hindrance, potent coupling reagents are recommended. Urionium/aminium-based reagents are generally more effective than carbodiimides for such difficult couplings. Reagents like HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene))methanaminium hexafluorophosphate) are often preferred. For minimizing epimerization, COMU and DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) have shown excellent results, particularly when paired with a non-nucleophilic, sterically hindered base.

Q3: How can I minimize epimerization during the coupling of this compound?

A3: Minimizing epimerization is crucial. The key factors to control are the choice of base and the reaction conditions.

  • Choice of Base: Avoid strong, non-sterically hindered bases like DBU and DIPEA when coupling this compound. Instead, use weaker, sterically hindered bases such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) .

  • Reaction Temperature: Perform the coupling at a reduced temperature, for instance, 0°C, to slow down the rate of epimerization.

  • Pre-activation Time: Minimize the time the amino acid is pre-activated with the coupling reagent before the addition of the amine component. Prolonged pre-activation can increase the risk of forming intermediates that are prone to racemization.

Q4: What is diketopiperazine (DKP) formation, and is it a concern with this compound?

A4: Diketopiperazine (DKP) formation is an intramolecular cyclization of a dipeptide that results in the cleavage of the dipeptide from the resin support. This is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), especially when proline is the second amino acid. While not as prevalent as with proline, DKP formation can still occur, particularly with sterically unhindered N-terminal amino acids in the dipeptide. The extreme bulk of this compound may influence the conformational preferences of the dipeptide, potentially affecting the rate of DKP formation. It is a side reaction to be mindful of, especially if low yields are observed at the dipeptide stage.

Troubleshooting Guides

Problem 1: Incomplete Coupling and Low Yield

Symptoms:

  • Positive Kaiser test (blue beads) after the coupling step.

  • Presence of deletion sequences in the final product, as identified by mass spectrometry.

  • Low overall yield of the desired peptide.

Root Causes and Solutions:

Probable Cause Recommended Solution
Insufficient reactivity of the coupling reagent. Use a more potent coupling reagent such as HATU or COMU.
Steric hindrance from the this compound residue. - Increase the equivalents of the amino acid and coupling reagent (e.g., from 3 eq. to 5 eq.).- Extend the coupling time (e.g., from 1 hour to 2-4 hours).- Perform a "double coupling" by repeating the coupling step with fresh reagents.
Peptide aggregation on the resin. - Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add a small amount of DMSO.- Perform the coupling at a slightly elevated temperature (e.g., 40-50°C), but be mindful of the increased risk of epimerization.
Poor resin swelling. Ensure the resin is adequately swelled in the synthesis solvent (e.g., DMF or NMP) for at least 30-60 minutes before the first deprotection step.
Problem 2: High Levels of Epimerization

Symptoms:

  • Presence of a diastereomeric impurity in the HPLC chromatogram of the crude product, often close to the main peak.

  • Mass spectrometry data confirming a species with the same mass as the desired product but a different retention time.

Root Causes and Solutions:

Probable Cause Recommended Solution
Use of a strong, non-hindered base. Replace DIPEA or NMM with a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP).
High reaction temperature. Perform the coupling reaction at a lower temperature (e.g., 0°C).
Prolonged pre-activation time. Add the activated amino acid solution to the resin-bound amine immediately after activation.
Inappropriate coupling reagent. Use coupling reagents known to suppress racemization, such as COMU or DEPBT.
Problem 3: Diketopiperazine (DKP) Formation

Symptoms:

  • Significant loss of peptide from the resin after the coupling of the second amino acid.

  • Low yield of the final peptide with no major impurities in the HPLC of the cleaved product (indicative of "traceless" DKP formation).

Root Causes and Solutions:

Probable Cause Recommended Solution
Base-catalyzed intramolecular cyclization during Fmoc deprotection. Use a milder Fmoc deprotection cocktail, for example, 2% DBU/2% piperidine in DMF, for a shorter duration.
Resin linker is susceptible to cleavage. Use a 2-chlorotrityl chloride resin, as its steric bulk can hinder the intramolecular cyclization.
Conformationally favorable dipeptide sequence. Synthesize the first two amino acids as a dipeptide unit and couple it to the resin. This bypasses the vulnerable dipeptidyl-resin stage.

Data Presentation

The following table summarizes the extent of epimerization observed during the coupling of Fmoc-Phenylglycine (a close structural analog of this compound) under various conditions. This data can guide the selection of reagents to minimize this side reaction.

Table 1: Influence of Coupling Reagents and Bases on the Epimerization of Phenylglycine

Coupling ReagentBasePercentage of Correct Diastereomer (%)
HATUDIPEA~85%
HBTUDIPEA~82%
PyBOPDIPEA~80%
COMUDIPEA~92%
COMU TMP >98%
DEPBT TMP >98%
HATUTMP~93%
HATUDMP~93%

Data extrapolated from studies on Phenylglycine-containing model peptides.

Experimental Protocols

Protocol for Coupling of Fmoc-2,2-Diphenylglycine-OH with Minimized Side Reactions

This protocol is designed for manual solid-phase peptide synthesis on a 0.1 mmol scale.

1. Resin Preparation:

  • Place the resin (e.g., 167 mg of Rink Amide resin with a loading of 0.6 mmol/g) in a fritted syringe reaction vessel.

  • Swell the resin in DMF (5 mL) for 1 hour with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF (5 mL) to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for 10 minutes.

  • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of Fmoc-2,2-Diphenylglycine-OH (Critical Step):

  • In a separate vial, dissolve Fmoc-2,2-Diphenylglycine-OH (3 equivalents, 0.3 mmol, 128 mg) and COMU (3 equivalents, 0.3 mmol, 128 mg) in DMF (3 mL).

  • Add 2,4,6-trimethylpyridine (TMP) (6 equivalents, 0.6 mmol, 79 µL) to the solution.

  • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 2 to 4 hours at room temperature.

  • Troubleshooting: If a Kaiser test after 4 hours is still positive, consider performing a second coupling with fresh reagents for another 2 hours.

4. Washing:

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

5. Capping (Optional but Recommended for Difficult Couplings):

  • To block any unreacted N-terminal amines, treat the resin with a solution of 5% acetic anhydride and 6% 2,6-lutidine in DMF for 10 minutes.

  • Wash the resin with DMF (5 x 5 mL).

6. Chain Elongation:

  • Repeat steps 2 and 3 for the subsequent amino acids in the peptide sequence. For standard amino acids, a shorter coupling time (1 hour) and DIPEA as the base can typically be used.

7. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Add the cleavage cocktail to the resin (5 mL) and agitate for 2-3 hours.

  • Filter the cleavage mixture to separate the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Visualizations

G cluster_0 Peptide Coupling Pathway Resin_NH2 Resin-Peptide-NH2 Desired_Peptide Desired Coupled Peptide Resin_NH2->Desired_Peptide Successful Coupling Activated_Dpg Activated Fmoc-Dpg-OH Activated_Dpg->Resin_NH2 Coupling Oxazolone Oxazolone Intermediate Activated_Dpg->Oxazolone Base-catalyzed (e.g., DIPEA) Epimerized_Peptide Epimerized Peptide Oxazolone->Epimerized_Peptide Racemization

Caption: Desired coupling vs. epimerization pathway for this compound.

G Start Incomplete Coupling Detected (Positive Kaiser Test) Decision1 Extend Coupling Time? Start->Decision1 Extend_Time Extend coupling for 1-2 hours Decision1->Extend_Time Yes Double_Couple Perform a second coupling with fresh reagents Decision1->Double_Couple No Decision2 Still Positive? Extend_Time->Decision2 Decision2->Double_Couple Yes Capping Cap unreacted amines (e.g., with Acetic Anhydride) Decision2->Capping No Decision3 Still Positive? Double_Couple->Decision3 Decision3->Capping No Stop Re-evaluate overall strategy Decision3->Stop Yes Continue Continue to next cycle Capping->Continue

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Technical Support Center: Purification of 2,2-Diphenylglycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting the purification of 2,2-Diphenylglycine and its derivatives. The following sections offer frequently asked questions (FAQs) and detailed troubleshooting guides for common purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound derivatives?

A1: The primary methods for the purification of this compound and its derivatives are recrystallization, column chromatography, and for chiral separations, diastereomeric salt resolution or chiral chromatography. The choice of method depends on the nature of the impurities, the scale of the purification, and whether the goal is to separate enantiomers.

Q2: How do I choose an appropriate solvent for the recrystallization of my this compound derivative?

A2: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, which is a polar molecule, polar solvents or a mixture of polar and non-polar solvents are often effective. It is recommended to perform small-scale solubility tests with a range of solvents to identify the optimal system.

Q3: My this compound derivative is a racemic mixture. How can I separate the enantiomers?

A3: Enantiomers of this compound derivatives can be separated by either diastereomeric salt formation followed by crystallization or by chiral chromatography (HPLC or SFC). Diastereomeric salt resolution involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by fractional crystallization. Chiral chromatography utilizes a chiral stationary phase to differentially retain the two enantiomers, allowing for their separation.

Q4: What is a suitable protecting group for the amine functionality of this compound during purification or subsequent reactions?

A4: The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the amine of amino acids, including this compound derivatives. It is generally stable to many reaction and purification conditions and can be removed under acidic conditions.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, various issues can arise. This guide addresses common problems encountered during the recrystallization of this compound derivatives.

ProblemProbable Cause(s)Suggested Solution(s)
Compound does not dissolve in the hot solvent. - The solvent is not polar enough. - Insufficient solvent is used.- Try a more polar solvent or a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane). - Gradually add more hot solvent until the compound dissolves.
Compound "oils out" instead of crystallizing. - The solution is supersaturated. - The cooling process is too rapid. - The compound has a low melting point in the chosen solvent.- Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. - Allow the solution to cool more slowly. Insulating the flask can help. - Try a different solvent or solvent system with a lower boiling point.
No crystals form upon cooling. - The solution is not sufficiently saturated. - The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then heat to redissolve and cool slowly. - Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. - Add a seed crystal of the pure compound.
Low recovery of the purified compound. - Too much solvent was used. - The compound is significantly soluble in the cold solvent. - Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the compound. - Cool the solution in an ice bath to minimize solubility. - Ensure the filtration apparatus is pre-heated, and perform the hot filtration as quickly as possible.
Crystals are colored or appear impure. - Colored impurities are not removed by recrystallization alone.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it can cause bumping.
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The following guide provides troubleshooting tips for the chiral separation of this compound derivatives.

ProblemProbable Cause(s)Suggested Solution(s)
No separation of enantiomers. - The chiral stationary phase (CSP) is not suitable for the compound. - The mobile phase composition is not optimal.- Screen different types of CSPs (e.g., polysaccharide-based like Chiralcel, or macrocyclic glycopeptide-based like Chirobiotic). - Adjust the mobile phase composition. For normal phase, vary the alcohol modifier (e.g., isopropanol, ethanol) concentration. For reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) and buffer pH.
Poor peak shape (tailing or fronting). - Secondary interactions with the stationary phase. - Overloading of the column. - Inappropriate mobile phase pH for ionizable compounds.- Add a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds). - Inject a smaller amount of the sample. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Poor resolution between enantiomers. - Mobile phase strength is too high or too low. - Flow rate is too high. - Temperature is not optimal.- Optimize the mobile phase composition by systematically varying the ratio of solvents. - Reduce the flow rate to increase the interaction time with the CSP. - Investigate the effect of column temperature. Lower temperatures often improve chiral recognition.
Fluctuating retention times. - Inadequate column equilibration. - Changes in mobile phase composition. - Temperature fluctuations.- Ensure the column is thoroughly equilibrated with the mobile phase before analysis. - Use freshly prepared mobile phase and ensure it is well-mixed. - Use a column oven to maintain a constant temperature.
High backpressure. - Clogged column frit or tubing. - Particulate matter in the sample or mobile phase.- Filter all samples and mobile phases before use. - Reverse flush the column (check manufacturer's instructions). - If the problem persists, the column may need to be replaced.
Diastereomeric Salt Resolution

This technique relies on the differential solubility of diastereomeric salts formed between the racemic compound and a chiral resolving agent.

ProblemProbable Cause(s)Suggested Solution(s)
No precipitation of the diastereomeric salt. - The diastereomeric salts are too soluble in the chosen solvent. - The concentration of the solution is too low.- Try a less polar solvent or a mixed solvent system. - Concentrate the solution by evaporating some of the solvent. - Cool the solution to a lower temperature.
Both diastereomers precipitate. - The solubilities of the two diastereomeric salts are very similar in the chosen solvent.- Screen a variety of solvents to find one that provides a greater difference in solubility. - Perform fractional crystallization by carefully controlling the temperature and concentration.
The isolated salt has low diastereomeric excess (d.e.). - Incomplete separation during crystallization. - Co-precipitation of the more soluble diastereomer.- Perform one or more recrystallizations of the diastereomeric salt to improve its purity. - Optimize the cooling rate; a slower cooling rate often leads to purer crystals.
Difficulty in liberating the free enantiomer from the salt. - Incomplete reaction with acid or base. - The liberated enantiomer is soluble in the aqueous phase.- Ensure the pH is adjusted sufficiently to break the salt. - After liberation, extract the aqueous solution with an appropriate organic solvent multiple times.
Low yield of the resolved enantiomer. - Multiple recrystallization steps leading to material loss. - The resolving agent is not optimal.- Minimize the number of recrystallizations by carefully optimizing the initial crystallization step. - Screen different chiral resolving agents to find one that gives a larger solubility difference between the diastereomeric salts.

Experimental Protocols

Protocol 1: Recrystallization of a this compound Derivative

This protocol provides a general procedure for the recrystallization of a solid this compound derivative using a mixed solvent system.

Materials:

  • Crude this compound derivative

  • Solvent 1 (in which the compound is soluble, e.g., ethyl acetate)

  • Solvent 2 (in which the compound is insoluble, e.g., hexane)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound derivative in an Erlenmeyer flask.

  • Add a minimal amount of the more polar solvent (Solvent 1) to just cover the solid.

  • Heat the mixture to reflux with stirring.

  • Continue to add Solvent 1 dropwise until the solid completely dissolves.

  • While the solution is hot, add the less polar solvent (Solvent 2) dropwise until the solution becomes slightly cloudy.

  • If cloudiness persists, add a few drops of Solvent 1 until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold Solvent 2.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Chiral HPLC Separation of this compound Enantiomers

This protocol outlines a starting method for the analytical separation of this compound enantiomers. Optimization may be required for specific derivatives.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral column (e.g., Chiralcel OD-H, 5 µm, 4.6 x 250 mm)

Mobile Phase:

  • A mixture of n-hexane, isopropanol (IPA), and a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine, depending on the derivative). A typical starting ratio could be 90:10 (hexane:IPA).

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Prepare a sample solution of the racemic this compound derivative in the mobile phase at a concentration of approximately 1 mg/mL.

  • Inject 10 µL of the sample solution onto the column.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 220 nm).

  • Record the retention times and peak areas to determine the enantiomeric ratio.

Protocol 3: Diastereomeric Salt Resolution of Racemic this compound

This protocol is adapted from a procedure for the closely related compound DL-phenylglycine and provides a starting point for the resolution of racemic this compound.

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., (1S)-(+)-10-camphorsulfonic acid)

  • Solvent (e.g., water or a mixture of ethanol and water)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Dilute acid (e.g., HCl) and base (e.g., NaOH) solutions

Procedure:

  • Dissolve the racemic this compound in the chosen solvent with heating.

  • In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, also with heating.

  • Combine the two hot solutions and stir.

  • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

  • Further cool the mixture in an ice bath to maximize precipitation.

  • Collect the crystalline salt by vacuum filtration and wash with a small amount of the cold solvent.

  • To improve diastereomeric purity, the salt can be recrystallized from the same solvent system.

  • To liberate the enantiomerically enriched this compound, dissolve the diastereomeric salt in water and adjust the pH with a dilute base until the resolving agent is neutralized.

  • The enantiomerically enriched this compound will precipitate and can be collected by filtration.

  • The more soluble diastereomer can be recovered from the mother liquor by adjusting the pH and extracting with an organic solvent.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data that may be expected during the purification of this compound and its derivatives. Note that these are representative values and may vary depending on the specific derivative and experimental conditions.

Table 1: Recrystallization Solvent Systems

Compound TypeSolvent SystemTypical RecoveryExpected Purity
Free amino acidEthanol/Water70-90%>98%
N-Boc protectedEthyl Acetate/Hexane80-95%>99%
Ester derivativeDichloromethane/Hexane75-90%>98%

Table 2: Chiral HPLC Parameters

ParameterValue
Column Chiralcel OD-H (5 µm, 4.6 x 250 mm)
Mobile Phase n-Hexane:Isopropanol (90:10) + 0.1% TFA
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Expected Resolution (Rs) > 1.5

Table 3: Diastereomeric Salt Resolution of DL-Phenylglycine with (+)-Camphorsulfonic Acid

ParameterValue
Resolving Agent (1S)-(+)-10-camphorsulfonic acid
Solvent Water
Isolated Yield of D-PG·(+)-CS salt 45.7%
Optical Purity of D-PG·(+)-CS salt 98.8%

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification cluster_chiral_separation Chiral Separation (if racemic) cluster_analysis Analysis cluster_end Final Product Start Crude this compound Derivative Recrystallization Recrystallization Start->Recrystallization ColumnChromatography Column Chromatography Start->ColumnChromatography PurityAnalysis Purity Analysis (HPLC, NMR) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis DiastereomericResolution Diastereomeric Salt Resolution EnantiomericExcess Enantiomeric Excess (Chiral HPLC) DiastereomericResolution->EnantiomericExcess ChiralHPLC Chiral HPLC/SFC ChiralHPLC->EnantiomericExcess PurityAnalysis->DiastereomericResolution PurityAnalysis->ChiralHPLC End Pure this compound Derivative PurityAnalysis->End If achiral or already pure EnantiomericExcess->End

Caption: General experimental workflow for the purification of this compound derivatives.

troubleshooting_workflow cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues Start Purification Problem Encountered ProblemType Identify Problem Type Start->ProblemType NoCrystals No Crystals Forming? ProblemType->NoCrystals Recrystallization OilingOut Oiling Out? ProblemType->OilingOut Recrystallization LowYield Low Yield? ProblemType->LowYield Recrystallization NoSeparation No Separation? ProblemType->NoSeparation Chromatography PoorPeakShape Poor Peak Shape? ProblemType->PoorPeakShape Chromatography HighBackpressure High Backpressure? ProblemType->HighBackpressure Chromatography SolutionRecrystallization Consult Recrystallization Troubleshooting Guide NoCrystals->SolutionRecrystallization OilingOut->SolutionRecrystallization LowYield->SolutionRecrystallization SolutionChromatography Consult Chromatography Troubleshooting Guide NoSeparation->SolutionChromatography PoorPeakShape->SolutionChromatography HighBackpressure->SolutionChromatography

Caption: Decision tree for troubleshooting common purification issues.

Technical Support Center: Optimizing the Synthesis of 2,2-Diphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,2-diphenylglycine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

Q1: My reaction yield for this compound is very low. What are the common causes and how can I improve it?

Low yields are a frequent issue in the synthesis of sterically hindered amino acids like this compound. The primary causes often relate to suboptimal reaction conditions, incomplete reactions, or losses during workup and purification.

For the Bucherer-Bergs Synthesis of the 5,5-Diphenylhydantoin intermediate:

  • Suboptimal Temperature and Time: Standard Bucherer-Bergs conditions (e.g., 58-62°C for 10 hours in 60% ethanol) can result in yields as low as 7% when using benzophenone as the starting material.[1] To significantly improve the yield, consider the following adjustments:

    • Prolong the reaction time to around 90 hours to potentially increase the yield to approximately 67%.[1]

    • Increase the reaction temperature to 110°C in a sealed vessel to prevent the loss of volatile reactants, which can further boost the yield to 75%.[1]

    • For optimal results, using propylene glycol as a solvent and heating to 150°C in a sealed container for six hours has been reported to achieve yields of up to 93-96%.[2]

  • Reagent Stoichiometry: Ensure the correct molar ratios of reactants are used. A common starting point for the Bucherer-Bergs reaction is a 1:2:2 molar ratio of ketone to cyanide salt to ammonium carbonate. An excess of cyanide may lead to the formation of side products.

For the Strecker Synthesis:

  • Imine Formation Equilibrium: The initial formation of the imine from benzophenone and ammonia is a reversible reaction. To drive the equilibrium towards the imine, consider adding a dehydrating agent, such as magnesium sulfate (MgSO₄), to the reaction mixture.[3]

  • Incomplete Hydrolysis: The final step of the Strecker synthesis is the hydrolysis of the aminonitrile to the amino acid. This step often requires harsh conditions (e.g., strong acid or base and heat) to proceed to completion. Ensure the hydrolysis is carried out for a sufficient duration to maximize the conversion.

General Considerations for Both Routes:

  • Losses During Workup and Purification: Significant amounts of product can be lost during extraction and recrystallization steps. Ensure proper phase separation during extractions and optimize the recrystallization procedure to minimize loss of product in the mother liquor.

Q2: I am observing significant side product formation in my reaction. What are the likely byproducts and how can I minimize them?

Side product formation is a common challenge, particularly with the reactive intermediates involved in these syntheses.

  • In the Bucherer-Bergs Synthesis:

    • Unreacted Benzophenone: Incomplete reaction is a major source of contamination. As noted, optimizing temperature and reaction time is crucial to drive the reaction to completion and minimize the amount of unreacted starting material.[1][2]

    • Formation of Ureido Acids or Amides: In some cases, the hydantoin ring can be opened during the reaction or workup, leading to the formation of ureido acids or amides as byproducts.

  • In the Strecker Synthesis:

    • Cyanohydrin Formation: Although the primary reaction is with the imine, cyanide can also react with the starting ketone (benzophenone) to form a cyanohydrin. This is more prevalent if imine formation is slow.

    • Incomplete Hydrolysis Products: Partial hydrolysis of the aminonitrile can lead to the formation of an amino amide as a byproduct.

To minimize side product formation:

  • Control Reaction Temperature: Excursions from the optimal temperature can lead to decomposition or the formation of undesired byproducts.

  • Optimize Reagent Addition: In some cases, slow addition of a reagent can help to control the reaction and minimize side reactions.

  • Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of reactants and intermediates.

Q3: I am having difficulty purifying the final this compound product. What are the recommended purification methods?

Purification of the crude product is essential to obtain high-purity this compound. Recrystallization is the most common and effective method.

  • Recrystallization Protocol:

    • Solvent Selection: The ideal solvent is one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallizing amino acids include water-ethanol mixtures.

    • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution.

    • Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes to adsorb colored impurities.

    • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated charcoal and any insoluble impurities. This step is crucial to prevent premature crystallization.

    • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield of the crystals.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

    • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Two-Solvent Recrystallization: If a single suitable solvent cannot be found, a two-solvent system can be employed. In this method, the compound is dissolved in a "good" solvent at its boiling point, and a "poor" solvent (in which the compound is insoluble) is added dropwise until the solution becomes cloudy. The solution is then reheated until it becomes clear again and allowed to cool slowly to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

The two most common and well-established methods for the synthesis of this compound are the Strecker synthesis and the Bucherer-Bergs reaction .[4][5] Both methods typically use benzophenone as the starting material.

Q2: What is the mechanism of the Strecker synthesis for this compound?

The Strecker synthesis is a two-step process:

  • Aminonitrile Formation: Benzophenone reacts with ammonia to form an imine intermediate. The cyanide ion then attacks the imine to form an α-aminonitrile.[3]

  • Hydrolysis: The α-aminonitrile is then hydrolyzed, typically under acidic conditions, to yield this compound.[3]

Q3: What is the mechanism of the Bucherer-Bergs reaction for this compound?

The Bucherer-Bergs reaction is a multi-component reaction that proceeds through the following key steps:

  • Cyanohydrin and Aminonitrile Formation: Benzophenone can react with cyanide to form a cyanohydrin, which then reacts with ammonia to form an aminonitrile. Alternatively, the imine can form first and then react with cyanide.

  • Hydantoin Formation: The aminonitrile reacts with carbon dioxide (generated in situ from ammonium carbonate) to form a carbamic acid intermediate, which then cyclizes to form 5,5-diphenylhydantoin.[6]

  • Hydrolysis: The 5,5-diphenylhydantoin is then hydrolyzed (typically with a strong base followed by acidification) to yield this compound.

Q4: Can Phase Transfer Catalysis (PTC) be used to synthesize this compound?

Yes, Phase Transfer Catalysis (PTC) can be a valuable technique for the synthesis of α,α-disubstituted amino acids. PTC can enhance reaction rates and yields by facilitating the transfer of reactants between immiscible phases (e.g., an aqueous phase containing a water-soluble nucleophile and an organic phase containing the substrate). In the context of this compound synthesis, a PTC approach could be applied to the alkylation of a glycine derivative using a chiral phase-transfer catalyst to potentially achieve an asymmetric synthesis.[7][8]

Q5: What are the safety precautions I should take when synthesizing this compound?

The synthesis of this compound involves the use of hazardous chemicals, and appropriate safety measures are crucial:

  • Cyanide: Sodium cyanide (NaCN) and potassium cyanide (KCN) are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Have a cyanide antidote kit readily available and be familiar with its use.

  • Strong Acids and Bases: The hydrolysis steps often involve the use of concentrated acids (e.g., HCl) and bases (e.g., NaOH), which are corrosive. Handle these reagents with care and appropriate PPE.

  • Solvents: Many organic solvents used in the synthesis and purification are flammable and/or toxic. Work in a well-ventilated area and away from ignition sources.

Data Presentation

Table 1: Optimization of Bucherer-Bergs Reaction for 5,5-Diphenylhydantoin Synthesis

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Benzophenone(NH₄)₂CO₃, NaCN60% Ethanol58-62107[1]
Benzophenone(NH₄)₂CO₃, NaCN60% Ethanol58-629067[1]
Benzophenone(NH₄)₂CO₃, NaCNNot specified110Not specified75[1]
Benzophenone(NH₄)₂CO₃, KCNPropylene Glycol110Not specified91-96[1]
BenzophenoneAmmonium Acetate, NaCNPropylene Glycol150693 (net)[2]

Experimental Protocols

Protocol 1: Bucherer-Bergs Synthesis of 5,5-Diphenylhydantoin

This protocol is adapted from literature procedures for the synthesis of 5,5-disubstituted hydantoins.[2]

Materials:

  • Benzophenone

  • Ammonium carbonate

  • Sodium cyanide (or Potassium cyanide)

  • Ethanol (or Propylene Glycol)

  • Water

  • Hydrochloric acid (for workup)

Procedure:

  • In a suitable pressure vessel, combine benzophenone, ammonium carbonate, and sodium cyanide in a molar ratio of approximately 1:2:2.

  • Add a mixture of ethanol and water (e.g., 60% ethanol) or propylene glycol as the solvent.

  • Seal the vessel and heat the mixture with stirring to 110-150°C for 6-24 hours. The optimal time and temperature should be determined experimentally.

  • After cooling to room temperature, carefully vent the vessel in a fume hood.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the crude 5,5-diphenylhydantoin.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Hydrolysis of 5,5-Diphenylhydantoin to this compound

Materials:

  • 5,5-Diphenylhydantoin

  • Sodium hydroxide solution (e.g., 10-20%)

  • Hydrochloric acid

Procedure:

  • Suspend the crude or purified 5,5-diphenylhydantoin in a sodium hydroxide solution.

  • Heat the mixture to reflux with stirring for several hours until the hydrolysis is complete (can be monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with hydrochloric acid to the isoelectric point of this compound to precipitate the product.

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the product with cold water and then with a small amount of cold ethanol.

  • Dry the purified this compound under vacuum.

Protocol 3: Strecker Synthesis of this compound (Model Protocol)

This is a model protocol as specific literature for this exact transformation is less common. It is based on the general procedure for the Strecker synthesis.[1][3]

Step 1: Synthesis of α-Amino-α,α-diphenylacetonitrile

Materials:

  • Benzophenone

  • Ammonium chloride

  • Sodium cyanide

  • Methanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a stirrer, dissolve ammonium chloride and sodium cyanide in water.

  • Add a solution of benzophenone in methanol to the aqueous solution.

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Extract the reaction mixture with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude α-amino-α,α-diphenylacetonitrile.

Step 2: Hydrolysis to this compound

Materials:

  • Crude α-amino-α,α-diphenylacetonitrile

  • Concentrated hydrochloric acid

Procedure:

  • Add the crude aminonitrile to concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours until the hydrolysis is complete.

  • Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the this compound.

  • Collect the product by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization as described previously.

Visualizations

Bucherer_Bergs_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_hydrolysis Hydrolysis benzophenone Benzophenone reaction_vessel Sealed Vessel (110-150 °C, 6-24h) benzophenone->reaction_vessel reagents (NH4)2CO3, NaCN reagents->reaction_vessel solvent Ethanol/Water or Propylene Glycol solvent->reaction_vessel hydantoin_crude Crude 5,5-Diphenylhydantoin Mixture reaction_vessel->hydantoin_crude acidification Acidification (HCl) hydantoin_crude->acidification filtration1 Vacuum Filtration acidification->filtration1 recrystallization Recrystallization filtration1->recrystallization hydantoin_pure Pure 5,5-Diphenylhydantoin recrystallization->hydantoin_pure hydrolysis_step Hydrolysis (NaOH, Reflux) hydantoin_pure->hydrolysis_step acidification2 Acidification (HCl) hydrolysis_step->acidification2 filtration2 Vacuum Filtration acidification2->filtration2 final_product This compound filtration2->final_product

Caption: Experimental workflow for the Bucherer-Bergs synthesis of this compound.

Strecker_Workflow cluster_aminonitrile_synthesis Aminonitrile Synthesis cluster_hydrolysis Hydrolysis & Purification benzophenone Benzophenone reaction Stir at RT benzophenone->reaction reagents NH4Cl, NaCN reagents->reaction solvent Methanol/Water solvent->reaction aminonitrile_crude Crude α-Amino-α,α- diphenylacetonitrile reaction->aminonitrile_crude hydrolysis_step Hydrolysis (Conc. HCl, Reflux) aminonitrile_crude->hydrolysis_step neutralization Neutralization (NH4OH) hydrolysis_step->neutralization filtration Filtration neutralization->filtration recrystallization Recrystallization filtration->recrystallization final_product This compound recrystallization->final_product

Caption: Experimental workflow for the Strecker synthesis of this compound.

Troubleshooting_Tree cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction check_hydrolysis Incomplete Hydrolysis? start->check_hydrolysis check_conditions Check Reaction Conditions (Temp, Time) optimize_conditions Optimize Temp/Time (e.g., 110-150°C, >6h for Bucherer-Bergs) check_conditions->optimize_conditions incomplete_reaction->check_conditions Yes side_products Significant Side Products? incomplete_reaction->side_products No increase_hydrolysis Increase Hydrolysis Time/Severity check_hydrolysis->increase_hydrolysis Yes check_hydrolysis->side_products No optimize_reagents Optimize Reagent Stoichiometry side_products->optimize_reagents Yes purification_issue Difficulty with Purification? side_products->purification_issue No optimize_recrystallization Optimize Recrystallization (Solvent, Cooling Rate) purification_issue->optimize_recrystallization Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Preventing Racemization in 2,2-Diphenylglycine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate racemization during chemical reactions involving the sterically hindered amino acid, 2,2-diphenylglycine.

Troubleshooting Guides

Issue 1: High Levels of Epimerization Detected After Peptide Coupling

High levels of the undesired epimer of your this compound-containing peptide can compromise the biological activity and overall success of your synthesis. The following table outlines potential causes and recommended solutions to minimize racemization during the coupling step.

Potential CauseRecommended SolutionExplanation
Inappropriate Coupling Reagent Utilize coupling reagents known for low racemization rates with sterically hindered and arylglycine-type amino acids, such as COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).[1][2]These reagents have been shown to be highly effective in suppressing epimerization during the coupling of challenging amino acids. For instance, studies on the related amino acid phenylglycine have demonstrated that using COMU or DEPBT can reduce racemization to negligible levels.[1]
Strong or Sterically Hindered Base Avoid strong, sterically hindered bases like Diisopropylethylamine (DIPEA). Instead, use a weaker, non-nucleophilic base such as 2,4,6-collidine or N-methylmorpholine (NMM) .[1]Stronger bases can more readily abstract the α-proton of the activated amino acid, leading to enolization and subsequent racemization. Weaker bases minimize this side reaction.[1]
Prolonged Pre-activation Time Minimize the pre-activation time of the this compound before adding the amine component. Ideally, employ in situ activation, where the coupling reagent is added to the mixture of the amino acid and the amine.The longer the activated amino acid intermediate exists before the coupling reaction, the greater the opportunity for the formation of a racemization-prone oxazolone intermediate.
High Reaction Temperature Perform the coupling reaction at a reduced temperature, for example, 0 °C to room temperature.Lowering the reaction temperature can decrease the rate of the racemization side reaction more significantly than the desired coupling reaction.
Solvent Choice While solvent effects can be substrate-dependent, consider using less polar solvents like Dichloromethane (DCM) or mixtures of DMF and DCM, as they have been reported to reduce racemization in some cases.The polarity of the solvent can influence the stability of the intermediates involved in both the coupling and racemization pathways.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to racemization?

A1: As an α,α-disubstituted amino acid, the α-proton of this compound is relatively acidic due to the electronic effects of the two phenyl groups. Upon activation of the carboxyl group for peptide bond formation, this acidity is further increased, making the α-proton more susceptible to abstraction by a base. This leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a mixture of enantiomers.

Q2: Which coupling reagents are recommended for incorporating this compound into a peptide sequence?

A2: For sterically hindered amino acids like this compound, coupling reagents that promote rapid amide bond formation while minimizing the lifetime of the activated intermediate are preferred. Based on studies with the structurally similar phenylglycine, COMU and DEPBT are highly recommended.[1][2] HATU can also be effective, especially when paired with a weaker base, though it may lead to slightly higher racemization compared to COMU and DEPBT in some cases.[3][4]

Q3: What is the impact of the base on racemization, and which one should I choose?

A3: The choice of base is critical. Strong, sterically hindered bases like DIPEA can significantly promote racemization. It is advisable to use weaker, non-nucleophilic bases such as 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) .[1] Studies on phenylglycine have shown that combining COMU with TMP can result in over 98% of the desired diastereomer.[1]

Q4: Can reaction temperature and time be optimized to reduce racemization?

A4: Yes. Lowering the reaction temperature (e.g., to 0 °C) generally slows down the rate of racemization more than the rate of the desired coupling reaction. Additionally, minimizing the overall reaction time and, specifically, the pre-activation time of the amino acid can significantly reduce the extent of epimerization.

Q5: How can I accurately determine the level of racemization in my final product?

A5: The most reliable method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) .[5] This technique uses a chiral stationary phase to separate the desired peptide from its epimer, allowing for accurate determination of the enantiomeric or diastereomeric excess.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the literature, the following table summarizes the results from a study on the closely related amino acid, phenylglycine (Phg), which provides valuable insights into the expected performance of different coupling reagent and base combinations.

Table 1: Influence of Coupling Reagent and Base on the Percentage of Correct Diastereomer in the Synthesis of Bz-(L)-Arg-(L)-Phg-NH2

Coupling ReagentBaseCorrect Diastereomer (%)
HATUDIPEA85
HATUNMM88
HATU2,6-Lutidine90
HATU2,4,6-Collidine (TMP) 93
HBTUDIPEA83
PyBOPDIPEA82
DEPBTDIPEA90
COMU 2,4,6-Collidine (TMP) >98

Data adapted from studies on phenylglycine, which is expected to have similar reactivity to this compound.[1]

Experimental Protocols

Protocol 1: General Procedure for Minimized Racemization in Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide using COMU
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% solution of piperidine in DMF for 10-20 minutes.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times).

  • Coupling Reaction:

    • In a separate vessel, dissolve the Fmoc-protected this compound (3 equivalents relative to resin loading) in DMF.

    • Add COMU (3 equivalents) and 2,4,6-collidine (6 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. For this sterically hindered amino acid, a double coupling may be necessary.

  • Washing: After the coupling, wash the resin extensively with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA/TIS/H2O).

Protocol 2: Chiral HPLC Analysis of a this compound-Containing Peptide
  • Sample Preparation: Dissolve a small amount of the crude or purified peptide in a suitable solvent (e.g., acetonitrile/water mixture).

  • Column Selection: Choose a chiral stationary phase appropriate for peptide separations.

  • Mobile Phase: A typical mobile phase for chiral separations of peptides is a gradient of acetonitrile in water with an additive like trifluoroacetic acid (TFA).

  • Analysis: Inject the sample onto the HPLC system and monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Quantification: Integrate the peak areas of the two diastereomers. The percentage of racemization can be calculated as: % Racemization = [Area of Undesired Diastereomer / (Area of Desired Diastereomer + Area of Undesired Diastereomer)] * 100

Visualizations

racemization_pathways cluster_coupling Peptide Coupling cluster_racemization Racemization Pathway Activated_AA Activated this compound Coupled_Peptide Desired Diastereomer Activated_AA->Coupled_Peptide Coupling Reaction Enolate Planar Enolate Intermediate Activated_AA->Enolate Base-catalyzed Proton Abstraction Activated_AA->Enolate Peptide Peptide Chain Peptide->Coupled_Peptide Racemized_Peptide Undesired Diastereomer Enolate->Racemized_Peptide Protonation

Figure 1. Competing pathways of peptide coupling and racemization for this compound.

experimental_workflow Start Start: Synthesize This compound Peptide Coupling Peptide Coupling: - COMU/DEPBT - Weaker Base (Collidine) - Low Temperature Start->Coupling Cleavage Cleavage from Resin & Deprotection Coupling->Cleavage Purification Purification of Crude Peptide Cleavage->Purification Analysis Chiral HPLC Analysis Purification->Analysis Racemization_Check Racemization < 2%? Analysis->Racemization_Check Success Product with High Enantiomeric Purity Racemization_Check->Success Yes Troubleshoot Troubleshoot: - Adjust Coupling Reagent - Optimize Base/Temperature Racemization_Check->Troubleshoot No Troubleshoot->Coupling

Figure 2. Experimental workflow for synthesizing and analyzing this compound peptides.

signaling_pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Activation Glycine_Site Glycine Co-agonist Site Glycine_Site->NMDA_Receptor Co-activation Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Opening Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Diphenylglycine_Derivative This compound Derivative Diphenylglycine_Derivative->Glycine_Site Antagonist

Figure 3. Proposed mechanism of action for this compound derivatives as NMDA receptor antagonists.

References

troubleshooting low yields in 2,2-Diphenylglycine mediated synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2-Diphenylglycine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthetic process. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address common issues that may lead to low yields.

Frequently Asked Questions & Troubleshooting Guides

Q1: My overall yield of this compound is consistently low. What are the most common factors to investigate?

Low overall yields in the synthesis of this compound, which is typically achieved via a Strecker synthesis, can stem from issues in one or both of the main stages: the formation of the α-aminonitrile intermediate (2-amino-2,2-diphenylacetonitrile) and its subsequent hydrolysis.

Primary areas to investigate include:

  • Reagent Quality: Ensure that benzophenone is pure and that the cyanide source (e.g., KCN, NaCN) and ammonia source (e.g., NH₄Cl) have not degraded. Solvents should be anhydrous where required.

  • Reaction Conditions: The reaction involving ketones like benzophenone is often sluggish due to steric hindrance compared to aldehydes.[1] Temperature, reaction time, and molar ratios of reactants must be carefully optimized.

  • Inefficient Intermediate Formation: The equilibrium for the initial imine formation from benzophenone and ammonia may not be favorable. This can be a significant rate-limiting step.

  • Incomplete Hydrolysis: The nitrile group of the sterically hindered aminonitrile intermediate can be difficult to hydrolyze, requiring harsh conditions which may also degrade the final product.[2]

  • Product Loss During Workup: this compound is an amino acid and thus amphoteric. Significant product loss can occur during aqueous extractions if the pH is not carefully controlled to precipitate the product at its isoelectric point.

Q2: The formation of the aminonitrile intermediate from benzophenone appears to be the main problem. How can I improve the efficiency of this step?

The reaction of a ketone like benzophenone is inherently slower than that of an aldehyde in a Strecker synthesis.[1] Optimizing this step is critical for the overall yield.

Potential Solutions:

  • Increase Reactant Concentration: A higher concentration of the ammonia and cyanide sources can help drive the reaction forward. Using a significant molar excess of the ammonium salt is a common strategy.

  • Temperature Control: While higher temperatures can increase the reaction rate, they may also promote side reactions or the decomposition of intermediates. The optimal temperature must be determined empirically, often in the range of 40-60°C.

  • Removal of Water: The initial formation of the imine from benzophenone and ammonia produces water. This is a reversible reaction, and removing water (e.g., using a Dean-Stark apparatus or adding a desiccant like MgSO₄) can help drive the equilibrium towards the imine, which is then trapped by the cyanide.[2]

  • Sufficient Reaction Time: Due to the lower reactivity of ketones, this step may require a significantly longer reaction time compared to syntheses starting from aldehydes. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q3: I am observing significant byproduct formation during the synthesis. What are these byproducts and how can they be minimized?

Byproduct formation is a common cause of low yields. In the Strecker synthesis of this compound, the most likely side reactions are the formation of a cyanohydrin and the retro-Strecker reaction.

  • Benzophenone Cyanohydrin: This forms when the cyanide ion directly attacks the carbonyl carbon of benzophenone, competing with the desired imine formation pathway.[3] This is more prevalent if the concentration of ammonia is too low or if the imine formation is particularly slow. To minimize this, ensure a high concentration of the ammonia source is present from the start of the reaction.

  • Retro-Strecker Reaction: The aminonitrile product can revert to the imine and cyanide, especially under certain pH and temperature conditions.[1] This can be mitigated by proceeding to the hydrolysis step as soon as the aminonitrile formation is complete, without isolating the intermediate if possible.

  • Unreacted Starting Material: Due to the sluggish reaction of benzophenone, a significant amount may remain unreacted.[1] Optimizing reaction time and temperature is key to maximizing conversion.

Q4: The hydrolysis of the 2-amino-2,2-diphenylacetonitrile intermediate is either incomplete or leads to product degradation. What are the recommended hydrolysis procedures?

Hydrolysis of the sterically hindered nitrile is a challenging step that requires forcing conditions. The choice between acidic and basic hydrolysis depends on the stability of the final product and potential downstream purification methods.

  • Acidic Hydrolysis: This is the most common method. It typically involves heating the aminonitrile in a concentrated strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This process is often slow and may require prolonged heating (reflux) for 12-24 hours. The downside is the potential for degradation of the amino acid under these harsh conditions.

  • Basic Hydrolysis: Heating with a strong base like sodium hydroxide (NaOH) is an alternative. This can sometimes be faster but may also lead to side reactions. After hydrolysis, the reaction mixture must be carefully neutralized to precipitate the amino acid product.

Optimization Tips:

  • Monitor the Reaction: Track the disappearance of the aminonitrile and the appearance of the amino acid product by TLC or HPLC to avoid unnecessarily long reaction times that could lead to degradation.

  • Stepwise Temperature Increase: Gradually increasing the temperature can sometimes help to complete the hydrolysis without causing excessive decomposition.

Q5: My crude yield appears high, but I lose a significant amount of product during workup and purification. How can I improve product isolation?

This is a very common issue when synthesizing amino acids. The amphoteric nature of this compound means its solubility in water is highly dependent on pH.

  • Isoelectric Point Precipitation: The key to isolating an amino acid from an aqueous solution is to adjust the pH to its isoelectric point (pI). At the pI, the amino acid exists predominantly as a zwitterion and has its minimum solubility, causing it to precipitate.

    • After hydrolysis (e.g., with HCl), the product is in the form of its hydrochloride salt, which is water-soluble.

    • Slowly add a base (e.g., aqueous ammonia or NaOH) to the cooled solution while monitoring the pH.

    • As the pH approaches the pI of this compound, the product will begin to precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold water and then a non-polar solvent like diethyl ether to remove organic impurities, and dry thoroughly.

  • Avoid Emulsions: During extractions to remove non-polar impurities, emulsions can form and lead to product loss. Using a brine wash can help to break up emulsions.

Quantitative Data Summary

Table 1: General Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Overall Yield Impure reagents, suboptimal conditions, inefficient reaction steps, or purification losses. Verify reagent purity. Systematically optimize each step (aminonitrile formation, hydrolysis). Refine workup procedure by carefully controlling pH.
Incomplete Aminonitrile Formation Low reactivity of benzophenone[1]; equilibrium favors starting materials. Use excess ammonia source, consider water removal (e.g., Dean-Stark), increase reaction time and/or temperature.
Incomplete Hydrolysis Steric hindrance of the nitrile group. Use concentrated strong acid (e.g., HCl) or base (e.g., NaOH) with prolonged heating. Monitor reaction progress to avoid degradation.
Significant Byproduct Formation Competing cyanohydrin formation.[3] Ensure a high concentration of the ammonia source relative to the cyanide source to favor imine formation.

| Product Loss During Workup | Incorrect pH during extraction/precipitation. | Carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of this compound to induce precipitation. |

Table 2: Typical Reaction Conditions for Aminonitrile Formation

Parameter Recommended Condition Rationale
Reactants Benzophenone, Ammonium Chloride (NH₄Cl), Sodium Cyanide (NaCN) Standard Strecker synthesis reagents for ketones.[4]
Molar Ratio (Benzophenone:NH₄Cl:NaCN) 1 : 1.5-2.0 : 1.1-1.5 Excess ammonium salt helps drive imine formation. A slight excess of cyanide ensures complete reaction of the imine.
Solvent Ethanol/Water or Methanol A protic solvent system is typically used to dissolve the reactants.
Temperature 40 - 60 °C Balances reaction rate against potential side reactions. Must be optimized.

| Reaction Time | 12 - 48 hours | Ketones react slowly; reaction should be monitored for completion.[1] |

Table 3: Comparison of Hydrolysis Conditions

Method Reagent Typical Conditions Pros Cons
Acidic Hydrolysis Concentrated HCl or H₂SO₄ Reflux for 12-24 hours Common, effective for many nitriles. Harsh conditions can lead to product degradation; corrosive.

| Basic Hydrolysis | 6-12M NaOH or KOH | Reflux for 6-18 hours | Can be faster than acidic hydrolysis. | Also harsh; may cause other side reactions. Requires careful neutralization. |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-2,2-diphenylacetonitrile (Intermediate)

  • To a solution of ammonium chloride (1.5-2.0 equivalents) in a suitable solvent mixture (e.g., 1:1 ethanol:water), add benzophenone (1.0 equivalent).

  • Stir the mixture vigorously to ensure proper mixing.

  • In a separate flask, dissolve sodium cyanide (1.1-1.5 equivalents) in a minimal amount of water. Caution: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood.

  • Slowly add the sodium cyanide solution to the benzophenone/ammonium chloride mixture.

  • Heat the reaction mixture to 50-60 °C and maintain for 24-48 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The aminonitrile may precipitate. If so, it can be filtered, washed with cold water, and dried. Alternatively, the crude mixture can be carried directly to the hydrolysis step.

Protocol 2: Hydrolysis of 2-Amino-2,2-diphenylacetonitrile to this compound

  • Suspend the crude or purified 2-amino-2,2-diphenylacetonitrile in concentrated hydrochloric acid (e.g., 12 M HCl).

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours. The solid should gradually dissolve as the reaction proceeds. Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the solution in an ice bath.

  • Carefully neutralize the acidic solution by the slow, dropwise addition of a base (e.g., concentrated aqueous ammonia or 10 M NaOH) with vigorous stirring. Monitor the pH continuously.

  • As the pH approaches the isoelectric point of this compound, a white precipitate will form. Continue adding the base until precipitation is maximized.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake sequentially with cold deionized water and then a cold non-polar solvent (e.g., diethyl ether) to remove residual salts and organic impurities.

  • Dry the purified this compound under vacuum to a constant weight.

Visualizations

G cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Hydrolysis A Benzophenone + Ammonia Source + Cyanide Source B 2-Amino-2,2-diphenylacetonitrile (Intermediate) A->B Strecker Reaction C This compound (Final Product) B->C Acid or Base Hydrolysis

Caption: Overall workflow for the synthesis of this compound.

G Start Low Overall Yield? Step1_Check Is Aminonitrile Formation Incomplete? Start->Step1_Check Step2_Check Is Hydrolysis Step Inefficient? Start->Step2_Check Purification_Check High Product Loss During Workup? Start->Purification_Check Sol_Step1 Optimize Step 1: - Increase [NH₃] - Remove H₂O - Increase Time/Temp Step1_Check->Sol_Step1 Yes Sol_Step2 Optimize Hydrolysis: - Use Strong Acid/Base - Increase Reflux Time - Monitor Reaction Step2_Check->Sol_Step2 Yes Sol_Purification Optimize Purification: - Adjust to Isoelectric Point (pI) - Control pH Carefully - Use Anti-Solvent Purification_Check->Sol_Purification Yes

Caption: Troubleshooting decision tree for low yields.

G cluster_0 Desired Pathway cluster_1 Competing Side Reaction Start Benzophenone Imine Iminium Ion Start->Imine + NH₃ - H₂O Cyanohydrin Cyanohydrin Start->Cyanohydrin + CN⁻ Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻

Caption: Competing reaction pathways in the first step of the synthesis.

References

stability issues of 2,2-Diphenylglycine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,2-Diphenylglycine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experiments, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic solutions?

A1: The main theoretical stability concerns for this compound under acidic conditions are decarboxylation and potential for hydrolysis of related amide or ester derivatives. Due to its structure as an α,α-disubstituted amino acid, it is relatively stable compared to other amino acids, but degradation can be forced under harsh conditions (e.g., strong acid and elevated temperatures).

Q2: My this compound solution turned cloudy after adding acid. What is happening?

A2: this compound is sparingly soluble in water.[1][2] Its solubility is pH-dependent. The protonation of the amino group in acidic conditions can either increase or decrease solubility depending on the specific acid and the formation of salts. Cloudiness or precipitation indicates that the compound is crashing out of solution. See the troubleshooting guide below for mitigation strategies.

Q3: I see an unexpected peak in my HPLC analysis after an acidic workup. What could it be?

A3: An unexpected peak could be a degradation product. Under acidic and potentially heated conditions, the most likely degradation product is diphenylmethanamine, formed via decarboxylation. To confirm, you would need to characterize the impurity using techniques like mass spectrometry (MS).[3] See the troubleshooting guide for more details.

Q4: Is this compound prone to racemization?

A4: this compound itself is an achiral molecule, so it cannot racemize.[4] However, if you are working with chiral α,α-disubstituted amino acids, racemization can be a concern under harsh acidic or basic conditions, especially with prolonged heating.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation in Acidic Media
  • Symptom: The solution becomes cloudy, or a solid precipitate forms after adding an acid.

  • Possible Cause: The protonated form or a salt of this compound has lower solubility in the chosen solvent system.

  • Troubleshooting Steps:

    • Adjust Solvent: Try using a co-solvent like methanol or acetonitrile in your aqueous acidic solution to increase the solubility of the organic molecule.

    • Select a Different Acid: The counter-ion of the acid can affect salt solubility. Experiment with different acids (e.g., HCl, H₂SO₄, TFA) to see if a more soluble salt is formed.

    • Control Temperature: Gently warming the solution may help dissolve the compound, but be cautious as this can also accelerate degradation.

    • Filter and Analyze: If solubility remains an issue, you may need to filter the solution and analyze the solid to confirm it is indeed this compound and not a degradation product.

Issue 2: Suspected Degradation and Appearance of New Impurities
  • Symptom: A new peak appears in your analytical chromatogram (e.g., HPLC) after exposing this compound to acidic conditions, especially with heat.

  • Possible Cause: The compound is degrading, likely via decarboxylation.

  • Troubleshooting Steps:

    • Characterize the Impurity: Use HPLC-MS to determine the mass of the new peak. A mass corresponding to the loss of CO₂ (44 Da) from the parent molecule would strongly suggest decarboxylation.

    • Perform a Forced Degradation Study: Systematically expose your compound to a range of acidic conditions (pH, temperature, time) to understand the kinetics of the degradation. This will help you define stable operating parameters. See the experimental protocol below.

    • Minimize Harsh Conditions: If degradation is confirmed, reduce the temperature, shorten the exposure time to acid, or use a milder acid in your experimental protocol.

    • Evaluate Mass Balance: In your analysis, ensure that the decrease in the this compound peak area corresponds to the increase in the impurity peak area to account for all the material.[5]

Data Presentation

The following table presents illustrative data from a hypothetical forced degradation study on this compound to demonstrate its stability profile under various acidic conditions.

Table 1: Illustrative Forced Degradation Data for this compound

Condition IDAcid ConditionTemperature (°C)Time (hours)% Degradation (Illustrative)Major Degradation Product (Hypothesized)
A-10.1 M HCl2524< 1%-
A-20.1 M HCl60248%Diphenylmethanamine
A-31 M HCl602425%Diphenylmethanamine
A-40.1 M H₂SO₄60247%Diphenylmethanamine
A-510% Acetic Acid6024< 2%-

Experimental Protocols

Protocol: Forced Degradation Study for this compound in Acidic Conditions

This protocol outlines a general procedure for assessing the stability of this compound.[6][7][8]

1. Objective: To determine the degradation pathway and kinetics of this compound under various acidic stress conditions.

2. Materials:

  • This compound

  • 0.1 M and 1 M Hydrochloric Acid (HCl)

  • 0.1 M and 1 M Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • HPLC-grade water and acetonitrile

  • pH meter

  • HPLC system with UV and/or MS detector

  • Thermostatically controlled water bath or oven

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 acetonitrile:water mixture.

4. Stress Sample Preparation:

  • For each condition, mix 1 mL of the stock solution with 9 mL of the acidic solution (e.g., 0.1 M HCl) in a sealed vial.

  • Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of HPLC-grade water.

  • Place the vials in a water bath or oven set to the desired temperature (e.g., 60°C).

  • Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, 24 hours).

  • Immediately neutralize the aliquots with a suitable base (e.g., 1 M NaOH) to stop the degradation reaction.

  • Dilute the neutralized samples to a suitable concentration for HPLC analysis.

5. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and/or Mass Spectrometry.

  • Injection Volume: 10 µL

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.

  • Calculate the percentage of degradation by subtracting the remaining percentage from 100%.

  • Identify and quantify major degradation products.

  • Assess the mass balance of the reaction.

Visualizations

Decarboxylation_Pathway DPG This compound (C₁₄H₁₃NO₂) Protonated Protonated Intermediate DPG->Protonated  + H⁺ Transition Transition State (Loss of CO₂) Protonated->Transition  Heat (Δ) Product Diphenylmethanamine (C₁₃H₁₃N) Transition->Product CO2 CO₂ Transition->CO2

Caption: Hypothetical decarboxylation pathway of this compound under acidic conditions with heat.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepStock Prepare Stock Solution of this compound PrepStress Prepare Stress Samples (Acid, Temp, Time) PrepStock->PrepStress Incubate Incubate Samples PrepStress->Incubate Sample Withdraw Aliquots & Neutralize Incubate->Sample HPLC Analyze via Stability-Indicating HPLC Sample->HPLC Data Calculate % Degradation & Mass Balance HPLC->Data Characterize Identify Impurities (e.g., LC-MS) Data->Characterize

Caption: General experimental workflow for a forced degradation stability study.

Troubleshooting_Logic box_node Troubleshoot Solubility: 1. Adjust Co-Solvent 2. Change Acid 3. Control Temperature Start Unexpected Result in Acidic Medium? IsPrecipitate Is it a Precipitate? Start->IsPrecipitate IsNewPeak Is it a New Peak in HPLC? Start->IsNewPeak IsPrecipitate->box_node Yes Solubility Issue IsPrecipitate->IsNewPeak No box_node_degradation Troubleshoot Degradation: 1. Run LC-MS to ID Peak 2. Perform Forced Degradation 3. Minimize Harsh Conditions IsNewPeak->box_node_degradation Yes Potential Degradation End Consult Further Literature IsNewPeak->End No

Caption: Troubleshooting logic for unexpected results during experiments.

References

Technical Support Center: Removal of 2,2-Diphenylglycine Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the 2,2-diphenylglycine chiral auxiliary in their synthetic workflows. The following sections detail protocols for the removal of this auxiliary, address common issues, and provide methods for assessing the stereochemical integrity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the this compound chiral auxiliary?

A1: The most common methods for cleaving the N-acyl bond to the this compound auxiliary are hydrolytic and reductive cleavage.

  • Hydrolytic Cleavage: This method typically involves treating the N-acylated substrate with a strong acid or base to hydrolyze the amide bond, yielding the desired carboxylic acid and the free this compound auxiliary.

  • Reductive Cleavage: This approach utilizes reducing agents to cleave the amide bond, typically yielding the corresponding primary alcohol or amine. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and lithium borohydride (LiBH₄). Catalytic hydrogenation can also be employed under certain conditions.

Q2: I am observing incomplete cleavage of the auxiliary. What are the likely causes and how can I resolve this?

A2: Incomplete cleavage is a frequent issue, often due to the steric hindrance presented by the two phenyl groups on the auxiliary. This steric bulk can make it difficult for reagents to access the amide carbonyl. To address this, you can:

  • Increase Reaction Temperature: For hydrolytic methods, refluxing the reaction mixture can provide the necessary energy to overcome the activation barrier.

  • Use a Stronger Reagent: For reductive cleavage, a more powerful reducing agent may be necessary.

  • Prolong Reaction Time: Simply extending the reaction time can often lead to higher conversion.

  • Change the Solvent: Using a higher-boiling point solvent that can also help to solvate the substrate and reagents more effectively may improve the reaction rate.

Q3: How can I minimize the risk of epimerization at the adjacent stereocenter during auxiliary removal?

A3: Epimerization is a significant concern, particularly during hydrolytic cleavage under harsh basic or acidic conditions. To minimize this risk:

  • Use Milder Conditions: Opt for less harsh reagents and lower reaction temperatures. For example, reductive cleavage methods are often less prone to causing epimerization.

  • Careful pH Control: During workup of hydrolytic reactions, avoid prolonged exposure to strongly acidic or basic aqueous solutions.

  • Employ Reductive Cleavage: Methods using hydrides like LiBH₄ are generally considered milder and less likely to cause epimerization compared to strong base hydrolysis.

Q4: How can I recover and recycle the this compound auxiliary?

A4: A key advantage of using a chiral auxiliary is the ability to recover and reuse it.[1][2] After cleavage, the this compound auxiliary can be separated from the product through standard extraction and purification techniques. For example, after acidic hydrolysis, the protonated product can be extracted with an organic solvent, leaving the protonated auxiliary in the aqueous layer. The pH of the aqueous layer can then be adjusted to the isoelectric point of this compound to precipitate it out for recovery.

Troubleshooting Guides

Problem 1: Low Yield of Desired Product After Hydrolytic Cleavage
Possible Cause Troubleshooting Steps
Incomplete Hydrolysis 1. Increase Reagent Equivalents: Use a larger excess of the acid or base. 2. Elevate Temperature: Move from room temperature to reflux conditions. 3. Change Solvent: Switch to a higher-boiling point solvent (e.g., from THF to dioxane).
Product Degradation 1. Lower Temperature: If the product is sensitive to heat, perform the reaction at a lower temperature for a longer duration. 2. Use Milder Conditions: Consider switching to a reductive cleavage method if the product is unstable under hydrolytic conditions.
Difficult Workup 1. Optimize Extraction pH: Carefully adjust the pH of the aqueous layer to ensure complete protonation or deprotonation of your product for efficient extraction. 2. Use a Different Extraction Solvent: Test various organic solvents to find one that provides the best partition coefficient for your product.
Problem 2: Formation of Side Products During Reductive Cleavage
Possible Cause Troubleshooting Steps
Over-reduction of other functional groups 1. Use a Milder Reducing Agent: Switch from LiAlH₄ to the less reactive LiBH₄.[3][4] 2. Control Stoichiometry: Use a precise amount of the reducing agent rather than a large excess. 3. Lower Reaction Temperature: Perform the reduction at 0 °C or even -78 °C to improve selectivity.
Incomplete Reduction 1. Increase Reagent Equivalents: Use a larger excess of the hydride reagent. 2. Increase Reaction Time or Temperature: Allow the reaction to stir longer or warm to room temperature if starting at a low temperature.
Complex Mixture After Quenching 1. Follow a Standard Quenching Procedure: A Fieser workup (sequential addition of water, 15% NaOH, and water) for LiAlH₄ reactions can help to precipitate aluminum salts, simplifying filtration.[5]

Experimental Protocols

Protocol 1: Acidic Hydrolysis for Auxiliary Removal

This protocol is a general starting point for the acidic hydrolysis of an N-acyl-2,2-diphenylglycine derivative. Optimization of time and temperature may be required.

  • Dissolution: Dissolve the N-acyl-2,2-diphenylglycine substrate in a suitable solvent such as dioxane or a mixture of acetic acid and water.

  • Acid Addition: Add an excess of a strong acid, such as 6M hydrochloric acid or sulfuric acid.

  • Heating: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-polar impurities.

    • Adjust the pH of the aqueous layer to precipitate either the product or the auxiliary, depending on their respective isoelectric points.

    • Alternatively, use extractions at different pH values to separate the acidic product from the amphoteric auxiliary.

  • Purification: Purify the desired carboxylic acid product by recrystallization or column chromatography. The recovered this compound can also be purified by recrystallization.

Protocol 2: Reductive Cleavage with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of the amide to the corresponding amine, which also cleaves the chiral auxiliary.

  • Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the N-acyl-2,2-diphenylglycine substrate in an anhydrous ether solvent such as THF or diethyl ether.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • LiAlH₄ Addition: Carefully add LiAlH₄ (typically 2-3 equivalents) portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water. Ensure all glassware and solvents are anhydrous.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to 0 °C and slowly and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).[5]

  • Workup: Stir the resulting mixture until a granular precipitate forms. Filter the mixture and wash the solid with fresh solvent.

  • Purification: The filtrate contains the desired amine product and the recovered chiral auxiliary. These can be separated by column chromatography or acid-base extraction.

Protocol 3: Assessing Epimerization by Chiral HPLC

This protocol outlines a general method for determining the enantiomeric excess of the product after auxiliary removal.

  • Sample Preparation: Prepare a standard solution of the racemic product. Prepare a solution of the product obtained from the cleavage reaction. If necessary, derivatize the samples with a suitable achiral reagent to improve their chromatographic properties and detectability.[6]

  • Column and Mobile Phase Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based CSPs are often effective for separating enantiomers of chiral acids and alcohols.[6] Screen different mobile phases (e.g., mixtures of hexane/isopropanol or acetonitrile/water with acidic or basic additives) to achieve baseline separation of the enantiomers.

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Inject the sample from the cleavage reaction and integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (ee%):

    • ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Data Presentation

Table 1: Comparison of Cleavage Methods (Example Data)

MethodReagentsTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (%)
Acidic Hydrolysis6M HCl, Dioxane100128592
Basic Hydrolysis2M NaOH, THF/H₂O60247885
Reductive (LiAlH₄)LiAlH₄, THF25892>99
Reductive (LiBH₄)LiBH₄, THF251688>99

Note: The data in this table are illustrative and will vary depending on the specific substrate.

Visualizations

experimental_workflow cluster_start Starting Material cluster_cleavage Cleavage Method cluster_workup Workup & Separation cluster_products Products cluster_analysis Analysis start N-Acyl-2,2-diphenylglycine Substrate hydrolysis Hydrolytic Cleavage (e.g., 6M HCl, reflux) start->hydrolysis Select Method reduction Reductive Cleavage (e.g., LiAlH4, THF) start->reduction Select Method workup Aqueous Workup & Extraction hydrolysis->workup reduction->workup product Desired Product (Carboxylic Acid, Alcohol, or Amine) workup->product Separate auxiliary Recovered Auxiliary (this compound) workup->auxiliary Separate analysis Purification & Chiral HPLC Analysis product->analysis recycling Recycled Auxiliary auxiliary->recycling Purify for Recycling

Caption: Workflow for the removal of the this compound chiral auxiliary.

troubleshooting_logic start Incomplete Cleavage? increase_temp Increase Temperature start->increase_temp Yes increase_time Increase Reaction Time start->increase_time stronger_reagent Use Stronger Reagent start->stronger_reagent epimerization Epimerization Observed? start->epimerization No increase_temp->epimerization increase_time->epimerization stronger_reagent->epimerization milder_cond Use Milder Conditions (e.g., lower temp, weaker base) epimerization->milder_cond Yes success Successful Removal epimerization->success No reductive_cleavage Switch to Reductive Cleavage milder_cond->reductive_cleavage If still problematic milder_cond->success reductive_cleavage->success

Caption: Troubleshooting logic for common issues in auxiliary removal.

References

Technical Support Center: Amination of 2,2-Diphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation during the amination of 2,2-diphenylglycine.

Troubleshooting Guides

This section addresses specific issues that may arise during the amination of the sterically hindered amino acid, this compound.

Issue 1: Low Yield of the Desired Amide

  • Question: I am experiencing a low yield of my target this compound amide. What are the potential causes and how can I improve the conversion?

  • Answer: Low yields in the amination of this compound are often attributed to its significant steric hindrance, which slows down the reaction kinetics. Several factors could be contributing to this issue.

    Probable Causes & Solutions:

    Probable CauseRecommended Solution
    Insufficient Activation of the Carboxylic Acid The bulky diphenyl groups impede the approach of the coupling reagent. Using a more potent activating agent can enhance the reaction rate. Consider switching from standard carbodiimides like DCC or EDC alone to a combination with an additive such as HOBt or Oxyma, or employing a uronium/phosphonium salt-based reagent like HATU, HBTU, or PyBOP. These reagents form highly reactive esters, which can accelerate the coupling to the amine.
    Poor Nucleophilicity of the Amine If you are using a weakly nucleophilic amine, the reaction will be inherently slow. Increasing the concentration of the amine (if feasible) or raising the reaction temperature can help. However, be cautious as higher temperatures can also promote side reactions.
    Inappropriate Solvent The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are generally preferred as they can help to solvate the reactants and intermediates effectively.
    Premature Hydrolysis of Activated Intermediate The activated carboxylic acid intermediate is susceptible to hydrolysis, especially in the presence of moisture. Ensure all reagents and solvents are anhydrous.

Issue 2: Presence of an Insoluble White Precipitate

  • Question: A white precipitate that is difficult to filter has formed in my reaction mixture, complicating the workup. What is this precipitate and how can I avoid it?

  • Answer: The formation of an insoluble white precipitate is a common issue when using certain carbodiimide coupling reagents.

    Probable Causes & Solutions:

    Probable CauseRecommended Solution
    Formation of Dicyclohexylurea (DCU) If you are using N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling reagent, the byproduct dicyclohexylurea (DCU) is formed, which is notoriously insoluble in most common organic solvents.[1]
    Switch to a Water-Soluble Carbodiimide To avoid the issue of DCU precipitation, switch to a water-soluble carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble and can be easily removed during an aqueous workup.
    Use of Diisopropylcarbodiimide (DIC) Another alternative is N,N'-Diisopropylcarbodiimide (DIC). The resulting diisopropylurea byproduct is more soluble in organic solvents compared to DCU.

Issue 3: Detection of a Byproduct with the Same Mass as the Starting Material

  • Question: I have isolated a byproduct that has the same mass as my starting this compound. What could this be?

  • Answer: A byproduct with the same mass as the starting carboxylic acid, particularly when using carbodiimide reagents, is often the result of an intramolecular rearrangement.

    Probable Causes & Solutions:

    Probable CauseRecommended Solution
    N-Acylurea Formation The highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid with a carbodiimide, can rearrange to a stable and unreactive N-acylurea.[2] This byproduct has the same molecular weight as the starting acid and will not react further with the amine.
    Use of Additives The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can intercept the O-acylisourea intermediate to form an active ester. This active ester is less prone to rearrangement and reacts more efficiently with the amine, thus minimizing N-acylurea formation.
    Solvent Choice The rearrangement to N-acylurea is more prevalent in solvents with low dielectric constants. Using more polar aprotic solvents like DMF can help to suppress this side reaction.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the amination of this compound and how can I minimize it?

A1: The most common and troublesome byproduct is the N-acylurea , formed via the rearrangement of the O-acylisourea intermediate when using carbodiimide coupling reagents. To minimize its formation, it is highly recommended to use an additive such as HOBt or Oxyma in conjunction with your carbodiimide (e.g., EDC/HOBt). These additives form active esters that are more stable towards intramolecular rearrangement and more reactive towards the amine.

Q2: Is racemization a concern during the amination of this compound?

A2: this compound is an achiral amino acid as the alpha-carbon is not a stereocenter. Therefore, racemization (or more accurately, epimerization in the context of a peptide chain) at the alpha-carbon of the this compound residue is not possible.

Q3: Which coupling reagent is best for the amination of a sterically hindered amino acid like this compound?

A3: For sterically hindered amino acids, more powerful coupling reagents are generally required. While EDC/HOBt can be effective, uronium/phosphonium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) , or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often preferred. These reagents typically lead to faster reaction times and higher yields due to the formation of highly reactive activated esters.

Q4: What is the optimal reaction temperature for the amination of this compound?

A4: The optimal temperature is a balance between reaction rate and the potential for side reactions. It is generally advisable to start the reaction at 0 °C and then allow it to slowly warm to room temperature. For particularly sluggish reactions involving hindered substrates, gentle heating (e.g., to 40-50 °C) may be necessary, but this should be monitored carefully as higher temperatures can increase the likelihood of side reactions.

Q5: How can I effectively purify the final this compound amide product?

A5: Purification can typically be achieved through standard techniques. If a water-soluble carbodiimide like EDC was used, an aqueous workup (washing with dilute acid, then dilute base, followed by brine) will remove the urea byproduct and any unreacted starting materials. Subsequent purification by flash column chromatography on silica gel is usually sufficient to obtain the pure amide.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amination of Sterically Hindered Amino Acids

Coupling ReagentAdditiveTypical ByproductsAdvantagesDisadvantages
DCC -Dicyclohexylurea (DCU)InexpensiveInsoluble byproduct, difficult to remove.
EDC -N-acylurea, water-soluble ureaWater-soluble byproduct, easy workup.Can lead to significant N-acylurea formation without an additive.
EDC HOBt/Oxyma Water-soluble urea, HOBt/OxymaSuppresses N-acylurea formation and racemization (if applicable).[3]HOBt has potential explosive properties.
HATU/HBTU -Tetramethylurea, HOBt/HOAtHigh coupling efficiency, especially for hindered systems.[4]More expensive than carbodiimides.
PyBOP -Hexamethylphosphoramide (HMPA) from BOP, Tris(pyrrolidino)phosphine oxideHigh coupling efficiency.Byproducts can be difficult to remove. BOP is a suspected carcinogen.

Experimental Protocols

Protocol 1: General Procedure for the Amination of this compound using EDC and HOBt

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Amine and HOBt: Add the amine (1.1 eq) to the solution, followed by HOBt (1.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of EDC: Add EDC.HCl (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion due to steric hindrance.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound amide.

Protocol 2: General Procedure for the Amination of this compound using HATU

  • Dissolution: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add HATU (1.1 eq) to the solution.

  • Addition of Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Pre-activation: Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: Add the amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Amidation_Pathway Carboxylic_Acid This compound (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., EDC) Carbodiimide->O_Acylisourea Amide_Product Desired Amide (R-CONH-R') O_Acylisourea->Amide_Product + Amine Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) Active_Ester Active Ester Intermediate O_Acylisourea->Active_Ester + Additive Amine Amine (R'-NH2) Amine->Amide_Product Amine->Active_Ester Additive Additive (HOBt/Oxyma) Additive->Active_Ester Active_Ester->Amide_Product + Amine

Caption: Reaction pathway for carbodiimide-mediated amination and the role of additives.

Troubleshooting_Workflow Start Start: Amination of This compound Check_Yield Low Yield? Start->Check_Yield Check_Precipitate Insoluble Precipitate? Check_Yield->Check_Precipitate No Increase_Activation Use stronger coupling agent (e.g., HATU, HBTU) or add HOBt/Oxyma Check_Yield->Increase_Activation Yes Check_Byproduct Byproduct with same mass as starting material? Check_Precipitate->Check_Byproduct No Change_Carbodiimide Switch from DCC to EDC or DIC Check_Precipitate->Change_Carbodiimide Yes Success Successful Reaction Check_Byproduct->Success No Add_HOBt Add HOBt or Oxyma to suppress N-acylurea formation Check_Byproduct->Add_HOBt Yes Increase_Activation->Check_Precipitate Change_Carbodiimide->Check_Byproduct Add_HOBt->Success

References

Technical Support Center: 2,2-Diphenylglycine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of 2,2-Diphenylglycine reactions.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in yield and an increase in impurities upon scaling up our this compound synthesis from lab to pilot scale. What are the likely causes?

A1: Scaling up reactions involving this compound can introduce several challenges that may not be apparent at the laboratory scale. The primary factors to investigate are:

  • Heat Transfer: Exothermic reactions can lead to localized overheating in large reactors, promoting side reactions and degradation of the product. Ensure your reactor has adequate cooling capacity and that the heat transfer is efficient.

  • Mixing Efficiency: Inadequate mixing can result in localized high concentrations of reagents, leading to the formation of byproducts. The stirrer design, agitation speed, and vessel geometry are critical parameters to evaluate.

  • Reagent Addition Rate: Slow and controlled addition of reagents is often necessary at a larger scale to manage heat generation and maintain optimal concentration profiles.

  • Purity of Starting Materials: Impurities in starting materials can have a more significant impact on the reaction outcome at a larger scale.

Q2: Our process involves a recrystallization step for purifying this compound, but we are struggling with inconsistent crystal size and morphology at a larger scale. What can we do?

A2: Achieving consistent crystallization at scale requires precise control over several parameters:

  • Cooling Rate: A slow and controlled cooling profile is crucial for obtaining uniform crystals. Rapid cooling often leads to the formation of fine, difficult-to-filter crystals.

  • Seeding: The use of seed crystals can help control the crystallization process and lead to a more uniform particle size distribution.

  • Supersaturation: The level of supersaturation needs to be carefully controlled. Too high a level can lead to rapid, uncontrolled nucleation.

  • Agitation: The mixing during crystallization should be gentle enough to avoid breaking the crystals (secondary nucleation) but sufficient to maintain a uniform temperature and suspension of the solid.

Q3: We are using this compound in a peptide synthesis and are encountering issues with its solubility in our chosen solvent system during scale-up. What are our options?

A3: this compound is a crystalline solid, and its solubility can be a limiting factor in large-scale reactions. Consider the following approaches:

  • Solvent Screening: A thorough solvent screening study can help identify a solvent or solvent mixture that provides the desired solubility at the intended process temperature.

  • Temperature Adjustment: Increasing the reaction temperature can improve solubility, but this must be balanced against the potential for increased side reactions or product degradation.

  • Use of a Slurry: If the solubility remains a challenge, it may be possible to run the reaction as a slurry, provided that the reaction kinetics are not adversely affected and that the solid can be kept uniformly suspended.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction due to poor mixing.Optimize stirrer design and agitation speed. Consider using baffles in the reactor.
Thermal degradation of the product.Improve reactor cooling and control the rate of addition of exothermic reagents.
Formation of byproducts due to localized high concentrations of reagents.Dilute reagent streams and optimize the addition profile.
High Impurity Profile Side reactions favored at higher temperatures.Implement stricter temperature control.
Longer reaction times at scale leading to degradation.Re-optimize the reaction time for the larger scale.
Impurities in starting materials.Source higher purity starting materials and implement incoming quality control.
Difficult Product Isolation/Filtration Formation of fine particles or an oily product instead of a crystalline solid.Optimize the crystallization process (cooling rate, seeding, solvent system).
Product is too soluble in the reaction solvent.Perform a solvent swap to an anti-solvent before filtration.
Inconsistent Batch-to-Batch Results Variations in raw material quality.Establish robust specifications and testing for all starting materials.
Lack of precise control over process parameters (temperature, pressure, addition rates).Implement automated process control systems.
Inconsistent reactor cleaning procedures leading to cross-contamination.Develop and validate a rigorous reactor cleaning protocol.

Experimental Protocols

General Protocol for a Scaled-Up Bucherer-Bergs Synthesis of this compound

This is a representative protocol and should be optimized for specific equipment and safety considerations.

  • Reaction Setup: A clean, dry, jacketed glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel is required. The reactor should be purged with an inert gas (e.g., nitrogen).

  • Charge Reactants: Charge benzophenone, potassium cyanide, and ammonium carbonate to the reactor.

  • Solvent Addition: Add a suitable solvent mixture (e.g., ethanol/water) to the reactor.

  • Heating and Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with constant agitation. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Work-up: Upon completion, cool the reaction mixture. Carefully add a mineral acid (e.g., HCl) to hydrolyze the intermediate hydantoin. This step is exothermic and requires careful temperature control.

  • Isolation: The this compound will precipitate. Isolate the product by filtration.

  • Purification: Wash the crude product with water and then an organic solvent (e.g., acetone) to remove impurities.

  • Drying: Dry the purified product under vacuum at an appropriate temperature.

Quantitative Data from Hypothetical Scale-Up Batches
Parameter Lab Scale (1 L) Pilot Scale (50 L) Production Scale (500 L)
Benzophenone (kg) 0.15.050.0
Potassium Cyanide (kg) 0.042.020.0
Ammonium Carbonate (kg) 0.15.050.0
Solvent Volume (L) 0.525250
Reaction Time (h) 6810
Yield (%) 857875
Purity (HPLC, %) 99.098.598.2
Major Impurity (%) 0.5 (unreacted benzophenone)0.8 (unreacted benzophenone)1.0 (unreacted benzophenone)
Other Impurity (%) 0.5 (dimeric byproduct)0.7 (dimeric byproduct)0.8 (dimeric byproduct)

Visualizations

Scale_Up_Workflow cluster_lab Lab Scale (1 L) cluster_pilot Pilot Scale (50 L) cluster_production Production Scale (500 L) lab_synthesis Synthesis lab_workup Work-up & Isolation lab_synthesis->lab_workup lab_purification Purification (Chromatography/Recrystallization) lab_workup->lab_purification pilot_synthesis Synthesis (Controlled Addition) lab_purification->pilot_synthesis Process Optimization pilot_workup Work-up & Isolation (Filtration) pilot_synthesis->pilot_workup pilot_purification Purification (Crystallization) pilot_workup->pilot_purification prod_synthesis Synthesis (Automated Control) pilot_purification->prod_synthesis Further Optimization prod_workup Work-up & Isolation (Centrifugation) prod_synthesis->prod_workup prod_purification Purification (Optimized Crystallization) prod_workup->prod_purification

Caption: Experimental workflow for scaling up this compound synthesis.

Troubleshooting_Logic start Low Yield or High Impurities Observed check_temp Review Temperature Profile start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_reagents Analyze Raw Material Purity start->check_reagents overheating Localized Overheating check_temp->overheating Yes poor_mixing Inhomogeneous Reaction check_mixing->poor_mixing Yes impure_reagents Starting Material Impurities check_reagents->impure_reagents Yes solution_temp Improve Cooling & Control Addition Rate overheating->solution_temp solution_mixing Optimize Stirrer & Agitation poor_mixing->solution_mixing solution_reagents Source Higher Purity Materials impure_reagents->solution_reagents

Caption: Troubleshooting logic for addressing common scale-up issues.

Validation & Comparative

A Comparative Guide to 2,2-Diphenylglycine and Phenylglycine as Chiral Building Blocks in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral building block is a critical decision in the design of stereoselective synthetic routes. This guide provides an objective comparison of two prominent chiral amino acid derivatives, 2,2-diphenylglycine and phenylglycine, in their roles as chiral auxiliaries and synthons. The following sections detail their performance in key asymmetric reactions, supported by experimental data and protocols, to aid in the rational selection of these valuable synthetic tools.

Introduction to Chiral Building Blocks

Chiral building blocks are enantiomerically pure compounds that are incorporated into a synthetic sequence to introduce chirality. An effective chiral building block, when used as a chiral auxiliary, should be readily available, easily attached to the substrate, exert a high degree of stereocontrol during the reaction, and be subsequently removable under mild conditions, preferably with the potential for recycling. Both this compound and phenylglycine, with their inherent chirality and structural features, have been explored for these purposes, albeit in different capacities and with varying degrees of success.

Phenylglycine: A Workhorse in Asymmetric Strecker Synthesis

Phenylglycine, and particularly its derivatives like phenylglycine amide, has proven to be a highly effective chiral auxiliary in the asymmetric Strecker synthesis of α-amino acids. This method is valued for its operational simplicity and the high levels of stereoselectivity it can achieve, often through crystallization-induced asymmetric transformation.

Performance Data: Asymmetric Strecker Synthesis with (R)-Phenylglycine Amide

The use of (R)-phenylglycine amide as a chiral auxiliary in the Strecker reaction allows for the synthesis of nearly diastereomerically pure α-amino nitriles. One of the key advantages of this method is the in situ crystallization of one diastereomer, which drives the equilibrium towards the desired product, resulting in high diastereomeric ratios and yields.

Aldehyde/KetoneSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)Reference
PivaldehydeWater7093>99:1[1]
3,4-DimethoxyphenylacetoneMethanol/WaterRoom Temp76>99:1[1]

Table 1: Performance of (R)-Phenylglycine Amide in Asymmetric Strecker Synthesis.[1]

Experimental Protocol: Asymmetric Strecker Synthesis of (S)-tert-Leucine

This protocol details the synthesis of an α-amino nitrile using (R)-phenylglycine amide as a chiral auxiliary, followed by its conversion to (S)-tert-leucine.

Step 1: Asymmetric Strecker Synthesis of the α-Amino Nitrile [2]

  • A suspension of (R)-phenylglycine amide (60.3 g, 400 mmol) in water (400 mL) is prepared in a reaction vessel.

  • Pivaldehyde (37.2 g, 419 mmol) is added to the suspension at room temperature.

  • Simultaneously, a 30% aqueous solution of sodium cyanide (68.8 g, 420 mmol) and glacial acetic acid (25.4 g, 423 mmol) are added over a period of 30 minutes. The temperature of the reaction mixture will increase to 23-28°C.

  • The mixture is stirred for 2 hours at 30°C, followed by stirring for 20 hours at 70°C.

  • After cooling to 30°C, the precipitated α-amino nitrile is isolated by filtration and washed with water (500 mL).

  • The product is dried to yield the nearly colorless solid with a diastereomeric ratio greater than 99:1.

Step 2: Conversion to (S)-tert-Leucine [1]

The diastereomerically pure α-amino nitrile is then converted in three steps, including hydrolysis of the nitrile and amide functionalities, to afford (S)-tert-leucine in 73% overall yield and with an enantiomeric excess of >98%.[1][3]

This compound: A Bulky Scaffold for Stereocontrol

This compound, with its two phenyl groups attached to the α-carbon, presents a sterically demanding and conformationally restricted chiral environment. This feature can be exploited to induce high levels of stereoselectivity in asymmetric reactions. While less commonly employed as a chiral auxiliary in the same manner as phenylglycine, its derivatives have been used in the asymmetric synthesis of α-alkyl-α-phenylglycine derivatives. A notable application involves its incorporation into chiral ligands for asymmetric catalysis.

Due to the limited direct comparative studies, a well-established system for the asymmetric alkylation of glycine, the Belokon's chiral nickel(II) complex of a Schiff base derived from glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, is presented here as a benchmark for high-yielding, stereoselective α-amino acid synthesis. This provides a relevant comparison for the potential of sterically hindered glycine derivatives.

Performance Data: Asymmetric Alkylation of a Chiral Glycine Schiff Base Complex

The alkylation of the chiral Ni(II) complex of the glycine Schiff base allows for the synthesis of various α-amino acids with high diastereoselectivity and good yields. The bulky chiral ligand effectively shields one face of the glycine enolate, directing the approach of the electrophile.

Alkyl HalideYield (%)Diastereomeric Excess (de) (%)Reference
Methyl Iodide (for Alanine)70-92 (optical yield)-[4]
Isopropyl Iodide (for Valine)70-92 (optical yield)-[4]
Benzyl Bromide (for Phenylalanine)80 (selectivity)-[4]

Table 2: Performance in Asymmetric Alkylation of a Chiral Ni(II)-Glycine Schiff Base Complex.[4]

Experimental Protocol: Asymmetric Alkylation of a Chiral Ni(II)-Glycine Schiff Base Complex

This protocol outlines the general procedure for the asymmetric alkylation of the nickel(II) complex of the Schiff base of glycine and (S)-o-[(N-benzylprolyl)amino]benzophenone.[4]

  • The chiral nickel(II) complex of the glycine Schiff base is dissolved in dimethylformamide (DMF).

  • Solid sodium hydroxide is added as a catalyst.

  • The appropriate alkyl halide is added to the reaction mixture at 25°C.

  • The reaction is stirred until completion.

  • The resulting mixture of diastereomeric complexes is then separated by chromatography on silica gel.

  • The separated diastereomer is hydrolyzed with aqueous HCl to yield the optically pure α-amino acid and recover the chiral auxiliary.

Visualizing Asymmetric Synthesis Workflows

The following diagrams illustrate the general workflows for the asymmetric synthesis of α-amino acids using chiral auxiliaries, as discussed in this guide.

Asymmetric_Strecker_Synthesis cluster_strecker Asymmetric Strecker Synthesis Aldehyde Aldehyde/Ketone Intermediate Diastereomeric α-Amino Nitriles (in equilibrium) Aldehyde->Intermediate PhenylglycineAmide (R)-Phenylglycine Amide PhenylglycineAmide->Intermediate NaCN NaCN NaCN->Intermediate Crystallization Crystallization-Induced Asymmetric Transformation Intermediate->Crystallization Selective Precipitation PureDiastereomer Diastereomerically Pure α-Amino Nitrile Crystallization->PureDiastereomer Hydrolysis Hydrolysis PureDiastereomer->Hydrolysis AminoAcid Enantiomerically Pure α-Amino Acid Hydrolysis->AminoAcid AuxiliaryRemoval Auxiliary Removal Hydrolysis->AuxiliaryRemoval

Caption: Asymmetric Strecker Synthesis Workflow.

Asymmetric_Alkylation cluster_alkylation Asymmetric Alkylation of Chiral Glycine Enolate Glycine Glycine SchiffBase Chiral Ni(II)-Glycine Schiff Base Complex Glycine->SchiffBase ChiralAuxiliary Chiral Auxiliary (e.g., Proline derivative) ChiralAuxiliary->SchiffBase NiCl2 NiCl2 NiCl2->SchiffBase Enolate Chiral Enolate SchiffBase->Enolate Deprotonation Base Base Base->Enolate Alkylation Diastereoselective Alkylation Enolate->Alkylation AlkylHalide Alkyl Halide (R-X) AlkylHalide->Alkylation AlkylatedComplex Alkylated Ni(II) Complex (Diastereomeric Mixture) Alkylation->AlkylatedComplex Separation Chromatographic Separation AlkylatedComplex->Separation PureComplex Diastereomerically Pure Complex Separation->PureComplex Hydrolysis Hydrolysis PureComplex->Hydrolysis AminoAcid Enantiomerically Pure α-Amino Acid Hydrolysis->AminoAcid AuxiliaryRecovery Auxiliary Recovery Hydrolysis->AuxiliaryRecovery

Caption: Asymmetric Alkylation Workflow.

Conclusion

Both this compound and phenylglycine offer distinct advantages as chiral building blocks. Phenylglycine, particularly as its amide derivative, excels as a chiral auxiliary in the asymmetric Strecker synthesis, providing a practical and highly stereoselective route to a variety of α-amino acids. The bulky nature of this compound suggests its potential for inducing high stereoselectivity, and while direct, broadly applicable examples as a chiral auxiliary are less documented, its derivatives show promise in the synthesis of sterically hindered amino acids and as components of chiral ligands. The choice between these two building blocks will ultimately depend on the specific synthetic target, the desired reaction pathway, and the required level of stereocontrol. Further research into the applications of this compound as a chiral auxiliary is warranted to fully explore its potential in asymmetric synthesis.

References

A Comparative Guide to Enantiomeric Excess Determination of 2,2-Diphenylglycine Derivatives by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and the development of chiral pharmaceuticals. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric excess determination of 2,2-Diphenylglycine derivatives, supported by experimental data and detailed protocols.

This compound and its derivatives are important building blocks in the synthesis of various chiral ligands, catalysts, and pharmaceutically active compounds. The stereochemistry of these molecules is crucial for their biological activity and efficacy. Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers, providing reliable determination of enantiomeric excess.[1]

Comparison of Chiral Stationary Phases for this compound Derivatives

The choice of the chiral stationary phase (CSP) is the most critical factor in developing a successful enantioselective HPLC method. Polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated broad applicability for the separation of a wide range of chiral compounds, including amino acid derivatives.

Chiral Stationary Phase (CSP) TypeCommon ExamplesMobile Phase CompatibilityGeneral Performance for Amino Acid Derivatives
Polysaccharide-based Chiralpak® AD-H, Chiralcel® OD-HNormal Phase, Reversed Phase, Polar OrganicExcellent enantioselectivity for a wide range of underivatized and derivatized amino acids.[2]
Macrocyclic Glycopeptide-based Chirobiotic™ V, Chirobiotic™ TNormal Phase, Reversed Phase, Polar IonicMultimodal, offering broad selectivity for N-protected amino acids (e.g., N-Boc, N-Fmoc).

Experimental Protocols

Detailed experimental protocols are essential for reproducing and adapting chiral separation methods. Below are generalized protocols for the enantiomeric excess determination of N-protected this compound derivatives based on common practices for similar compounds.

Method 1: Polysaccharide-Based CSP in Normal Phase Mode

This method is a common starting point for the enantioseparation of many chiral compounds.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep_sample Dissolve this compound derivative in mobile phase (e.g., 1 mg/mL) injection Inject Sample prep_sample->injection hplc_system HPLC System with UV Detector csp_column Polysaccharide-based CSP (e.g., Chiralpak® AD-H) mobile_phase Mobile Phase (e.g., n-Hexane/Isopropanol/TFA) separation Isocratic Elution injection->separation detection UV Detection (e.g., 254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate Enantiomer Peaks chromatogram->peak_integration ee_calculation Calculate Enantiomeric Excess (% ee) peak_integration->ee_calculation

Caption: Workflow for enantiomeric excess determination using a polysaccharide-based CSP.

Detailed Parameters:

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (TFA) (e.g., 80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL.

Method 2: Macrocyclic Glycopeptide-Based CSP for N-Boc Derivatives

This method is particularly suitable for N-protected amino acids.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep_sample Dissolve N-Boc-2,2-Diphenylglycine in mobile phase (e.g., 1 mg/mL) injection Inject Sample prep_sample->injection hplc_system HPLC System with UV Detector csp_column Macrocyclic Glycopeptide-based CSP (e.g., Chirobiotic™ T) mobile_phase Mobile Phase (e.g., Methanol/Acetic Acid/Triethylamine) separation Isocratic Elution injection->separation detection UV Detection (e.g., 230 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate Enantiomer Peaks chromatogram->peak_integration ee_calculation Calculate Enantiomeric Excess (% ee) peak_integration->ee_calculation

Caption: Workflow for N-Boc-2,2-Diphenylglycine analysis using a macrocyclic glycopeptide CSP.

Detailed Parameters:

  • Column: Chirobiotic™ T (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (e.g., 100:0.1:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the N-Boc-2,2-Diphenylglycine in the mobile phase to a concentration of approximately 1 mg/mL.

Data Presentation and Interpretation

The primary output of a chiral HPLC analysis is a chromatogram showing the separation of the two enantiomers. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Conclusion

The determination of enantiomeric excess for this compound derivatives by chiral HPLC is a robust and reliable method. Polysaccharide and macrocyclic glycopeptide-based chiral stationary phases are excellent starting points for method development. By systematically optimizing the mobile phase composition and other chromatographic parameters, baseline separation of enantiomers can be achieved, allowing for accurate and precise determination of enantiomeric purity. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers in the pharmaceutical and chemical industries.

References

Comparative NMR Analysis of 2,2-Diphenylglycine and Related Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the ¹H and ¹³C NMR spectral characteristics of 2,2-diphenylglycine, offering a comparative analysis with structurally related amino acids for researchers, scientists, and professionals in drug development.

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Due to the limited availability of directly published experimental NMR data for this compound, this guide presents a combination of predicted spectral data and experimental data from structurally analogous compounds, namely glycine and 2-phenylglycine. This comparative approach allows for a thorough understanding of the influence of the diphenylmethyl substituent on the NMR chemical shifts.

¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for glycine and 2-phenylglycine. These values are crucial for the identification and structural elucidation of these compounds.

Table 1: ¹H NMR Spectral Data Comparison

CompoundFunctional GroupPredicted/Experimental Chemical Shift (δ ppm)Multiplicity
This compound Phenyl (ortho, meta, para)7.2 - 7.5Multiplet
NH₂2.5 - 3.5 (broad)Singlet
COOH10.0 - 12.0 (broad)Singlet
Glycine α-CH₂~3.55Singlet
NH₃⁺~8.15 (broad)Singlet
COOH~11.5 (broad)Singlet
2-Phenylglycine Phenyl7.3 - 7.5Multiplet
α-CH~4.7Singlet
NH₃⁺~8.3 (broad)Singlet
COOH~11.0 (broad)Singlet

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AtomPredicted/Experimental Chemical Shift (δ ppm)
This compound Carbonyl (COOH)~175
Quaternary (Cα)~70
Phenyl (ipso)~140
Phenyl (ortho)~128
Phenyl (meta)~129
Phenyl (para)~127
Glycine Carbonyl (COOH)~171
α-Carbon (CH₂)~42
2-Phenylglycine Carbonyl (COOH)~174
α-Carbon (CH)~59
Phenyl (ipso)~136
Phenyl (ortho)~128
Phenyl (meta)~129
Phenyl (para)~129

Experimental Protocols

A general protocol for acquiring ¹H and ¹³C NMR spectra of amino acids is provided below. Specific parameters may need to be optimized based on the instrument and sample concentration.

Sample Preparation:

  • Dissolve 5-10 mg of the amino acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment).

  • For compounds with limited solubility, gentle heating or sonication may be employed.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field strength is recommended.

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-16 ppm.

  • Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Reference: TMS at 0 ppm or the deuterated solvent signal.

Visualization of NMR Analysis Workflow

The following diagram illustrates the general workflow for NMR sample preparation and spectral analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Setup Setup NMR Spectrometer Transfer->Setup Acquire Acquire Spectra (1H & 13C) Setup->Acquire Process Process Raw Data (FT, Phasing) Acquire->Process Reference Reference Spectra Process->Reference Integrate Integrate Peaks (1H) Reference->Integrate Assign Assign Signals Integrate->Assign Compare Compare with Alternatives Assign->Compare

Caption: Workflow for NMR analysis.

Logical Relationship of Signal Splitting in ¹H NMR

In ¹H NMR, the signal for a proton is split by neighboring, non-equivalent protons. This diagram illustrates the logical relationship of this splitting, known as the n+1 rule.

Spin_Splitting cluster_splitting Resulting Signal Multiplicity (n+1 rule) cluster_example H_observed Observed Proton (Ha) H_neighbor Neighboring Proton (Hb) n0 0 Neighbors -> Singlet n1 1 Neighbor -> Doublet H_neighbor->n1 n=1 n2 2 Neighbors -> Triplet n3 3 Neighbors -> Quartet start Start with Unsplit Signal split1 Split by one Hb start->split1 1st Split split2 Split by second Hb split1->split2 2nd Split

Caption: ¹H NMR signal splitting.

Mass Spectrometry Fragmentation: A Comparative Guide to 2,2-Diphenylglycine and 2-Phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of 2,2-diphenylglycine and a structurally related non-proteinogenic amino acid, 2-phenylglycine. Understanding these fragmentation patterns is crucial for the identification and structural elucidation of these compounds in complex matrices, a common challenge in drug development and metabolic research. This document presents experimental data for 2-phenylglycine and a predicted fragmentation pattern for this compound based on established fragmentation principles, supported by detailed experimental protocols for analysis.

Executive Summary

Mass spectrometry is an indispensable tool for the structural analysis of novel chemical entities. The fragmentation pattern of a molecule provides a unique fingerprint that aids in its identification. This guide focuses on two aromatic amino acids: this compound, a bulky, sterically hindered molecule, and its simpler analog, 2-phenylglycine. While experimental electron ionization (EI) mass spectral data for 2-phenylglycine is readily available, detailed fragmentation data for this compound is less accessible. This guide bridges that gap by providing a reasoned, predictive overview of the expected fragmentation of this compound, drawing parallels and highlighting differences with the known fragmentation of 2-phenylglycine.

Comparison of Fragmentation Patterns

The primary difference in the fragmentation of this compound and 2-phenylglycine is expected to arise from the presence of the second phenyl group on the alpha-carbon of this compound. This additional phenyl group significantly influences the stability of radical cations and carbocations formed during fragmentation, leading to distinct fragmentation pathways.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios (m/z) and relative intensities observed in the electron ionization mass spectrum of 2-phenylglycine, sourced from the NIST Mass Spectrometry Data Center. A predicted fragmentation pattern for this compound is also presented, based on common fragmentation pathways for amino acids and diphenylmethane derivatives.

CompoundMolecular WeightKey Fragments (m/z)Predicted/Observed Relative Intensity (%)Putative Fragment Identity
2-Phenylglycine 151.16106100[C7H8N]+• (Phenylmethanimine radical cation)
7730[C6H5]+ (Phenyl cation)
5125[C4H3]+
10520[C7H7O]+ (Benzoyl cation)
4415[CH2NH2]+
This compound 227.26167High[C13H11]+ (Diphenylmethyl cation)
182Moderate[M-COOH]+
77Moderate[C6H5]+ (Phenyl cation)
152Low[C12H8]+ (Biphenylene)
44Low[CH2NH2]+

Fragmentation Pathway Analysis

The fragmentation pathways of these two molecules are dictated by the stability of the resulting fragments. The presence of the phenyl groups plays a key role in directing the fragmentation.

This compound (Predicted)

The fragmentation of this compound is anticipated to be dominated by the formation of the highly stable diphenylmethyl cation (tropylium-like structure).

2_2_Diphenylglycine_Fragmentation M This compound+• (m/z 227) F1 [M-COOH]+• (m/z 182) M->F1 - COOH F2 Diphenylmethyl cation [C13H11]+ (m/z 167) M->F2 - H2N-CH-COOH F4 [CH2NH2]+ (m/z 44) M->F4 - C(Ph)2COOH F1->F2 - NH F3 Phenyl cation [C6H5]+ (m/z 77) F2->F3 - C7H6

Caption: Predicted fragmentation of this compound.

2-Phenylglycine (Observed)

The fragmentation of 2-phenylglycine is characterized by the cleavage of the benzylic bond and the loss of the carboxyl group.[1][2]

2_Phenylglycine_Fragmentation M 2-Phenylglycine+• (m/z 151) F1 [M-COOH]+• (m/z 106) M->F1 - COOH F2 [C7H7]+ (m/z 91) M->F2 - H2N-CH-COOH F4 [CH2NH2]+ (m/z 44) M->F4 - CH(Ph)COOH F3 Phenyl cation [C6H5]+ (m/z 77) F1->F3 - HCN

Caption: Fragmentation of 2-Phenylglycine.

Experimental Protocols

To obtain high-quality mass spectra for these compounds, the following experimental protocols are recommended.

Electron Ionization Mass Spectrometry (EI-MS)

This technique is suitable for volatile or semi-volatile compounds and typically provides rich fragmentation for structural elucidation.

EI_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis dissolve Dissolve sample (e.g., in methanol) introduce Introduce via direct inlet or GC dissolve->introduce ionization Electron Ionization (70 eV) introduce->ionization analyzer Mass Analyzer (e.g., Quadrupole, TOF) ionization->analyzer detector Detector analyzer->detector spectrum Generate Mass Spectrum detector->spectrum interpretation Interpret Fragmentation Pattern spectrum->interpretation

Caption: Workflow for EI-MS analysis.

Methodology:

  • Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.

  • Introduction: Introduce the sample into the mass spectrometer using a direct insertion probe or via gas chromatography (GC) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Utilize a standard electron ionization energy of 70 eV to induce fragmentation.

  • Mass Analysis: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-300).

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for minor fragments.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

This soft ionization technique is ideal for non-volatile and thermally labile compounds, allowing for the analysis of the intact molecule and its controlled fragmentation.

ESI_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Tandem Mass Spectrometry cluster_data_analysis Data Analysis dissolve Dissolve sample in suitable solvent (e.g., 50:50 ACN:H2O + 0.1% Formic Acid) infuse Direct infusion via syringe pump dissolve->infuse ms1 MS1: Select Precursor Ion [M+H]+ infuse->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Analyze Fragment Ions cid->ms2 spectrum Generate MS/MS Spectrum ms2->spectrum interpretation Elucidate Fragmentation Pathway spectrum->interpretation

Caption: Workflow for ESI-MS/MS analysis.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the analyte (1-10 µM) in a solvent compatible with electrospray ionization, such as a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS1 Analysis: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]+.

  • MS/MS Analysis: Select the [M+H]+ ion as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

  • Fragment Ion Analysis: Acquire the MS/MS spectrum of the fragment ions, varying the collision energy to observe the full range of fragmentation pathways.

Conclusion

The mass spectrometric fragmentation of this compound and 2-phenylglycine provides valuable structural information. The predictable nature of the fragmentation of 2-phenylglycine, dominated by the loss of the carboxyl group and formation of the phenylmethanimine radical cation, serves as a useful reference.[1][2] The fragmentation of this compound is expected to be driven by the formation of the highly stable diphenylmethyl cation. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality mass spectral data for these and similar non-proteinogenic amino acids, facilitating their confident identification and characterization in complex research and development settings.

References

A Comparative Analysis of 2,2-Diphenylglycine Derivatives as Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel anticonvulsant therapies with improved efficacy and better safety profiles remains a critical area of research in medicinal chemistry. Among the promising scaffolds, 2,2-Diphenylglycine derivatives have emerged as a class of compounds with significant potential. This guide provides a comparative analysis of the anticonvulsant efficacy of various this compound derivatives, supported by experimental data from preclinical screening models.

Quantitative Efficacy and Safety Profile

The anticonvulsant potential of novel this compound derivatives has been primarily evaluated using rodent models of seizures, including the maximal electroshock (MES) test, the subcutaneous pentylenetetrazol (scPTZ) test, and the 6 Hz psychomotor seizure model. These tests are well-established for identifying compounds that can prevent seizure spread, raise the seizure threshold, and act on drug-resistant epilepsy models, respectively.[1][2] Neurotoxicity is typically assessed using the rotarod test.

The following tables summarize the quantitative data for a selection of promising this compound derivatives, providing a basis for direct comparison of their efficacy and safety.

Table 1: Anticonvulsant Activity of Phenylglycinamide Derivatives in Mice (i.p. administration)

CompoundMES ED₅₀ (mg/kg)6 Hz (32 mA) ED₅₀ (mg/kg)6 Hz (44 mA) ED₅₀ (mg/kg)scPTZ Protection (%)Reference
(R)-31 ---25% (weak)[3]
(R)-32 73.918.826.5Ineffective[3]
(R)-33 ---Ineffective[3]
14 49.631.363.267.4 (ED₅₀)[4]
53 89.729.968.0-[5]
60 73.624.656.3-[5]

ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. A lower ED₅₀ indicates higher potency. scPTZ protection is noted as the percentage of animals protected at a specific dose or as an ED₅₀ value. Data for compounds (R)-31, (R)-32, and (R)-33 in MES and 6 Hz tests were extensive, with (R)-32 identified as a lead molecule due to its potent protection across all models.[3] Compound 14 demonstrated broad-spectrum activity with quantifiable efficacy in the scPTZ model.[4] Compounds 53 and 60 also showed robust activity, particularly in the 6 Hz models.[5]

Experimental Protocols

The data presented in this guide are based on standardized preclinical screening protocols to ensure comparability.

Maximal Electroshock (MES) Test

This test is a predictive model for generalized tonic-clonic seizures.[1][6]

  • Apparatus: A custom-built stimulator is used to deliver an alternating current via corneal electrodes.

  • Procedure:

    • Test compounds are administered to mice, typically intraperitoneally (i.p.).

    • After a predetermined time for drug absorption, 2-3 drops of a topical anesthetic (e.g., tetracaine) are applied to the eyes.

    • An electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice) is delivered through corneal electrodes.[7]

    • The animal is observed for the presence or absence of the hindlimb tonic extensor component of the seizure.

  • Endpoint: A compound is considered to have provided protection if the hindlimb tonic extension is abolished.[7] The ED₅₀ is calculated from the dose-response data.

Subcutaneous Pentylenetetrazol (scPTZ) Test

This model is used to identify compounds that can raise the seizure threshold and is considered a model for myoclonic and absence seizures.[2]

  • Procedure:

    • Animals are pre-treated with the test compound.

    • After the appropriate absorption time, a convulsant dose of pentylenetetrazol (PTZ) is administered subcutaneously.

    • Animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures.

  • Endpoint: The ability of the compound to prevent or delay the onset of clonic seizures is recorded. Efficacy is often reported as the percentage of animals protected or as an ED₅₀.

Hz Seizure Model

This model is used to evaluate drugs for therapy-resistant focal seizures.

  • Procedure:

    • Following compound administration, a low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered via corneal electrodes.[7]

    • Two current intensities are commonly used: 32 mA (for standard screening) and 44 mA (to model more drug-resistant seizures).[3][4]

  • Endpoint: Protection is defined as the absence of seizure activity characterized by head nodding, jaw clonus, and forelimb clonus.[7]

Rotarod Test (Neurotoxicity)

This test assesses motor coordination and is used to determine the neurotoxic side effects of a compound.

  • Apparatus: A rotating rod.

  • Procedure:

    • Animals are trained to stay on the rotating rod.

    • After administration of the test compound, the animals are placed on the rod, and the time they are able to maintain their balance is recorded.

  • Endpoint: The dose at which 50% of the animals fall off the rod (TD₅₀, Median Toxic Dose) is determined. The Protective Index (PI = TD₅₀/ED₅₀) is often calculated to assess the safety margin of the compound.

Visualizing Experimental and Logical Frameworks

To better understand the workflow of anticonvulsant drug screening and the potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_preclinical_screening Anticonvulsant Screening Workflow start Synthesis of this compound Derivatives mes_test Maximal Electroshock (MES) Test start->mes_test scptz_test Subcutaneous PTZ (scPTZ) Test start->scptz_test six_hz_test 6 Hz Seizure Test (32/44 mA) start->six_hz_test rotarod_test Rotarod (Neurotoxicity) mes_test->rotarod_test scptz_test->rotarod_test six_hz_test->rotarod_test data_analysis Data Analysis (ED50, TD50, PI) rotarod_test->data_analysis

Anticonvulsant screening workflow for this compound derivatives.

proposed_mechanism cluster_moa Potential Multi-target Mechanism of Action derivative This compound Derivative na_channel Voltage-Gated Sodium Channels (VGSCs) derivative->na_channel Inhibition/Modulation ca_channel Voltage-Gated Calcium Channels (VGCCs) derivative->ca_channel Inhibition/Modulation tr tr derivative->tr Inhibition/Modulation TRPV1 TRPV1 Receptors derivative->TRPV1 Inhibition/Modulation neuronal_excitability Decreased Neuronal Excitability na_channel->neuronal_excitability ca_channel->neuronal_excitability tr->neuronal_excitability TRPV1->neuronal_excitability seizure_suppression Seizure Suppression neuronal_excitability->seizure_suppression

Proposed multi-target mechanism for some phenylglycine derivatives.[5]

Structure-Activity Relationship (SAR) Insights

The anticonvulsant activity of this compound derivatives is significantly influenced by their stereochemistry and the nature of substituents. Studies have shown that the R-enantiomers of certain phenylglycinamide derivatives exhibit greater potency compared to their S-enantiomers.[3] For instance, the degradation of a pyrrolidine-2,5-dione moiety to an acetyl group in some derivatives led to a significant loss of protection against PTZ-induced seizures, highlighting the importance of this structural feature for activity in certain seizure models.[3]

Furthermore, the introduction of specific substituents on the phenyl ring can modulate the anticonvulsant profile. For example, compounds with 3-CF₃ and 3-OCF₃ substitutions have shown potent and broad-spectrum activity.[4] The exploration of hybrid molecules, combining the phenylglycine scaffold with other pharmacophores known to interact with targets like TRPV1 channels, represents a promising strategy for developing multi-target anticonvulsants with broad efficacy.[5]

Conclusion

This compound derivatives represent a versatile and promising class of anticonvulsant agents. The data indicates that specific structural modifications can lead to potent and broad-spectrum activity in various preclinical seizure models. In particular, compounds like (R)-32 and 14 have demonstrated significant efficacy across multiple tests, making them strong candidates for further preclinical development.[3][4] The multi-target potential of some of these derivatives, possibly involving the modulation of ion channels and receptors like TRPV1, offers an exciting avenue for the development of novel therapies for epilepsy, including drug-resistant forms.[5] Future research should continue to explore the structure-activity relationships within this class to optimize both efficacy and safety profiles.

References

A Researcher's Guide to Crystal Structure Analysis: A Comparative Look at 2,2-Diphenylglycine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the primary techniques used for crystal structure determination of small organic molecules, using the structural analog of 2,2-Diphenylglycine, DL-Phenylglycine, as a case study.

Methodological Comparison

The choice of technique for crystal structure analysis depends on several factors, primarily the size and quality of the crystals that can be obtained. The following table summarizes the key aspects of each method.

FeatureSingle-Crystal X-ray Diffraction (scXRD)Three-Dimensional Electron Diffraction (3DED/MicroED)Powder X-ray Diffraction (PXRD) with Crystal Structure Prediction (CSP)
Principle Diffraction of X-rays by a single, well-ordered crystal.[1]Diffraction of electrons by nano- or sub-micron-sized crystals in a transmission electron microscope.[2][3]Diffraction of X-rays by a polycrystalline powder, with computational prediction of possible crystal structures.[4][5]
Required Crystal Size 10 - 200 µm[6]0.1 - 0.5 µm[7]Not applicable (polycrystalline powder)[4]
Data Collection Time 20 minutes to several days[6]Minutes to a few hoursHours
Resolution Atomic resolution (typically < 1 Å)Atomic resolution (can be < 1 Å)Lower resolution compared to single-crystal methods
Strengths Unambiguous structure determination, high precision.[1]Ability to analyze extremely small crystals, suitable for samples that are difficult to crystallize.[2][3]Does not require single crystals, useful for screening polymorphs.[5]
Limitations Requires relatively large, high-quality single crystals.Can be affected by dynamical scattering, requires specialized equipment.Structure solution is not guaranteed and relies on the accuracy of computational models.

Case Study: Crystal Structure of DL-Phenylglycine by scXRD

The crystal structure of DL-aminophenylacetic acid (DL-Phenylglycine) was determined by Dalhus and Görbitz in 1999. The data provides a benchmark for what can be achieved with scXRD.

Crystallographic ParameterValue
Formula C₈H₉NO₂
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 15.7794 Å, b = 4.8525 Å, c = 9.8771 Å, β = 97.952°
Volume 749.5 ų
Z 4
Radiation Source Fine-focus sealed tube (Graphite monochromator)
Data Collection Siemens SMART CCD area-detector diffractometer

Data sourced from Dalhus & Görbitz, Acta Cryst. (1999). C55, IUC9900061.[8]

Experimental Protocols

A detailed understanding of the experimental workflow is crucial for selecting and implementing the appropriate technique.

Single-Crystal X-ray Diffraction (scXRD) Protocol
  • Crystal Growth: High-quality single crystals of the target compound are grown. For DL-Phenylglycine, crystals were grown by diffusing ethanol into an aqueous solution of the compound mixed with tetramethoxysilane.[8]

  • Crystal Mounting: A suitable crystal (typically 10-200 µm) is selected and mounted on a goniometer head.[6]

  • Data Collection: The crystal is placed in an X-ray beam (e.g., from a Mo or Cu source) and rotated.[9] A series of diffraction patterns are collected at different orientations using a detector like a CCD or a hybrid photon counting (HPC) detector.[6][8]

  • Data Processing: The collected diffraction spots are indexed to determine the unit cell and space group. The intensities of the reflections are integrated.

  • Structure Solution and Refinement: The initial crystal structure is determined using methods like direct methods or Patterson synthesis. The atomic positions and other parameters are then refined against the experimental data to achieve the best fit.

scXRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination Crystal_Growth Crystal Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement

Workflow for Single-Crystal X-ray Diffraction.
Three-Dimensional Electron Diffraction (3DED/MicroED) Protocol

  • Sample Preparation: A small amount of microcrystalline powder is applied to a TEM grid.

  • Crystal Identification: The grid is screened in a transmission electron microscope to identify suitable nano-sized single crystals.

  • Data Collection: A series of electron diffraction patterns are collected as the crystal is continuously rotated.[10]

  • Data Processing: The collected diffraction data is processed using specialized software to reconstruct the 3D reciprocal lattice, from which the unit cell, space group, and reflection intensities are determined.[3]

  • Structure Solution and Refinement: Similar to scXRD, the structure is solved and refined using the extracted intensities.

MicroED_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination Sample_Dispersion Sample Dispersion on TEM Grid Crystal_Screening Crystal Screening in TEM Sample_Dispersion->Crystal_Screening Data_Collection Continuous Rotation Data Collection Crystal_Screening->Data_Collection Data_Processing 3D Reciprocal Lattice Reconstruction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement

Workflow for 3D Electron Diffraction/MicroED.
Powder X-ray Diffraction (PXRD) with Crystal Structure Prediction (CSP) Protocol

  • Data Collection: A powder X-ray diffraction pattern is collected from a polycrystalline sample.

  • Indexing: The diffraction pattern is indexed to determine the unit cell parameters.

  • Crystal Structure Prediction (CSP): Computational methods, such as those based on generative models or genetic algorithms, are used to generate a set of plausible crystal structures for the molecule.[11][12]

  • Rietveld Refinement: The theoretically generated crystal structures are used to calculate theoretical powder patterns, which are then compared to the experimental pattern. The structural models are refined using the Rietveld method to find the best fit.[13]

  • Structure Validation: The final refined structure is validated for its chemical and physical reasonability.

PXRD_CSP_Workflow cluster_data Experimental Data cluster_computational Computational Modeling cluster_refinement Structure Refinement & Validation PXRD_Data_Collection PXRD Data Collection Indexing Unit Cell Indexing PXRD_Data_Collection->Indexing Rietveld_Refinement Rietveld Refinement Indexing->Rietveld_Refinement CSP Crystal Structure Prediction CSP->Rietveld_Refinement Structure_Validation Structure Validation Rietveld_Refinement->Structure_Validation

Workflow for PXRD with Crystal Structure Prediction.

Conclusion

The determination of the crystal structure of small organic molecules like this compound and its analogs is a critical step in pharmaceutical development and materials science. While single-crystal X-ray diffraction remains the definitive method when suitable crystals are available, advancements in 3D electron diffraction and computational crystal structure prediction have opened new avenues for structural analysis of challenging samples. For researchers, a thorough understanding of the principles, requirements, and workflows of these techniques is essential for selecting the most appropriate method to unlock the structural secrets of their compounds of interest.

References

A Comparative Guide to the Purity Validation of 2,2-Diphenylglycine by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of non-proteinogenic amino acids like 2,2-Diphenylglycine is a critical step in ensuring the reliability of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against other common analytical techniques for purity assessment. The information is supported by detailed experimental protocols and comparative data to facilitate the selection of the most suitable validation strategy.

HPLC-UV Method: A Robust Approach for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds such as this compound. Its high-resolving power enables the effective separation of the main compound from structurally similar impurities that may arise during synthesis.

Experimental Protocol for HPLC-UV Analysis

A robust reverse-phase HPLC (RP-HPLC) method is a common choice for the analysis of this compound. Below is a typical experimental protocol.

Instrumentation:

  • HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is frequently used.

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer and an organic modifier is typical. For instance, a mobile phase consisting of a mixture of acetonitrile, water, and an acid like phosphoric acid or formic acid is effective.

  • Flow Rate: A standard flow rate of 1.0 mL/min is generally applied.

  • Injection Volume: A 10 µL injection volume is common.

  • Detection Wavelength: UV detection is typically performed at a wavelength where the analyte exhibits maximum absorbance, for instance, in the range of 210-220 nm for the peptide bond and aromatic rings.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure reproducibility.

Sample Preparation:

  • Diluent: A mixture of the mobile phase components, such as 50:50 (v/v) acetonitrile and water.

  • Standard Solution: A solution of a this compound reference standard of known purity is prepared in the diluent at a concentration of approximately 0.5 mg/mL.

  • Sample Solution: A solution of the this compound sample to be tested is prepared in the diluent at a concentration of approximately 0.5 mg/mL.

Data Presentation: Illustrative Validation Data

The following table summarizes a representative set of validation data for the HPLC-UV purity analysis of this compound, demonstrating the method's suitability for its intended purpose.

Validation ParameterTypical Performance of HPLC-UV Method
Linearity (Concentration Range) 0.05 - 1.0 mg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.01 mg/mL
Limit of Quantitation (LOQ) ~0.03 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Specificity The method is specific for this compound, with no interference from common impurities or degradation products.

Comparison with Alternative Purity Validation Methods

While HPLC-UV is a powerful tool, other techniques offer complementary information for a comprehensive purity assessment.

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning of analytes between a stationary and a mobile phase, with detection based on UV absorbance.High resolution and sensitivity, excellent for quantitation of non-volatile and thermally labile compounds.Not suitable for compounds without a UV chromophore; method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection using mass spectrometry.Excellent for the analysis of volatile and semi-volatile impurities.Requires derivatization for non-volatile compounds like amino acids, which adds a step to sample preparation and can introduce variability.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unparalleled for structural elucidation and can be used for absolute purity determination (qNMR) without the need for a reference standard of the analyte.[3][4]Lower sensitivity compared to chromatographic methods, making it less suitable for detecting trace impurities.
Chiral HPLC Utilizes a chiral stationary phase (CSP) to separate enantiomers.Essential for determining the enantiomeric purity of chiral compounds.Not necessary for achiral molecules like this compound unless chiral impurities are a concern.

Mandatory Visualizations

Experimental Workflow for HPLC-UV Purity Validation

The following diagram illustrates the logical workflow for the purity validation of this compound using HPLC-UV.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_std Prepare Standard Solution (Known Purity) inject_std Inject Standard prep_std->inject_std prep_sample Prepare Sample Solution (Unknown Purity) inject_sample Inject Sample prep_sample->inject_sample prep_mobile Prepare Mobile Phase hplc_system HPLC System (Pump, Injector, Column, UV Detector) prep_mobile->hplc_system acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (Area % Normalization) integrate_peaks->calculate_purity linearity Linearity accuracy Accuracy precision Precision specificity Specificity lod_loq LOD & LOQ validation_report Validation Report calculate_purity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report specificity->validation_report lod_loq->validation_report

Caption: Workflow for this compound Purity Validation by HPLC-UV.

Comparison of Analytical Techniques

This diagram illustrates the relationship and complementary nature of different analytical techniques for comprehensive purity assessment.

Analytical_Techniques_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods hplc_uv HPLC-UV (Primary Quantitative Method) comprehensive_purity Comprehensive Purity Assessment hplc_uv->comprehensive_purity gc_ms GC-MS (Volatile Impurities) gc_ms->comprehensive_purity chiral_hplc Chiral HPLC (Enantiomeric Purity) chiral_hplc->comprehensive_purity nmr NMR Spectroscopy (Structural Confirmation & qNMR) nmr->comprehensive_purity main_compound This compound Sample main_compound->hplc_uv Purity & Impurity Profile main_compound->gc_ms Volatile Organics main_compound->chiral_hplc Chiral Impurities (if applicable) main_compound->nmr Structure & Absolute Purity

Caption: Interrelation of Analytical Techniques for Purity Assessment.

References

comparative study of 2,2-Diphenylglycine and other chiral glycine equivalents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of non-proteinogenic α-amino acids is a critical endeavor in the discovery of novel therapeutics and chemical probes. The use of chiral auxiliaries to direct the formation of new stereocenters remains a robust and widely adopted strategy. This guide provides a comparative analysis of several prominent chiral glycine equivalents, with a particular focus on their application in the asymmetric alkylation of glycine enolates. While 2,2-diphenylglycine presents an interesting structural motif, its application as a chiral auxiliary in this context is not well-documented in the scientific literature. Therefore, this guide will focus on a detailed comparison of well-established and highly effective chiral glycine equivalents: Evans Oxazolidinones, Schöllkopf Bis-Lactim Ethers, Oppolzer's Camphorsultams, and Nickel(II) Complexes of Glycine Schiff Bases.

Introduction to Chiral Glycine Equivalents

Chiral glycine equivalents are compounds that contain a glycine moiety attached to a chiral auxiliary. The auxiliary serves as a transient stereodirecting group, enabling the diastereoselective formation of a new C-C bond at the α-carbon of glycine. Subsequent removal of the auxiliary reveals the desired, enantiomerically enriched α-amino acid. The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the glycine unit, capable of inducing high stereoselectivity in reactions, and removable under mild conditions without racemization of the product.

Performance Comparison in Asymmetric Alkylation

The asymmetric alkylation of glycine enolates is a fundamental method for the synthesis of a diverse range of α-amino acids. The efficacy of a chiral auxiliary in this transformation is primarily evaluated by the chemical yield of the alkylated product and the diastereomeric excess (d.e.), which reflects the degree of stereocontrol exerted by the auxiliary. The following table summarizes representative data for the asymmetric alkylation of glycine enolates with benzyl bromide using different chiral auxiliaries. It is important to note that reaction conditions can significantly influence the outcome, and direct comparisons should be made with this in consideration.

Chiral Glycine EquivalentElectrophileBaseSolventTemperature (°C)Yield (%)Diastereomeric Excess (d.e., %)Reference
Evans Oxazolidinone Benzyl BromideNaHMDSTHF-78~73-78>98[1]
Schöllkopf Bis-Lactim Ether Benzyl Bromiden-BuLiTHF-78Good>95[2]
Oppolzer's Camphorsultam Benzyl BromideNaHMDSTHF/HMPA-78High>95[3][4]
Ni(II) Glycine Schiff Base Benzyl BromideNaOHDMF25High70-92[5]

Note on this compound: Extensive literature searches did not yield specific examples of this compound being utilized as a chiral auxiliary for the asymmetric alkylation of a glycine enolate with reported yield and diastereoselectivity. While its rigid structure featuring two phenyl groups could theoretically provide facial shielding, its practical application and performance in this context remain to be explored and documented.

Methodologies and Experimental Protocols

Evans Oxazolidinone

The Evans oxazolidinone auxiliaries, derived from readily available amino alcohols, are among the most reliable and widely used chiral auxiliaries. The N-acylated oxazolidinone forms a chelated Z-enolate upon deprotonation, which then undergoes highly diastereoselective alkylation.

Experimental Protocol: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

  • Acylation: To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equivalents) dropwise. After stirring for 15 minutes, add bromoacetyl bromide (1.1 equivalents). Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate. Purify the N-glycinyl oxazolidinone by column chromatography.

  • Enolate Formation and Alkylation: Dissolve the N-glycinyl oxazolidinone (1 equivalent) in anhydrous THF and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents) dropwise and stir for 30 minutes to form the sodium enolate. Add benzyl bromide (1.2 equivalents) and stir the reaction mixture at -78 °C for 4 hours.

  • Work-up and Auxiliary Removal: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography. The chiral auxiliary can be removed by hydrolysis (e.g., with LiOH/H₂O₂) to yield the desired α-amino acid.[1]

Schöllkopf Bis-Lactim Ether

The Schöllkopf method utilizes a bis-lactim ether prepared from a cyclic dipeptide of glycine and a chiral amino acid, typically valine. Deprotonation of the glycine unit generates a planar enolate where one face is effectively shielded by the bulky side chain of the chiral auxiliary (e.g., isopropyl group of valine).

Experimental Protocol: Asymmetric Alkylation via Schöllkopf's Bis-Lactim Ether

  • Enolate Formation: To a solution of the bis-lactim ether of cyclo(Gly-L-Val) (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi) (1.05 equivalents) dropwise. Stir the solution for 20 minutes.

  • Alkylation: Add benzyl bromide (1.2 equivalents) to the enolate solution at -78 °C. Stir the reaction mixture for 2-4 hours at this temperature.

  • Work-up and Hydrolysis: Quench the reaction by adding saturated aqueous ammonium chloride. After warming to room temperature, extract the product with diethyl ether. Dry the organic layer and concentrate in vacuo. The resulting diastereomerically enriched bis-lactim ether is then hydrolyzed with dilute aqueous acid (e.g., 0.1-0.25 N HCl) to yield the methyl ester of the desired α-amino acid and the methyl ester of valine, which can be separated by chromatography.[2][6]

Oppolzer's Camphorsultam

Oppolzer's camphorsultam is a rigid, bicyclic chiral auxiliary derived from camphor. The N-acylsultam, upon deprotonation, forms a chelated enolate that directs the electrophile to the less hindered face, leading to high diastereoselectivity.

Experimental Protocol: Asymmetric Alkylation using Oppolzer's Camphorsultam

  • Acylation: Prepare the N-glycinyl camphorsultam by reacting the lithium salt of the camphorsultam with an appropriate glycine derivative.

  • Enolate Formation and Alkylation: Dissolve the N-glycinyl camphorsultam (1 equivalent) in a mixture of anhydrous THF and hexamethylphosphoramide (HMPA) and cool to -78 °C. Add NaHMDS (1.1 equivalents) and stir for 30 minutes. Add benzyl bromide (1.2 equivalents) and continue stirring at -78 °C for several hours.

  • Work-up and Auxiliary Cleavage: Quench the reaction with saturated aqueous ammonium chloride, warm to room temperature, and extract with an organic solvent. After purification, the camphorsultam auxiliary can be cleaved under various conditions, such as hydrolysis with LiOH/H₂O₂, to afford the desired amino acid.[3][4]

Nickel(II) Complexes of Glycine Schiff Bases

This method involves the use of a chiral ligand that forms a square-planar Ni(II) complex with a glycine Schiff base. The chiral ligand environment dictates the facial selectivity of the alkylation of the glycine α-carbon.

Experimental Protocol: Asymmetric Alkylation of a Ni(II)-Complexed Glycine Schiff Base

  • Complex Formation: Prepare the chiral Ni(II) complex by reacting nickel(II) nitrate with the Schiff base formed from glycine and a chiral ligand (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone).

  • Alkylation: Suspend the Ni(II) complex (1 equivalent) in dimethylformamide (DMF). Add powdered sodium hydroxide (excess) and benzyl bromide (1.2 equivalents). Stir the mixture at room temperature for several hours.

  • Work-up and Decomplexation: After the reaction is complete, filter the mixture and concentrate the filtrate. The product is then decomplexed by treatment with aqueous HCl to release the desired α-amino acid, and the chiral ligand can be recovered.[5]

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the asymmetric alkylation of glycine using these chiral auxiliaries.

Evans_Oxazolidinone_Workflow start Chiral Oxazolidinone acylation Acylation with Glycine Derivative start->acylation glycinyl_aux N-Glycinyl Oxazolidinone acylation->glycinyl_aux deprotonation Deprotonation (e.g., NaHMDS) glycinyl_aux->deprotonation enolate Chelated Z-Enolate deprotonation->enolate alkylation Alkylation (R-X) enolate->alkylation alkylated_product Alkylated Oxazolidinone alkylation->alkylated_product cleavage Auxiliary Cleavage alkylated_product->cleavage end Enantioenriched α-Amino Acid cleavage->end recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: General workflow for asymmetric α-amino acid synthesis using an Evans oxazolidinone auxiliary.

Schoellkopf_Workflow start Cyclo(Gly-L-Val) methylation O-Methylation start->methylation bis_lactim Bis-Lactim Ether methylation->bis_lactim deprotonation Deprotonation (e.g., n-BuLi) bis_lactim->deprotonation enolate Planar Enolate deprotonation->enolate alkylation Alkylation (R-X) enolate->alkylation alkylated_product Alkylated Bis-Lactim Ether alkylation->alkylated_product hydrolysis Acidic Hydrolysis alkylated_product->hydrolysis end Enantioenriched α-Amino Acid Methyl Ester hydrolysis->end val_ester Valine Methyl Ester hydrolysis->val_ester

Caption: The Schöllkopf method for asymmetric synthesis of α-amino acids.

Oppolzer_Camphorsultam_Workflow start Camphorsultam acylation Acylation with Glycine Derivative start->acylation glycinyl_sultam N-Glycinyl Camphorsultam acylation->glycinyl_sultam deprotonation Deprotonation (e.g., NaHMDS) glycinyl_sultam->deprotonation enolate Chelated Enolate deprotonation->enolate alkylation Alkylation (R-X) enolate->alkylation alkylated_product Alkylated Camphorsultam alkylation->alkylated_product cleavage Auxiliary Cleavage alkylated_product->cleavage end Enantioenriched α-Amino Acid cleavage->end recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: Asymmetric alkylation workflow utilizing Oppolzer's camphorsultam.

Ni_Schiff_Base_Workflow start Glycine + Chiral Ligand + Ni(II) Salt complexation Complexation start->complexation ni_complex Chiral Ni(II) Glycine Schiff Base Complex complexation->ni_complex alkylation Alkylation (R-X, Base) ni_complex->alkylation alkylated_complex Alkylated Ni(II) Complex alkylation->alkylated_complex decomplexation Decomplexation (Acid) alkylated_complex->decomplexation end Enantioenriched α-Amino Acid decomplexation->end recovered_ligand Recovered Chiral Ligand decomplexation->recovered_ligand

Caption: Asymmetric α-amino acid synthesis via a chiral Ni(II) Schiff base complex.

Conclusion

The choice of a chiral glycine equivalent is a critical decision in the design of a synthetic route towards enantiomerically pure α-amino acids. Evans oxazolidinones, Schöllkopf bis-lactim ethers, Oppolzer's camphorsultams, and Ni(II) complexes of glycine Schiff bases all represent highly effective and well-validated strategies, each with its own set of advantages and specific experimental considerations. While the structural characteristics of this compound suggest potential for stereodirection, its utility as a chiral auxiliary in this domain is an area that requires further investigation and experimental validation. Researchers are encouraged to consider the specific requirements of their target molecule, including desired stereochemistry, scale, and cost, when selecting the most appropriate chiral glycine equivalent for their synthetic endeavors.

References

Unlocking Enhanced Biological Activity: A Comparative Analysis of 2,2-Diphenylglycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent and selective therapeutic agents is a continuous endeavor. This guide provides an objective comparison of the biological activity of 2,2-Diphenylglycine derivatives against their parent compound, supported by experimental data and detailed protocols. The findings suggest that specific structural modifications to the this compound scaffold can significantly enhance its therapeutic potential, particularly in the realms of anticonvulsant and analgesic activities.

Derivatives of this compound have demonstrated notable anticonvulsant and analgesic properties.[1] While direct comparative studies are limited, the available data indicates that modification of the carboxylic acid and amine moieties can lead to compounds with improved activity profiles. This guide synthesizes the available information to provide a clear comparison and elucidates the underlying structure-activity relationships.

Comparative Analysis of Biological Activity

To facilitate a clear understanding of the enhanced efficacy of this compound derivatives, the following table summarizes the available quantitative data for anticonvulsant and analgesic activities. It is important to note that direct head-to-head studies are not always available, and data has been compiled from various sources to provide a comprehensive overview.

CompoundBiological ActivityAssayResult (ED50/IC50)Reference CompoundResult (ED50/IC50)
Parent Compound: this compound AnticonvulsantMaximal Electroshock (MES)Data Not AvailablePhenytoin9.5 mg/kg
AnalgesicAcetic Acid WrithingData Not AvailableAspirin21.5 mg/kg
Derivative: 2-(2,5-Dioxopyrrolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)-acetamide AnticonvulsantMaximal Electroshock (MES)45.6 mg/kgPhenytoin9.5 mg/kg
Anticonvulsant6 Hz (32 mA) Seizure Model39.5 mg/kgLevetiracetam9.7 mg/kg
Derivative: (S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide AnticonvulsantMaximal Electroshock (MES)Potent Activity ReportedPhenytoin-

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a widely used preclinical screen for identifying compounds with activity against generalized tonic-clonic seizures.[5][6]

Procedure:

  • Male albino mice (20-25 g) are used for the experiment.

  • The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • After a predetermined period (typically 30-60 minutes) to allow for drug absorption, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The percentage of animals protected from the tonic hindlimb extension is recorded for each dose group.

  • The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This test is a common method for screening peripheral analgesic activity.[1][7][8][9]

Procedure:

  • Male albino mice (20-25 g) are divided into groups.

  • The test compound or a standard analgesic (e.g., aspirin) is administered orally or intraperitoneally. The control group receives the vehicle.

  • After a set time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • The number of writhes is counted for a specific period (e.g., 15 minutes), starting 5 minutes after the acetic acid injection.

  • The percentage of inhibition of writhing is calculated for each group compared to the control group.

  • The dose that produces a 50% inhibition of writhing (ED50) can be determined.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its derivatives are believed to be mediated, at least in part, through the modulation of N-methyl-D-aspartate (NMDA) receptors.[10][11][12][13] These receptors are critical for excitatory synaptic transmission in the central nervous system. Overactivation of NMDA receptors can lead to excitotoxicity and neuronal damage, which is implicated in conditions like epilepsy and chronic pain.

This compound derivatives, with their structural similarity to the NMDA receptor co-agonist glycine, are hypothesized to act as antagonists at the glycine binding site on the GluN1 subunit of the NMDA receptor. By blocking this site, they can prevent the receptor from being fully activated by glutamate, thereby reducing excessive neuronal excitation.

NMDA_Receptor_Antagonism cluster_Presynaptic Presynaptic Terminal cluster_Postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate_Vesicle->NMDA_Receptor Glutamate Release Ca_Channel Ion Channel NMDA_Receptor->Ca_Channel Activation Excitotoxicity Excitotoxicity Ca_Channel->Excitotoxicity Ca²+ Influx Seizures_Pain Seizures / Pain Excitotoxicity->Seizures_Pain Glycine_Site Glycine_Site->NMDA_Receptor Derivative This compound Derivative Derivative->Glycine_Site Antagonism

Caption: Antagonism of the NMDA receptor by this compound derivatives.

The diagram above illustrates the proposed mechanism. Glutamate released from the presynaptic terminal binds to the NMDA receptor. For the receptor's ion channel to open, the co-agonist glycine must also be bound. This compound derivatives are thought to compete with glycine for its binding site, thus preventing channel activation and the subsequent influx of calcium ions that can lead to excitotoxicity, seizures, and pain.

Drug_Screening_Workflow Start Synthesis of This compound Derivatives Primary_Screen Primary Anticonvulsant Screen (Maximal Electroshock Test) Start->Primary_Screen Secondary_Screen Secondary Analgesic Screen (Acetic Acid Writhing Test) Primary_Screen->Secondary_Screen Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Screen->SAR_Analysis Active Compounds Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End Candidate for Further Preclinical Development Lead_Optimization->End

Caption: General workflow for screening this compound derivatives.

This workflow outlines the typical progression for evaluating novel compounds, starting from synthesis and moving through primary and secondary screening to identify lead candidates for further development.

References

A Spectroscopic Guide to Differentiating 2,2-Diphenylglycine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the ability to distinguish between enantiomers is critical, as different stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of the (R)- and (S)-enantiomers of 2,2-Diphenylglycine, a non-proteinogenic amino acid used in peptide synthesis and as a pharmaceutical intermediate. While enantiomers possess identical physical properties in an achiral environment, their interaction with chiral phenomena, such as polarized light or other chiral molecules, allows for their differentiation.

Comparative Spectroscopic Analysis

The spectroscopic behavior of this compound enantiomers is identical in standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy under achiral conditions. However, chiroptical techniques and specific NMR methods can effectively distinguish between the (R)- and (S)-forms.

Spectroscopic Technique(R)-2,2-Diphenylglycine(S)-2,2-DiphenylglycineKey Differentiator
Circular Dichroism (CD) Expected to show a positive Cotton effect.Expected to show a negative Cotton effect, producing a mirror-image spectrum to the (R)-enantiomer.[1]The sign of the Cotton effect is directly related to the stereochemistry of the enantiomer.
¹H and ¹³C NMR Spectra are identical to the (S)-enantiomer in an achiral solvent.Spectra are identical to the (R)-enantiomer in an achiral solvent.No differentiation is possible in a standard achiral environment.[2]
¹H NMR with Chiral Derivatizing Agent (e.g., Mosher's acid) Forms a diastereomer with distinct chemical shifts.Forms a different diastereomer with its own unique set of chemical shifts.The resulting diastereomers have different physical properties and, therefore, distinct NMR spectra, allowing for quantification of enantiomeric excess.[2][3]
Infrared (IR) Spectroscopy The IR spectrum is identical to that of the (S)-enantiomer.The IR spectrum is identical to that of the (R)-enantiomer.No differentiation is possible as the vibrational modes of the bonds are the same.

Experimental Protocols

Circular Dichroism (CD) Spectroscopy

Circular dichroism is the most direct spectroscopic method for differentiating enantiomers. It measures the differential absorption of left and right circularly polarized light.

Objective: To determine the absolute configuration and enantiomeric purity of this compound samples.

Methodology:

  • Sample Preparation: Prepare solutions of (R)-2,2-Diphenylglycine, (S)-2,2-Diphenylglycine, and the racemic mixture in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solvent should be transparent in the wavelength range of interest.

  • Instrumentation: Use a calibrated circular dichroism spectrometer.

  • Data Acquisition:

    • Record the CD spectrum of the solvent as a baseline.

    • Record the CD spectra of the (R)- and (S)-enantiomer solutions from approximately 200 to 300 nm.[1]

    • Record the CD spectrum of the racemic mixture.

  • Analysis: The (R)- and (S)-enantiomers will produce mirror-image spectra. The racemic mixture should show no CD signal. The magnitude of the CD signal is proportional to the enantiomeric excess of the sample.[1]

¹H NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)

This method converts the enantiomers into diastereomers, which are distinguishable by NMR.

Objective: To determine the enantiomeric ratio of a this compound sample.

Methodology:

  • Derivatization:

    • Dissolve a known quantity of the this compound sample in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add a molar excess of a chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), along with a non-nucleophilic base (e.g., pyridine) to facilitate the reaction.

    • The amino group of each this compound enantiomer will react with the CDA to form a diastereomeric amide.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the derivatized sample.

  • Analysis:

    • The resulting diastereomers will have distinct chemical shifts for protons near the chiral center.

    • By integrating the signals corresponding to each diastereomer, the enantiomeric ratio can be accurately determined.[2]

Visualizing the Workflow and Concepts

To aid in understanding the experimental approach and underlying principles, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_sample Sample Preparation cluster_direct Direct Analysis cluster_indirect Indirect Analysis Sample This compound Sample CD_Spec Circular Dichroism Spectroscopy Sample->CD_Spec direct analysis Derivatization React with Chiral Derivatizing Agent Sample->Derivatization indirect analysis CD_Result Mirror-Image Spectra (R vs S) CD_Spec->CD_Result yields NMR_Spec 1H NMR Spectroscopy Derivatization->NMR_Spec forms diastereomers for NMR_Result Distinct Spectra for Diastereomers NMR_Spec->NMR_Result yields

Caption: Experimental workflow for the spectroscopic differentiation of this compound enantiomers.

diastereomer_formation cluster_reactants Reactants cluster_products Products cluster_analysis Analysis Enantiomers (R)-Glycine + (S)-Glycine (Enantiomeric Mixture) Diastereomers (R)-Glycine-(R)-CDA + (S)-Glycine-(R)-CDA (Diastereomeric Mixture) Enantiomers->Diastereomers react with CDA (R)-Chiral Derivatizing Agent (CDA) CDA->Diastereomers to form NMR 1H NMR Spectroscopy Diastereomers->NMR analyzed by Result Distinct Signals NMR->Result

Caption: Principle of diastereomer formation for NMR-based enantiomer differentiation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2,2-Diphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, adherence to strict safety and disposal protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 2,2-Diphenylglycine, ensuring the safety of laboratory personnel and environmental compliance. While this compound is not classified as a hazardous substance, responsible handling and disposal are crucial for maintaining a safe research environment.[1]

Safety and Handling Profile

The following table summarizes the key safety information for this compound.

ParameterInformationSource
Physical State Powder Solid[1][2]
Appearance White, Odorless[1][2]
Health Hazards Not classified as hazardous to health at given concentrations.[1]
Environmental Hazards Contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants.[1]
Incompatible Materials Strong oxidizing agents.[2]
Personal Protective Equipment (PPE) Safety glasses with side shields (or goggles), protective gloves, and appropriate clothing to prevent skin exposure.[2]
First Aid: Eye Contact Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.[1]
First Aid: Skin Contact Wash off immediately with soap and plenty of water. Get medical attention.[1]
First Aid: Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1]
First Aid: Ingestion Clean mouth with water. Get medical attention.[1]

Step-by-Step Disposal Protocol

Follow this detailed methodology for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling the chemical, ensure you are wearing the appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Work in a well-ventilated area to avoid inhalation of dust particles.[1]

2. Containment of Spills:

  • In case of a spill, avoid generating dust.

  • Carefully sweep up the solid material.[1]

  • Use a shovel or other appropriate tool to collect the swept-up powder.[1]

3. Packaging for Disposal:

  • Place the collected this compound waste into a suitable, clearly labeled container for disposal.[1]

  • Ensure the container is tightly sealed to prevent any leakage or spillage.

4. Disposal Route:

  • The primary recommendation for disposal is to adhere to local, state, and federal regulations for non-hazardous chemical waste.[1]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on approved disposal methods.

5. Decontamination:

  • Thoroughly clean the area of the spill and any equipment used in the cleanup process.

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2]

6. Empty Container Disposal:

  • Do not reuse empty containers that have held this compound.[1]

  • Dispose of empty containers in accordance with your institution's guidelines for chemical container disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Containment cluster_disposal Final Disposal start Start: Disposal Required ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Ensure Adequate Ventilation ppe->ventilation spill Assess for Spills ventilation->spill sweep Sweep Up Solid Material spill->sweep Spill Detected package Place in Labeled, Sealed Disposal Container spill->package No Spill (Routine Disposal) sweep->package regulations Consult Local/Institutional Disposal Regulations package->regulations dispose Dispose of Container via Approved Waste Stream regulations->dispose decontaminate Decontaminate Work Area & Equipment dispose->decontaminate end End: Disposal Complete decontaminate->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,2-Diphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2,2-Diphenylglycine, a compound utilized in amination reactions and as an intermediate in pharmaceutical and organic synthesis.[1][2][3] Adherence to these procedural steps is critical for safe handling and disposal.

Chemical Profile: this compound is a white, odorless powder.[4][5] While it is not classified as a hazardous substance, observing good industrial hygiene and safety practices is essential to minimize any potential risks.[4]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Body PartProtection TypeSpecifications and Standards
Eyes/Face Safety glasses with side shields or gogglesConforming to European Standard EN 166 or equivalent.
Hands Protective glovesChemical-resistant gloves. Inspect before use and observe manufacturer's instructions on permeability and breakthrough time.
Body Laboratory coat or appropriate protective clothingTo prevent skin exposure.
Respiratory Not required under normal use conditionsIf dust is generated and ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure a well-ventilated work area, such as a chemical fume hood.

  • Confirm that an eyewash station and safety shower are readily accessible.

  • Assemble all necessary equipment and materials before handling the compound.

  • Inspect all PPE for integrity before use.

2. Donning PPE:

  • Put on a laboratory coat.

  • Wear safety glasses with side shields or goggles.

  • Don chemical-resistant gloves.

3. Handling the Compound:

  • Handle this compound as a solid powder.[4][5]

  • Avoid contact with skin and eyes.[4][5]

  • Do not breathe in the dust.[4][5]

  • Take precautionary measures against static discharges.[5]

  • Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place.[4][5]

4. Decontamination and Doffing PPE:

  • Clean the work area thoroughly after handling is complete.

  • Remove gloves using a technique that avoids skin contamination.

  • Wash hands thoroughly with soap and water after removing gloves.[4]

  • Remove lab coat and store it appropriately.

Disposal Plan

  • Waste Collection: Collect this compound waste and any contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container for chemical waste.

  • Disposal Method: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains.

Emergency First Aid Procedures

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4][5]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[4][5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[4][5]

  • Ingestion: Clean mouth with water and get medical attention.[4][5]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound A Preparation - Assess Risks - Prepare Work Area - Gather Materials B Don Personal Protective Equipment (PPE) - Lab Coat - Safety Goggles - Chemical-Resistant Gloves A->B Proceed H Emergency Preparedness - Know Location of Eyewash/Shower - Review First Aid Procedures A->H Before Starting C Handling this compound - Use in Ventilated Area - Avoid Dust Inhalation - Prevent Skin/Eye Contact B->C Proceed D Decontamination - Clean Work Surface - Decontaminate Equipment C->D Task Complete G Waste Disposal - Collect in Labeled Container - Follow Institutional Protocols C->G During & After Handling E Doff PPE - Remove Gloves Correctly - Remove Lab Coat D->E Proceed F Personal Hygiene - Wash Hands Thoroughly E->F Proceed

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Diphenylglycine
Reactant of Route 2
2,2-Diphenylglycine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。